Quinofumelin
Description
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTPIYGGSMJRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631139 | |
| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861647-84-9 | |
| Record name | Quinofumelin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOFUMELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinofumelin: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinofumelin is a novel quinoline (B57606) fungicide demonstrating potent and broad-spectrum activity against a variety of phytopathogenic fungi. Developed by Mitsui Chemicals Agro, Inc., its unique mode of action, which involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway, sets it apart from existing fungicides and provides a valuable tool for managing fungicide resistance. This document provides an in-depth technical overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.
Discovery and Development
This compound was identified through a screening program of Mitsui Chemicals Agro, Inc.'s compound library aimed at discovering curative compounds for significant plant diseases such as rice blast (Pyricularia oryzae) and gray mold (Botrytis cinerea)[1][2][3][4][5]. The initial lead compound, N-(quinolin-3-yl)cyclohexane-1-carboxamide, showed activity against susceptible strains and, importantly, against strains of gray mold resistant to existing fungicides like fenhexamid, benzimidazoles, and dicarboximides[3].
Subsequent structure-activity relationship (SAR) studies focused on modifying the lead compound to enhance its fungicidal efficacy. Key modifications included the introduction of a benzyl (B1604629) substituent on the cyclohexane (B81311) ring, which resulted in a tenfold increase in activity[3]. Further optimization, including conformational analysis and the introduction of a difluoro group at the 4-position of the isoquinoline (B145761) ring, led to the identification of this compound as a highly active compound suitable for practical application[1].
The chemical structure of this compound is 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline[6]. Its development represents a significant advancement in the search for novel fungicides with unique modes of action to combat the growing issue of fungicide resistance[1][7][8]. Mitsui and Bayer Crop Science have entered into a global license agreement for the development and commercialization of this active ingredient[6].
Mechanism of Action: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Extensive research has elucidated that the primary mechanism of action of this compound is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[7][9][10][11]. Specifically, this compound targets the class II DHODH (DHODHII), which is a mitochondrial enzyme in eukaryotes[10][11].
The inhibition of DHODHII by this compound blocks the conversion of dihydroorotate to orotate, a critical step in the synthesis of uracil (B121893) and other pyrimidines essential for fungal growth and proliferation[7][9][10][11]. This targeted inhibition leads to a depletion of the pyrimidine pool, ultimately causing cessation of fungal growth.
The novelty of this target site means that this compound does not exhibit cross-resistance with currently available fungicides, making it a valuable tool for resistance management programs[1][2][4][12]. Studies have shown high selectivity of this compound for fungal DHODH over human DHODH, indicating a favorable safety profile[6].
Signaling Pathway
The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.
Quantitative Biological Data
This compound has demonstrated high efficacy against a range of fungal pathogens. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |
| Fusarium graminearum | Mycelial Growth | 0.007 - 0.039 | [13] |
| Fusarium graminearum | Spore Germination | 0.051 - 0.205 | [13] |
| Sclerotinia sclerotiorum | Mycelial Growth | 0.0004 - 0.0059 | [12] |
| Fusarium graminearum (PH-1) | Mycelial Growth | 0.035 | [13] |
Table 2: Enzyme Inhibition and Binding Affinity
| Target | Ligand | Assay | Value | Reference |
| P. oryzae DHODHII | This compound | IC50 | 2.8 nM | [11] |
| FgDHODHII | This compound | SPR (Kd) | 62.5, 32.15, 15.63, 7.81, 3.91 µM (concentrations tested) | [9][10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research and development of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process:
-
Regioselective Bromination: The synthesis begins with the regioselective bromination of quinolinium chloride to produce 3-bromoquinoline[6].
-
Cyanation: The resulting 3-bromoquinoline (B21735) is converted to the corresponding nitrile via a palladium-catalyzed cross-coupling reaction with zinc cyanide[6].
-
Ritter Reaction and Bischler-Napieralski Cyclization: The dihydroisoquinoline scaffold is constructed through a sulfuric acid-mediated Ritter reaction of 3-quinolinecarbonitrile (B1294724) with 2-methyl-1-phenylpropan-2-ol, followed by a Bischler-Napieralski cyclization to yield a dihydroisoquinolinylquinoline derivative[6].
-
Dibromination and Halogen Exchange: The final steps involve a radical benzylic dibromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) with a radical initiator, followed by a double halogen exchange to yield this compound[6].
Caption: General synthetic workflow for this compound.
In Vitro Antifungal Assays
Mycelial Growth Inhibition Assay:
-
Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA)[10].
-
Mycelial plugs (typically 4-5 mm in diameter) are taken from the edge of an actively growing colony.
-
The plugs are placed on fresh PDA plates amended with various concentrations of this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide)[10].
-
Control plates contain the solvent alone.
-
Plates are incubated at an appropriate temperature (e.g., 25°C) for a specified period.
-
The diameter of the fungal colonies is measured, and the percentage of inhibition is calculated relative to the control.
-
EC50 values are determined by probit analysis.
Spore Germination Inhibition Assay:
-
Fungal spores are harvested from cultures grown on a sporulation medium.
-
The spore concentration is adjusted to a specific density (e.g., 1 x 105 spores/mL).
-
The spore suspension is mixed with various concentrations of this compound.
-
Aliquots of the mixture are placed on a concave slide or in a microtiter plate and incubated under conditions that promote germination.
-
After incubation, the percentage of germinated spores is determined by microscopic examination.
-
EC50 values are calculated based on the dose-response curve.
Target Identification and Validation
Transcriptome and Metabolome Analysis:
-
Fungal mycelia are treated with this compound at sub-lethal concentrations (e.g., EC50 and EC90)[9][10].
-
RNA and metabolites are extracted from the treated and control samples.
-
RNA-sequencing (RNA-seq) is performed to identify differentially expressed genes (DEGs)[9][10].
-
Metabolomic analysis is conducted to identify differentially accumulated metabolites (DAMs)[9][10].
-
Bioinformatic analysis is used to identify enriched pathways among the DEGs and DAMs, pointing to the pyrimidine biosynthesis pathway as the target[7][9].
Recovery Assays:
-
Fungal growth is inhibited by this compound on a minimal medium.
-
Intermediates of the pyrimidine biosynthesis pathway (e.g., dihydroorotate, orotate, uracil, uridine) are exogenously added to the medium[7][9][11].
-
Restoration of fungal growth by specific intermediates (e.g., orotate, uracil, uridine, but not dihydroorotate) confirms the point of inhibition in the pathway[9][10][11].
Target-Ligand Interaction Studies
Surface Plasmon Resonance (SPR):
-
The target protein, FgDHODHII, is immobilized on a sensor chip[9][10].
-
This compound solutions of varying concentrations are passed over the chip surface[9][10].
-
The binding of this compound to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
The association and dissociation rates are measured to determine the binding affinity (Kd)[9][10].
Microscale Thermophoresis (MST):
-
The target protein (e.g., FgDHODHII) is fluorescently labeled (e.g., with GFP)[9][10].
-
The labeled protein is mixed with a serial dilution of this compound.
-
The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied.
-
The movement of the fluorescently labeled protein along the temperature gradient is measured.
-
Changes in the thermophoretic movement upon ligand binding are used to quantify the binding affinity (Kd)[9][10].
Caption: Experimental workflow for the validation of this compound's target.
Conclusion
This compound represents a significant innovation in the field of fungicides. Its discovery and development have led to a potent and selective inhibitor of fungal DHODHII, a novel target in the pyrimidine biosynthesis pathway. The detailed understanding of its mechanism of action, supported by extensive experimental evidence, provides a solid foundation for its use in agriculture. With its lack of cross-resistance to existing fungicides, this compound is poised to become an important tool for integrated pest management and the sustainable control of fungal diseases in a variety of crops. This technical guide provides a comprehensive overview for researchers and professionals in the field, summarizing the key data and methodologies that underpin our understanding of this promising new fungicide.
References
- 1. Design and biological activity of a novel fungicide, this compound [jstage.jst.go.jp]
- 2. Design and biological activity of a novel fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis method of Quinofumelin_Chemicalbook [chemicalbook.com]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 11. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. mdpi.com [mdpi.com]
Quinofumelin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinofumelin is a novel fungicide characterized by its quinoline-derived structure and potent, specific antifungal activity. This document provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, and mechanism of action. Notably, this compound targets dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway in fungi, thereby inhibiting fungal growth and development. This guide synthesizes key experimental findings, outlines detailed protocols for its evaluation, and presents visual representations of its mode of action and experimental workflows to support further research and development in the field of antifungal agents.
Chemical Structure and Identity
This compound is chemically identified as 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline. Its structure features a quinoline (B57606) ring linked to a difluorinated dihydroisoquinoline moiety.
| Identifier | Value |
| IUPAC Name | 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline[1] |
| CAS Number | 861647-84-9[2] |
| Molecular Formula | C₂₀H₁₆F₂N₂[2] |
| Molecular Weight | 322.35 g/mol [3] |
| Canonical SMILES | CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C[3] |
| InChI Key | SWTPIYGGSMJRTB-UHFFFAOYSA-N[3] |
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value/Description |
| Appearance | Crystalline solid[2] |
| Melting Point | 105°C–109°C[4] |
| Boiling Point | 414.75 °C (predicted)[5] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate[2]. Specific quantitative data for aqueous solubility is not readily available in the reviewed literature. |
| pKa | Data not available in the reviewed literature. |
| Stability | Stable under normal storage conditions; should be protected from moisture and extreme temperatures[2]. |
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound's antifungal activity stems from its potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), specifically the class II enzyme found in fungi.[2][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[1][2] By inhibiting this crucial step, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein (B1211001) synthesis, ultimately leading to the cessation of fungal growth.[2]
The Fungicide Resistance Action Committee (FRAC) has classified this compound in Group 52, which comprises DHODH inhibitors.[2] Studies have demonstrated that this compound exhibits high selectivity for fungal DHODH over the human counterpart, highlighting its potential as a targeted antifungal agent with a favorable safety profile.[6]
Antifungal Activity
This compound has demonstrated broad-spectrum antifungal activity against a variety of plant pathogenic fungi. The tables below summarize the in vitro antifungal activity of this compound against key fungal species.
Table 1: Antifungal Activity against Fusarium graminearum
| Assay | EC₅₀ (µg/mL) | Reference |
| Mycelial Growth Inhibition | 0.019 ± 0.007 (average) | |
| Spore Germination Inhibition | 0.087 ± 0.024 (average) |
Table 2: Antifungal Activity against Sclerotinia sclerotiorum
| Assay | EC₅₀ (µg/mL) | Reference |
| Mycelial Growth Inhibition | 0.0017 ± 0.0009 (average) |
Table 3: DHODH Inhibition
| Enzyme Source | IC₅₀ (nM) | Reference |
| Pyricularia oryzae DHODH (PoDHODH) | 2.8 | |
| Homo sapiens DHODH (HsDHODH) | >100,000 | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in the characterization of this compound's activity.
Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol is adapted from studies on Fusarium graminearum.
Detailed Steps:
-
Preparation of Media: Potato Dextrose Agar (B569324) (PDA) is prepared according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-60°C, a stock solution of this compound (typically in dimethyl sulfoxide, DMSO) is added to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.02, 0.04, 0.08, and 0.16 µg/mL). The agar is then poured into sterile petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the leading edge of a 3-day-old culture of the test fungus and placed in the center of each PDA plate.
-
Incubation: The plates are incubated at 25°C for 3 days or until the colony in the control plate (without fungicide) has reached a sufficient size.
-
Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by regression analysis of the inhibition data.
DHODH Enzyme Inhibition Assay
This protocol is a generalized procedure based on studies of Pyricularia oryzae DHODH (PoDHODH).[1][6]
Detailed Steps:
-
Enzyme Preparation: Recombinant DHODH is expressed and purified. For example, histidine-tagged PoDHODH can be produced in E. coli and purified using affinity chromatography.
-
Assay Reaction: The DHODH activity is measured spectrophotometrically by monitoring the reduction of a substrate like 2,6-dichloroindophenol (B1210591) (DCPIP). The reaction mixture typically contains the purified DHODH enzyme, its substrate L-dihydroorotate, an electron acceptor (e.g., coenzyme Q), and a buffer.
-
Inhibition Measurement: Various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction by adding the substrate. The rate of the reaction is monitored over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity between this compound and its target protein, DHODH.
Key Protocol Points:
-
Ligand Immobilization: The purified DHODH protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of this compound solutions at different concentrations are injected over the sensor surface.
-
Data Acquisition: The binding of this compound to the immobilized DHODH is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram.
-
Kinetic Analysis: The association and dissociation phases of the interaction are monitored to calculate the rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₐ), which is a measure of the binding affinity.
Microscale Thermophoresis (MST) for Binding Affinity
MST is another biophysical technique used to quantify the binding affinity between this compound and DHODH in solution.
Key Protocol Points:
-
Sample Preparation: The target protein (DHODH) is fluorescently labeled. A serial dilution of the non-labeled ligand (this compound) is prepared.
-
Measurement: The labeled protein and varying concentrations of the ligand are mixed and loaded into capillaries. The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. This movement changes upon binding to the ligand.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kₐ).
Conclusion
This compound represents a significant advancement in the development of novel fungicides with a specific and effective mode of action. Its potent inhibition of fungal DHODH, coupled with high selectivity over the mammalian enzyme, underscores its potential for effective and safe use in agriculture. The detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic and agricultural applications of this compound and to design next-generation antifungal agents targeting the pyrimidine biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound (EVT-3163529) | 861647-84-9 [evitachem.com]
- 3. This compound (Ref: ARK-3010) [sitem.herts.ac.uk]
- 4. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H16F2N2 | CID 23160856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Biochemical Pathway of Quinofumelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinofumelin is a novel quinoline-based fungicide that has demonstrated potent and broad-spectrum activity against a variety of phytopathogenic fungi.[1][2] Its unique mode of action, targeting a crucial metabolic pathway in fungi, presents a promising solution to combat the growing challenge of fungicide resistance. This technical guide provides a comprehensive overview of the biochemical pathway of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Mechanism of Action: Inhibition of de novo Pyrimidine (B1678525) Biosynthesis
The core mechanism of action of this compound is the inhibition of the de novo pyrimidine biosynthesis pathway, a fundamental process for the synthesis of nucleotides required for DNA, RNA, and glycoprotein (B1211001) production in fungi.[3][4] Specifically, this compound targets and inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) , the fourth enzyme in this pathway.[5][6]
DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the formation of uracil.[5][7] this compound acts as a potent inhibitor of the fungal class II DHODH (DHODH II), which is typically located in the mitochondrial inner membrane.[5] By blocking this enzymatic step, this compound effectively depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and eventual cell death.[3][4] This targeted inhibition has been shown to be highly selective for fungal DHODH over its human counterpart, highlighting its potential as a safe and effective fungicide.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the interaction of this compound with its target enzyme and its inhibitory effects on fungal growth.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | Pyricularia oryzae DHODH II | 2.8 nM | [6] |
| IC50 | Human DHODH | >100 µM | [8] |
| Kd | Fusarium graminearum DHODH II | 6.606 x 10⁻⁶ M | [6] |
Table 1: In Vitro Enzyme Inhibition and Binding Affinity of this compound
| Organism | Assay Type | EC50 | Reference |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.035 µg/mL | [9] |
| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024 μg/mL | [10] |
| Pyricularia oryzae | Mycelial Growth Inhibition | - | [5] |
Table 2: In Vivo Antifungal Activity of this compound
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biochemical pathway and the experimental approaches used to study this compound, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DHODH Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of DHODH.
-
Enzyme Preparation: Recombinant DHODH II from the target fungal species (e.g., Pyricularia oryzae) is expressed and purified.
-
Assay Principle: The assay measures the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate. A common method involves monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), a known concentration of purified DHODH II, and varying concentrations of this compound.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates: dihydroorotate and an electron acceptor (e.g., decylubiquinone).
-
Monitor the decrease in absorbance (for DCIP) or the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.[7]
-
Mycelial Growth Inhibition Assay
This assay determines the effective concentration of this compound required to inhibit the growth of the target fungus.
-
Culture Preparation: The target fungus (e.g., Fusarium graminearum) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA).
-
Procedure:
-
Prepare a series of agar plates containing different concentrations of this compound.
-
Inoculate the center of each plate with a mycelial plug taken from the edge of an actively growing fungal colony.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).
-
Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (without this compound) reaches a specific size.
-
Calculate the percentage of growth inhibition for each concentration and determine the EC50 value.[11]
-
Metabolomics Analysis
This technique is used to identify and quantify the changes in the fungal metabolome upon treatment with this compound.
-
Sample Preparation:
-
Grow the target fungus in liquid culture with and without a sub-lethal concentration of this compound.
-
Harvest the mycelia and quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Analysis:
-
Analyze the metabolite extracts using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify the metabolites by comparing the data to spectral libraries and using internal standards.
-
-
Data Interpretation:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and DHODH II.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (immobilized DHODH II) binds to an analyte (this compound) in solution.
-
Procedure:
-
Immobilize purified DHODH II onto the surface of an SPR sensor chip.
-
Flow a series of solutions with different concentrations of this compound over the chip surface.
-
Monitor the binding and dissociation events in real-time by recording the SPR signal (measured in Resonance Units, RU).
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[14][15]
-
Microscale Thermophoresis (MST)
MST is another biophysical technique used to quantify the binding affinity between this compound and DHODH II in solution.
-
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.
-
Procedure:
-
Label the purified DHODH II with a fluorescent dye.
-
Prepare a series of samples with a constant concentration of fluorescently labeled DHODH II and varying concentrations of this compound.
-
Load the samples into capillaries and place them in the MST instrument.
-
An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.
-
The change in thermophoresis is plotted against the this compound concentration to determine the dissociation constant (Kd).[14][16]
-
Conclusion
This compound represents a significant advancement in fungicide development due to its novel mechanism of action targeting the essential de novo pyrimidine biosynthesis pathway in fungi. The high selectivity for fungal DHODH II over the human enzyme underscores its potential for safe and effective disease control. The experimental methodologies detailed in this guide provide a robust framework for further research into this compound and the development of new fungicides with similar modes of action. This comprehensive understanding of its biochemical pathway is crucial for optimizing its application, managing potential resistance, and discovering next-generation agricultural and therapeutic agents.
References
- 1. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis [agris.fao.org]
- 11. mdpi.com [mdpi.com]
- 12. A glimpse into the fungal metabolomic abyss: Novel network analysis reveals relationships between exogenous compounds and their outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 15. criver.com [criver.com]
- 16. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Quinofumelin: A Novel Dihydroorotate Dehydrogenase Inhibitor for Fungal Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quinofumelin, a novel quinoline (B57606) fungicide that acts as a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). This compound represents a significant advancement in the management of fungal pathogens, particularly in the face of growing resistance to existing antifungal agents. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound's antifungal activity stems from its specific inhibition of class II dihydroorotate dehydrogenase (DHODH II), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4][5][6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines like uracil (B121893) and cytosine, which are essential components of DNA, RNA, phospholipids, and proteins.[1] By blocking this step, this compound effectively depletes the fungal cell's pyrimidine pool, leading to the cessation of mycelial growth and spore germination.[1][7]
The target specificity of this compound is a key attribute. It shows remarkable selectivity for fungal DHODH over the human equivalent, which is critical for its safety profile as an agrochemical.[2][8] This selectivity is attributed to significant differences in the amino acid sequences at the ubiquinone-binding site of the enzyme between fungi and humans.[2][8]
Quantitative Inhibitory Data
The potency and selectivity of this compound have been quantified through various in vitro and whole-cell assays. The following tables summarize the key inhibitory concentrations (IC50), effective concentrations (EC50), and binding affinity data.
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | Organism | Compound | IC50 Value |
| DHODH II (PoDHODH) | Pyricularia oryzae | This compound | 2.8 nM[1][2][3][4][8][9] |
| DHODH (HsDHODH) | Homo sapiens | This compound | >100 µM[2][8][9] |
| DHODH II (PoDHODH) | Pyricularia oryzae | Teriflunomide | 56.4 µM[2][8][9] |
| DHODH (HsDHODH) | Homo sapiens | Teriflunomide | 600 nM[9] |
Table 2: Antifungal Activity (Whole-Cell Assays)
| Target Organism | Assay Type | Average EC50 Value |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.019 ± 0.007 µg/mL[7][9] |
| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024 µg/mL[7][9] |
Table 3: Target Binding Affinity
| Target Protein | Organism | Method | Parameter | Value |
| FgDHODHII | Fusarium graminearum | Microscale Thermophoresis (MST) | Kd | 6.606 x 10⁻⁶ M |
Note: The reported Kd value from a single study appears relatively high for a potent inhibitor like this compound. This may reflect the specific experimental conditions of the microscale thermophoresis assay used.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a DHODH inhibitor.
DHODH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DHODH.
Principle: The oxidation of the substrate, dihydroorotate, by DHODH is coupled with the reduction of a chromogen, 2,6-dichloroindophenol (B1210591) (DCIP), using decylubiquinone (B1670182) as a co-substrate. The rate of DCIP reduction is measured spectrophotometrically by the decrease in absorbance at 595 nm.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Triton X-100, 200 µM DCIP, 2 mM dihydroorotate, and 100 µM decylubiquinone.[5]
-
Enzyme and Inhibitor Incubation: Add approximately 10 µg/mL of recombinant DHODH protein to the reaction mixture. For inhibition studies, also add varying concentrations of this compound (dissolved in DMSO). An equivalent amount of DMSO is used as a control.
-
Reaction Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 595 nm over time using a plate reader or spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. The inhibitory rate is calculated as (1 - T/C), where 'T' is the reaction rate with the test compound and 'C' is the rate of the control.[8] IC50 values are then determined by fitting the data to a four-parameter logistic curve.[8]
Mycelial Growth Inhibition Assay
This assay determines the concentration of this compound required to inhibit the growth of fungal mycelia.
Principle: Fungal isolates are grown on a solid medium amended with various concentrations of the inhibitor. The growth inhibition is quantified by measuring the diameter of the fungal colony.
Methodology:
-
Plate Preparation: Prepare Potato Dextrose Agar (PDA) plates amended with a range of this compound concentrations.[10] A stock solution of this compound in DMSO is typically used.
-
Inoculation: Take a mycelial plug (typically 5 mm in diameter) from the edge of a fresh, actively growing fungal colony and place it in the center of the prepared PDA plates.[10]
-
Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for a defined period (e.g., 2-3 days).[10]
-
Measurement and Analysis: Measure the diameter of the fungal colony, subtracting the diameter of the initial plug.[10] Calculate the percentage of growth inhibition relative to a control plate containing only DMSO. The EC50 value is determined by linear regression of the probit of percentage growth inhibition against the log-transformed fungicide concentration.[10]
Recovery Test
This assay helps to identify the specific metabolic step blocked by the inhibitor.
Principle: If an inhibitor blocks a specific step in a metabolic pathway, its inhibitory effect can be reversed by supplying the cell with a downstream product of that blocked step.
Methodology:
-
Plate Preparation: Prepare a minimal medium (e.g., Czapek solution agar) containing an inhibitory concentration of this compound (e.g., 0.01–10.00 ppm).[1][5][6]
-
Supplementation: To separate sets of plates, add potential recovery compounds. For DHODH inhibition, this includes the substrate (dihydroorotate) and downstream products like orotate, uridine, or uracil at a specified concentration (e.g., 50 ppm).[1][6]
-
Inoculation and Incubation: Inoculate the plates with fungal mycelial plugs as described in the mycelial growth assay.
-
Observation: Observe the plates for mycelial growth. Recovery of growth in the presence of a specific downstream metabolite (e.g., orotate) but not the substrate (dihydroorotate) indicates that the enzyme converting the substrate to that product is the target of inhibition.[1][5][6]
In Vivo Target Selectivity Assay
This experiment validates the selective inhibition of fungal DHODH in a living fungal system.
Principle: A fungal strain where the native DHODH gene is deleted is created. This mutant is then complemented with either the native fungal DHODH gene or the human DHODH gene. The sensitivity of these recombinant strains to this compound is then tested.
Methodology:
-
Strain Construction: Create a P. oryzae mutant with a disrupted native DHODH gene (e.g., PoPYR4).[2][8]
-
Complementation: Into this disruption mutant, insert either the wild-type PoPYR4 gene or the human DHODH (HsDHODH) gene to create two separate recombinant strains.[2][8]
-
Growth Assay: Culture both recombinant strains on a minimal medium containing various concentrations of this compound (e.g., 0.01–1 ppm).[2][8]
-
Analysis: Observe the mycelial growth. If the strain with the human DHODH grows in the presence of this compound while the strain with the fungal DHODH does not, it confirms that this compound is selective for the fungal enzyme and does not effectively inhibit the human enzyme in a cellular context.[2][8]
Visualizations
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the step catalyzed by DHODH, which is inhibited by this compound.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis [mdpi.com]
- 8. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
The Structure-Activity Relationship of Quinofumelin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of quinofumelin and its derivatives, a novel class of fungicides. This compound exhibits potent activity against a range of plant-pathogenic fungi, including Pyricularia oryzae (rice blast) and Botrytis cinerea (gray mold), by targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. This document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visualizes the key pathways and workflows.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
This compound's antifungal activity stems from its specific inhibition of class II dihydroorotate dehydrogenase (DHODH).[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and protein synthesis in fungi.[1] By blocking this pathway, this compound effectively halts fungal growth. The potent inhibitory activity of this compound against P. oryzae DHODH II has been quantified with an IC50 value of 2.8 nM.[1]
The signaling pathway below illustrates the point of inhibition by this compound in the de novo pyrimidine biosynthesis pathway.
Structure-Activity Relationship of this compound Derivatives
The development of this compound involved systematic modifications of a lead compound, N-(1-methylcyclohexyl)quinoline-3-carboxamide, to optimize its antifungal activity. The following tables summarize the quantitative SAR data for various derivatives against rice blast (Pyricularia oryzae) and gray mold (Botrytis cinerea).[2]
Modifications of the Cyclohexane (B81311) Ring
Initial modifications focused on the substituent at the 1-position of the cyclohexane ring. The introduction of a benzyl (B1604629) group (compound 1g ) led to a significant increase in activity against both rice blast and gray mold compared to the lead compound with a methyl group.[2]
| Compound | R | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |
| 1 | Me | 100 | 300 |
| 1a | Et | 50 | >300 |
| 1b | n-Pr | 100 | >300 |
| 1c | i-Pr | 100 | >300 |
| 1d | c-Pr | 100 | >300 |
| 1e | n-Bu | >100 | >300 |
| 1f | Ph | 100 | >300 |
| 1g | Bn | 10 | 30 |
Linkage between Cyclohexane and Quinoline (B57606) Rings
The nature of the linkage between the cyclohexane and quinoline moieties was found to be critical for activity. The quinoline-3-carboxamide (B1254982) linkage (compound 2 ) maintained high activity, while other linkage types resulted in a loss of efficacy.[2]
| Compound | Linkage | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |
| 1g | Cyclohexane-1-carboxamide | 10 | 30 |
| 2 | Quinoline-3-carboxamide | 10 | 30 |
| 2a | Ether | >100 | >300 |
| 2b | Thioether | >100 | >300 |
| 2c | Sulfoxide | >100 | >300 |
| 2d | Sulfone | >100 | >300 |
| 2e | Methylene | >100 | >300 |
| 2f | Amine | >100 | >300 |
Phenyl Ring Substituents
Substituents on the phenyl ring of the benzyl group were explored. Generally, substitutions on the phenyl ring did not lead to an improvement in antifungal activity.[2]
| Compound | R | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |
| 2 | H | 10 | 30 |
| 2g | 2-F | 10 | 30 |
| 2h | 3-F | 10 | 100 |
| 2i | 4-F | 10 | 30 |
| 2j | 4-Cl | 10 | 30 |
| 2k | 4-Me | 10 | 30 |
| 2l | 4-OMe | 10 | 100 |
Quinoline Ring Substituents
Similarly, the introduction of substituents on the quinoline ring did not enhance the fungicidal potency.[2]
| Compound | R | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |
| 2 | H | 10 | 30 |
| 2m | 6-F | 10 | 30 |
| 2n | 7-F | 10 | 30 |
| 2o | 8-F | 10 | 30 |
| 2p | 6-Cl | 10 | 30 |
| 2q | 7-Cl | 10 | 30 |
| 2r | 6-Me | 10 | 30 |
| 2s | 7-Me | 10 | 30 |
Conformationally Restricted and Bioisosteric Derivatives
To improve activity further, conformational analysis of compound 2 was performed. A conformationally cemented derivative (3 ) was synthesized but showed decreased activity. However, replacing the cyclohexane ring with a dimethyl group (compound 4 ) increased activity. Finally, the introduction of a difluoro group at the 4-position of the isoquinoline (B145761) ring (compound 5 , this compound) resulted in a significant enhancement of fungicidal activity.[2]
| Compound | Modification | Rice Blast LC50 (ppm) | Gray Mold LC50 (ppm) |
| 2 | - | 10 | 30 |
| 3 | Conformationally cemented | 100 | 100 |
| 4 | Cyclohexane to dimethyl | 3 | 10 |
| 5 (this compound) | 4,4-difluoro-3,3-dimethyl | 1 | 3 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives generally follows the workflow illustrated below. The specific reaction conditions and reagents are detailed in the subsequent protocols for key compounds.[2]
Protocol for the Synthesis of N-(1-benzylcyclohexyl)quinoline-3-carboxamide (2): [2]
-
To a solution of quinoline-3-carbonitrile (1.0 mmol) in benzene (B151609) (1 mL), add sulfuric acid (0.4 mL) at 0°C.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-benzylcyclohexanol (B154948) (1.0 mmol) to the mixture and stir at 80°C for 1 hour.
-
Pour the reaction mixture into ice water (50 mL) and extract with benzene (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel chromatography to yield compound 2 .
Protocol for the Synthesis of 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (4): [2]
-
Follow the Ritter Reaction procedure as described for compound 2 , using 2-methyl-1-phenylpropan-2-ol instead of 1-benzylcyclohexanol.
-
The resulting intermediate undergoes Bischler-Napieralski cyclization.
-
To the residue after workup, add diethyl ether and stir for 10 minutes.
-
Filter the insoluble matter and concentrate the filtrate in vacuo to obtain compound 4 .
Protocol for the Synthesis of 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (5, this compound): The synthesis of this compound from intermediate 4 involves a radical benzylic dibromination followed by a double halogen exchange, though specific details are proprietary.
Biological Assays
Rice Blast (Pyricularia oryzae) Control Test (Curative Effects): [2]
-
Spray conidial suspensions of Pyricularia oryzae onto potted rice plants (Oryza sativa cv. Sachikaze) at the third to fourth leaf stage.
-
Place the pots in an inoculation room at 20–23°C to promote disease onset.
-
Prepare test compounds in a 50% aqueous acetone (B3395972) solution containing 0.05% Tween 20.
-
Spray the test solutions onto the inoculated plants.
-
After 4-5 days in a greenhouse, assess the lesion area on the leaves and calculate the control value compared to untreated plants.
-
Determine the LC50 value (concentration causing 50% control) from the results.
Gray Mold (Botrytis cinerea) Control Test (Curative Effects): [2]
-
Inoculate potted cucumber plants (Cucumis sativus cv. Sagami-hanjiro) at the two-leaf stage with mycelial disks of Botrytis cinerea.
-
Maintain the inoculated plants at 20–23°C for 3 days in a high-humidity environment.
-
Prepare test compounds as described for the rice blast assay.
-
Spray the test solutions onto the inoculated plants.
-
After 2 days in a greenhouse, measure the lesion diameter and calculate the control value.
-
Determine the LC50 value from the results.
Conclusion
The structure-activity relationship studies of this compound derivatives have revealed key structural features essential for their potent antifungal activity. A benzyl group at the 1-position of the cyclohexane ring and a quinoline-3-carboxamide linkage are crucial for high efficacy. While substitutions on the phenyl and quinoline rings did not improve activity, bioisosteric replacement of the cyclohexane ring with a 4,4-difluoro-3,3-dimethylisoquinoline moiety led to the discovery of this compound, a highly active fungicide. The detailed protocols provided herein offer a basis for further research and development of novel DHODH inhibitors for crop protection.
References
Quinofumelin: A New Frontier in Fungicide Chemistry with a Novel Mode of Action and No Cross-Resistance
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinofumelin, a novel quinoline-based fungicide developed by Mitsui Chemicals Co., Ltd., represents a significant advancement in the management of fungal plant pathogens.[1][2][3] Its unique chemical structure and distinct mode of action address the pressing challenge of fungicide resistance that has diminished the efficacy of many existing treatments.[2][4][5] This technical guide provides an in-depth analysis of this compound's novelty, its mechanism of action targeting dihydroorotate (B8406146) dehydrogenase (DHODH), and the compelling evidence for its lack of cross-resistance with current fungicide classes. Detailed experimental protocols and quantitative data are presented to support these findings, offering a comprehensive resource for the scientific community.
Introduction: The Rise of a Novel Fungicide
The relentless evolution of fungicide resistance in plant pathogens necessitates the continuous discovery and development of new chemical entities with novel modes of action.[2] this compound has emerged as a promising solution, demonstrating potent activity against a broad spectrum of phytopathogens, including Fusarium graminearum, Sclerotinia sclerotiorum, and Pyricularia oryzae.[1][2][6] Its novelty lies in its chemical scaffold, a 3-(isoquinolin-1-yl)quinoline derivative, and its unique biological target.[5][7][8] This whitepaper will elucidate the key technical aspects that underscore the significance of this compound in modern crop protection.
A Novel Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis
Comprehensive transcriptomic and metabolomic analyses have revealed that this compound's primary mode of action is the inhibition of the de novo pyrimidine biosynthesis pathway.[1][3][4] Specifically, it targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1][3][6] This inhibition disrupts the production of essential pyrimidine nucleotides, which are vital for DNA, RNA, and glycoprotein (B1211001) synthesis, ultimately leading to fungal cell death.[1]
The Targeted Signaling Pathway
The inhibition of DHODH by this compound disrupts the pyrimidine biosynthesis pathway, as illustrated in the following diagram.
Caption: Inhibition of DHODH by this compound in the Pyrimidine Biosynthesis Pathway.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified against various fungal pathogens and their DHODH enzymes. The following table summarizes key efficacy data from published studies.
| Organism | Assay Type | Metric | Value | Reference |
| Sclerotinia sclerotiorum | Mycelial Growth | Mean EC50 | 0.0017 ± 0.0009 µg/mL | [9] |
| Fusarium graminearum | Mycelial Growth | EC50 | 0.035 µg/mL | [4][10] |
| Fusarium graminearum | Mycelial Growth | EC90 | 1 µg/mL | [4] |
| Pyricularia oryzae DHODH | Enzyme Inhibition | IC50 | 2.8 nM | [11] |
| Homo sapiens DHODH | Enzyme Inhibition | IC50 | >100 µM | [11] |
Lack of Cross-Resistance: A Key Advantage
A critical feature of this compound is its demonstrated lack of cross-resistance with existing classes of fungicides.[1][2][5][12] This is a direct consequence of its novel mode of action. Fungal strains that have developed resistance to fungicides targeting other cellular processes, such as sterol biosynthesis or microtubule assembly, remain susceptible to this compound.
Cross-Resistance Study Data
Studies have shown that isolates of Sclerotinia sclerotiorum resistant to carbendazim, dimethachlone, and boscalid (B143098) are sensitive to this compound, with EC50 values similar to those of sensitive isolates.[9] This indicates that the resistance mechanisms for these other fungicides do not confer resistance to this compound.
| Fungicide-Resistant Isolates | This compound Sensitivity | Reference |
| Carbendazim-resistant S. sclerotiorum | Sensitive | [9] |
| Dimethachlone-resistant S. sclerotiorum | Sensitive | [9] |
| Boscalid-resistant S. sclerotiorum | Sensitive | [9] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to elucidate the mechanism of action and cross-resistance of this compound.
Transcriptome and Metabolome Analysis
This experimental workflow was crucial in identifying the pyrimidine biosynthesis pathway as the target of this compound.
Caption: Workflow for Transcriptome and Metabolome Analysis.
Protocol:
-
Fungal Culture and Treatment: Fusarium graminearum is cultured in a suitable medium. The cultures are then treated with this compound at concentrations corresponding to the EC50 (0.035 µg/mL) and EC90 (1 µg/mL).[4]
-
Sample Collection: Mycelia are harvested at specific time points post-treatment.
-
RNA Extraction and Sequencing: Total RNA is extracted from the mycelia, and RNA sequencing (RNA-Seq) is performed to obtain gene expression profiles.
-
Metabolite Extraction and Analysis: Metabolites are extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) are identified. These datasets are then integrated and mapped to metabolic pathways to identify the most significantly affected pathways.[1][13]
Target Validation: Molecular Interaction Studies
To confirm the direct interaction between this compound and DHODH, several biophysical techniques were employed.
Protocol:
-
Molecular Docking: Computational modeling is used to predict the binding pose and affinity of this compound to the three-dimensional structure of DHODH.[1][14]
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity between this compound and purified DHODH protein in real-time.[1][15]
-
Microscale Thermophoresis (MST): MST is used to quantify the binding affinity between this compound and fluorescently labeled DHODH in solution.[1][14][15]
Cross-Resistance Assessment
Protocol:
-
Isolate Collection: A panel of fungal isolates with known resistance to different classes of fungicides (e.g., benzimidazoles, dicarboximides, SDHIs) is assembled.
-
Sensitivity Testing: The sensitivity of each resistant isolate to this compound is determined using a mycelial growth inhibition assay. The EC50 values are calculated and compared to those of sensitive (wild-type) isolates.[9]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the construction of the quinoline (B57606) and dihydroisoquinoline scaffolds followed by their coupling. A general synthetic scheme is outlined below.
Caption: Generalized Synthetic Pathway for this compound.
The synthesis begins with the regioselective bromination of quinolinium chloride.[16] The resulting 3-bromoquinoline is then converted to the corresponding nitrile via a palladium-catalyzed cross-coupling reaction.[16] The dihydroisoquinoline scaffold is constructed through a sulfuric acid-mediated Ritter reaction followed by a Bischler-Napieralski cyclization.[16] The final steps involve a radical benzylic dibromination and a double halogen exchange to yield this compound.[16]
Conclusion
This compound stands out as a truly novel fungicide with a unique mode of action that effectively circumvents existing resistance mechanisms in a variety of plant pathogens. Its high potency against fungal DHODH, coupled with its excellent selectivity over the human enzyme, underscores its potential as a safe and effective tool for disease management.[11] The lack of cross-resistance with current fungicides makes this compound a valuable component for integrated pest management programs and resistance management strategies. Further research into its application and the potential for resistance development will be crucial for its long-term success in agriculture.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and biological activity of a novel fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Design and biological activity of a novel fungicide, this compound [jstage.jst.go.jp]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. The synthesis method of Quinofumelin_Chemicalbook [chemicalbook.com]
Unveiling the Antifungal Power of Quinofumelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinofumelin, a novel quinoline (B57606) fungicide, has demonstrated significant antifungal activity against a range of economically important plant pathogens. Developed by Mitsui Chemicals Co., Ltd., this compound presents a unique mode of action, offering a promising tool for disease management, particularly in the face of growing fungicide resistance.[1][2][3] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Antifungal Spectrum of this compound
This compound exhibits potent inhibitory activity against various fungal plant pathogens. Its efficacy has been quantified through the determination of half-maximal effective concentration (EC50) values for mycelial growth and spore germination inhibition, as well as the half-maximal inhibitory concentration (IC50) against its target enzyme.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of this compound against key plant pathogens.
| Plant Pathogen | Assay Type | Mean EC50 / IC50 (µg/mL) | Range of EC50 (µg/mL) | Reference(s) |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0017 ± 0.0009 | 0.0004 - 0.0059 | [4][5] |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.019 ± 0.007 | 0.007 - 0.039 | [3][6] |
| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024 | 0.051 - 0.205 | [3][6] |
| Pyricularia oryzae | DHODH II Enzyme Inhibition | 0.0028 (2.8 nM) | - | [7] |
| Botrytis cinerea | Fungicidal Activity | - | - | [8] |
| Rice Blast (Pyricularia oryzae) | Curative Effects | - | - | [8] |
Note: EC50 values represent the concentration of this compound required to inhibit 50% of the fungal growth or spore germination. IC50 value represents the concentration required to inhibit 50% of the enzyme activity.
Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis
This compound's antifungal activity stems from its specific inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) of class II, a key enzyme in the de novo pyrimidine biosynthesis pathway in fungi.[1][2][7] By blocking DHODHII, this compound prevents the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uracil, and consequently, DNA and RNA.[1][7] This targeted action disrupts fungal growth and development.[1][7] Notably, this compound exhibits no cross-resistance with existing fungicides, indicating its novel mechanism of action.[1][4]
Signaling Pathway of Pyrimidine Biosynthesis Inhibition
The following diagram illustrates the fungal de novo pyrimidine biosynthesis pathway and the specific point of inhibition by this compound.
Caption: Fungal pyrimidine biosynthesis pathway and this compound's target.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.
Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of filamentous fungi.
a. Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
b. Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal colony, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where:
-
DC = Average diameter of the colony in the control plate
-
DT = Average diameter of the colony in the treated plate
-
-
-
Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.
Spore Germination Inhibition Assay
This assay assesses the impact of this compound on the germination of fungal spores.
a. Materials:
-
Fungal spores
-
Sterile distilled water or a suitable germination buffer
-
This compound stock solution
-
Microscope slides or multi-well plates
-
Humid chamber
-
Microscope
b. Procedure:
-
Prepare a spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL) in sterile distilled water.
-
Prepare a series of this compound dilutions in sterile distilled water.
-
Mix the spore suspension with the this compound dilutions to achieve the desired final concentrations. Include a control with the solvent alone.
-
Place a drop of each mixture onto a microscope slide or into the well of a multi-well plate.
-
Incubate the slides/plates in a humid chamber at the optimal temperature for germination (e.g., 25°C) for a sufficient period (e.g., 6-24 hours), depending on the fungal species.
-
After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each concentration using the following formula:
-
Inhibition (%) = [(GC - GT) / GC] x 100
-
Where:
-
GC = Percentage of germination in the control
-
GT = Percentage of germination in the treatment
-
-
-
Determine the EC50 value by probit analysis as described for the mycelial growth inhibition assay.
Experimental Workflow for Antifungal Activity Assessment
The following diagram outlines a typical workflow for evaluating the antifungal properties of a compound like this compound.
Caption: General workflow for antifungal activity assessment.
Conclusion
This compound is a potent, novel fungicide with a specific and effective mode of action against a range of significant plant pathogens. Its unique targeting of the fungal DHODHII enzyme makes it a valuable tool for integrated pest management strategies and for combating fungicide resistance. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the potential of this compound in protecting global crop yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Quinofumelin: A Targeted Inhibition of Fungal Dihydroorotate Dehydrogenase and its Impact on Mitochondrial Respiration
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Quinofumelin is a novel quinoline (B57606) fungicide that exhibits potent and selective activity against a broad spectrum of phytopathogenic fungi.[1][2] Its unique mode of action, which circumvents cross-resistance with existing fungicides, makes it a valuable tool in crop disease management.[1][2] This technical guide provides an in-depth analysis of this compound's molecular mechanism, focusing on its role as a specific inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway that is functionally linked to the mitochondrial electron transport chain. We will detail the biochemical consequences of this inhibition, present quantitative data on its efficacy, outline the experimental protocols used to elucidate its mechanism, and visualize the involved pathways and workflows.
Introduction: A Novel Mode of Action
The continuous emergence of fungal resistance to conventional fungicides necessitates the development of new chemical entities with novel molecular targets.[3] Many established fungicides target the mitochondrial respiratory chain, particularly Complex II and Complex III.[1][2] this compound, developed by Mitsui Chemicals Co., Ltd., represents a significant advancement by targeting a different, yet related, mitochondrial function.[1][2] It has demonstrated excellent antifungal activity against pathogens such as Fusarium graminearum, Sclerotinia sclerotiorum, and Pyricularia oryzae.[2][4] A key characteristic of this compound is its lack of cross-resistance with fungicides that inhibit other sites in the respiratory chain, indicating a distinct mechanism of action.[1][2]
The Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
The primary target of this compound is Class 2 dihydroorotate dehydrogenase (DHODHII) .[5][6][7] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital biomolecules.[6]
DHODH catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[6] Fungal DHODHII is a monomeric protein located on the outer face of the inner mitochondrial membrane.[6] Crucially, it uses the mitochondrial ubiquinone (coenzyme Q) pool as its electron acceptor. This functional link couples pyrimidine biosynthesis directly to the mitochondrial electron transport chain. Electrons from the oxidation of dihydroorotate are transferred to ubiquinone, which then shuttles them to Complex III, contributing to the proton motive force for ATP synthesis.[1]
By inhibiting DHODHII, this compound effectively halts the de novo synthesis of pyrimidines, starving the fungus of essential building blocks for growth and proliferation.[6][7] This targeted inhibition disrupts a vital metabolic pathway at its connection point with cellular respiration.
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on fungal growth can be visualized as a cascade of events initiated by the specific binding to its target enzyme.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Investigations into Quinofumelin's Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinofumelin is a novel quinoline (B57606) fungicide demonstrating potent and broad-spectrum activity against a range of phytopathogenic fungi, including Fusarium graminearum, Sclerotinia sclerotiorum, and Pyricularia oryzae.[1][2][3] Initial investigations into its mechanism of action have revealed a distinct mode of action, differentiating it from many existing fungicides and indicating a low risk of cross-resistance.[1][2] This technical guide synthesizes the foundational research that has elucidated this compound's primary biological target and its impact on fungal cellular metabolism. The core finding is that this compound targets the de novo pyrimidine (B1678525) biosynthesis pathway by specifically inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), particularly the class II isoform (DHODHII).[1][4][5] This inhibition depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and, ultimately, cell death.
Initial Hypothesis Generation: Transcriptomic and Metabolomic Analyses
Initial studies to unravel this compound's mode of action employed a combination of transcriptomic (RNA-Seq) and metabolomic analyses on Fusarium graminearum treated with the compound.[1][4][6] These "omics" approaches provided an unbiased, system-wide view of the cellular response to this compound, pointing researchers toward a specific metabolic pathway.
Key Findings from Omics Studies
-
Co-enrichment of DEGs and DAMs: A significant co-enrichment of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) was observed in the pyrimidine biosynthesis pathway.[1][4]
-
Down-regulation of DHODH: Specifically, a down-regulation of the gene encoding dihydroorotate dehydrogenase (DHODH) was identified.[2][4]
-
Metabolite Accumulation and Depletion: This down-regulation was correlated with a decrease in the abundance of downstream metabolites such as orotidine-5P and uracil.[2][4]
These initial findings strongly suggested that this compound's antifungal activity was linked to the disruption of de novo pyrimidine synthesis.[1][2]
Target Identification and Validation
Following the hypothesis generated from omics data, a series of targeted experiments were conducted to validate DHODH as the specific molecular target of this compound.
Recovery Assays with Pyrimidine Intermediates
A critical set of experiments involved "rescue" or "recovery" assays. Fungal cultures treated with inhibitory concentrations of this compound were supplemented with various intermediates of the pyrimidine biosynthesis pathway.
-
Key Observation: Mycelial growth inhibition caused by this compound was reversed by the addition of orotate, uracil, uridine (B1682114), or uridine monophosphate (UMP).[1][4][5] However, the addition of dihydroorotate, the substrate for DHODH, did not restore fungal growth.[1][4][5]
Direct Enzyme Inhibition Assays
To confirm direct interaction, in vitro assays were performed using recombinant P. oryzae class II DHODH (PoDHODH II).[5] These experiments demonstrated that this compound potently inhibits the enzymatic activity of DHODHII.[5]
Genetic Validation
Further validation was achieved through genetic manipulation of the fungus.
-
Gene Deletion: Deletion of the gene encoding DHODHII (FgDHODHII) in F. graminearum was found to be lethal.[4]
-
Rescue of Mutant: The lethal phenotype of the ΔFgDHODHII mutant could be rescued by supplementing the growth medium with UMP, uridine, or uracil, mimicking the effect of complete inhibition by this compound.[1][4]
-
Species Selectivity: Studies have also shown that while this compound is a potent inhibitor of fungal DHODH, it has a very weak inhibitory effect on human DHODH, indicating a high degree of selectivity.[8]
Biophysical Interaction Studies
The direct binding of this compound to DHODHII has been confirmed using several biophysical techniques:
-
Molecular Docking
-
Surface Plasmon Resonance (SPR)
-
Microscale Thermophoresis (MST)
These studies provide robust evidence of a precise and direct interaction between the fungicide and its target enzyme.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial investigations into this compound's mode of action.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Organism/Enzyme | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Pyricularia oryzae DHODH II | Enzyme Inhibition | IC₅₀ | 2.8 nM | [5][7] |
| Human DHODH | Enzyme Inhibition | IC₅₀ | >100 µM | [8] |
| Fusarium graminearum | Mycelial Growth | Avg. EC₅₀ | 0.019 ± 0.007 µg/mL | [9] |
| Fusarium graminearum | Spore Germination | Avg. EC₅₀ | 0.087 ± 0.024 µg/mL | [9] |
| Fusarium graminearum | DHODH Gene Expression (EC₅₀ treatment) | % Decrease | 11.91% | [1][4] |
| Fusarium graminearum | DHODH Gene Expression (EC₉₀ treatment) | % Decrease | 33.77% |[1][4] |
Visualizing Pathways and Workflows
The following diagrams illustrate the key pathways and experimental logic discussed.
Caption: this compound inhibits DHODHII, blocking the conversion of Dihydroorotate to Orotate.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Fungicidal Properties of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current state of research into the fungicidal properties of quinoline (B57606) and its derivatives. Quinolines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antifungal effects.[1][2][3] This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and illustrates relevant biological pathways and experimental workflows.
Introduction to Quinoline's Antifungal Potential
The quinoline scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, found in both natural and synthetic compounds with a wide array of pharmacological properties.[1][4][5] Its derivatives have been extensively studied and have shown promise in combating a variety of fungal pathogens, including clinically relevant yeasts like Candida species and phytopathogenic fungi that threaten agriculture.[6][7][8][9] The rise of drug-resistant fungal infections necessitates the exploration of novel antifungal agents, and quinoline-based compounds offer a promising avenue for the development of new therapeutics with diverse mechanisms of action.[1][2]
Mechanisms of Antifungal Action
Quinoline derivatives exert their fungicidal effects through multiple mechanisms, often targeting essential cellular processes and structures in fungi. The primary modes of action identified to date include the disruption of ergosterol (B1671047) biosynthesis, damage to the fungal cell wall and membrane, and the induction of oxidative stress.
Inhibition of Ergosterol Biosynthesis
A key target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function. Several quinoline derivatives have been shown to inhibit various enzymes in this pathway.[6] For instance, some C-2 substituted quinolines are known to interact with and inhibit Erg1, Erg11, and Erg24, which are crucial enzymes in the synthesis of ergosterol.[6] The inhibition of these enzymes leads to an accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately resulting in fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by quinoline derivatives.
Cell Membrane and Cell Wall Disruption
Certain quinoline compounds have been observed to directly interfere with the fungal cell membrane, leading to increased permeability and the leakage of essential cellular contents.[7][10] This disruption of the cell's physical barrier is a direct cause of cell death. Furthermore, some derivatives have been found to inhibit key enzymes involved in cell wall synthesis, such as β(1-3) glucan synthase and chitin (B13524) synthase.[11] The fungal cell wall is a unique and essential structure not found in mammalian cells, making it an attractive target for selective antifungal therapies.
Induction of Oxidative Stress
Another documented mechanism of action for some quinoline derivatives is the induction of oxidative stress through the accumulation of reactive oxygen species (ROS) within the fungal cell.[8] Elevated levels of ROS can damage cellular components, including proteins, lipids, and DNA, leading to apoptosis and cell death.
Quantitative Fungicidal Activity of Quinoline Derivatives
The antifungal efficacy of various quinoline derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following tables summarize the reported activities of selected quinoline compounds against a range of fungal pathogens.
Table 1: Antifungal Activity of 2,6-Disubstituted Quinoline Derivatives against Candida Species
| Compound | Fungal Species | MIC (µM) | MFC (µM) | Reference |
| 6-amide derivative 1 | Candida albicans | - | 6.25-12.5 | [6] |
| 6-amide derivative 5 | Candida albicans | - | 6.25-12.5 | [6] |
| 6-amide derivative 6 | Candida albicans | - | 6.25-12.5 | [6] |
| 6-amide derivative 1 | Candida glabrata | - | 25 | [6] |
| 6-amide derivative 5 | Candida glabrata | - | 25 | [6] |
| 6-urea derivative 9 | Candida albicans | - | 50 | [6] |
MFC: Minimum Fungicidal Concentration
Table 2: Antifungal Activity of Quinoline Derivatives against Phytopathogenic Fungi
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Ac12 | Sclerotinia sclerotiorum | 0.52 | [7][10] |
| Ac12 | Botrytis cinerea | 0.50 | [7][10] |
| Lead Compound 3 | Sclerotinia sclerotiorum | 1.72 | [7][10] |
| Lead Compound 3 | Botrytis cinerea | 1.89 | [7][10] |
| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | [7][10] |
| 8-hydroxyquinoline | Botrytis cinerea | 5.28 | [7][10] |
| 3f-4 | Sclerotinia sclerotiorum | 0.41 | [8] |
| 3f-28 | Sclerotinia sclerotiorum | 0.55 | [8] |
Table 3: Antifungal Activity of 2-(Hetero)arylquinolines
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2-(Pyridin-4-yl)quinoline 9 | Candida albicans | - | [12] |
| 2-(2-pyridin-4-yl)vinyl)quinoline 16 | Candida albicans | - | [12] |
| 6-ethyl-2-(pyridin-2-yl)quinoline 6 | Cryptococcus neoformans | - | [12] |
Experimental Protocols
The evaluation of the antifungal properties of novel compounds requires standardized and reproducible methodologies. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[8][13]
Materials:
-
Test quinoline compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Sterile, disposable plasticware
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
For filamentous fungi, culture on Potato Dextrose Agar (PDA) at 35°C for 7 days to induce sporulation.
-
Harvest the fungal cells or spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the quinoline compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by using a microplate reader to measure absorbance.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Synthesis of Antifungal Quinoline Compounds
The versatility of the quinoline scaffold allows for the synthesis of a wide range of derivatives through various established chemical reactions. The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring.
Classical Methods for Quinoline Synthesis
Several named reactions are fundamental to the synthesis of the quinoline core:
-
Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.
-
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
-
Friedländer Synthesis: This reaction condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group to form a quinoline.
-
Pfitzinger Reaction: Isatin is reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.
Caption: Key synthetic routes to substituted quinoline derivatives.
Conclusion and Future Directions
References
- 1. njccwei.com [njccwei.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Quinoline Alkaloids from Waltheria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Quinofumelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinofumelin is a novel fungicide characterized by a quinoline (B57606) core structure, demonstrating potent and selective inhibition of fungal dihydroorotate (B8406146) dehydrogenase (DHODH). This document provides a comprehensive overview of the laboratory-scale synthesis of this compound, presenting a detailed, multi-step protocol. The synthesis commences with the regioselective bromination of quinolinium chloride, followed by a sequence of reactions including cyanation, a Ritter reaction coupled with Bischler-Napieralski cyclization, and concluding with a radical benzylic dibromination and subsequent double halogen exchange to yield the final product. This protocol is intended to provide researchers and drug development professionals with a thorough methodology for the synthesis of this compound for experimental and developmental purposes.
Introduction
This compound, with the chemical name 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline, is a recently developed fungicide by Mitsui Chemicals Agro, Inc.[1]. It exhibits significant fungicidal activity against a broad spectrum of ascomycete fungi, including those responsible for rice blast and gray mold[2]. The mode of action of this compound is the highly selective inhibition of fungal dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway, with significantly lower activity against the human enzyme, highlighting its potential for safe and effective use in agriculture[1]. The unique chemical structure and novel mode of action make this compound a valuable tool for managing fungicide resistance.
This document outlines a five-step synthesis protocol for this compound suitable for laboratory use, based on publicly available scientific literature.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that can be summarized as follows:
-
Regioselective Bromination: The synthesis begins with the bromination of quinolinium chloride to produce 3-bromoquinoline (B21735).
-
Palladium-Catalyzed Cyanation: The bromo-substituted quinoline is then converted to 3-quinolinecarbonitrile (B1294724).
-
Ritter Reaction and Bischler-Napieralski Cyclization: The nitrile undergoes a sulfuric acid-mediated Ritter reaction with 2-methyl-1-phenylpropan-2-ol, which is followed by a Bischler-Napieralski cyclization to construct the core dihydroisoquinoline scaffold.
-
Radical Benzylic Dibromination: The resulting intermediate is then subjected to a radical dibromination at the benzylic position.
-
Double Halogen Exchange: The final step involves a double halogen exchange to introduce the two fluorine atoms, yielding this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Quinolinium chloride | Commercially Available | Reagent |
| Bromine | Commercially Available | Reagent |
| Zinc Cyanide | Commercially Available | Reagent |
| Palladium Catalyst (e.g., Pd(PPh3)4) | Commercially Available | Reagent |
| Sulfuric Acid | Commercially Available | ACS Grade |
| 2-Methyl-1-phenylpropan-2-ol | Commercially Available | Reagent |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBH) | Commercially Available | Reagent |
| Di-(4-tert-butylcyclohexyl)peroxydicarbonate (Peroyl TCP) | Commercially Available | Reagent |
| Fluorinating Agent (e.g., AgF or KF) | Commercially Available | Reagent |
| Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane) | Commercially Available | HPLC Grade |
| Anhydrous Magnesium Sulfate | Commercially Available | Reagent |
| Silica (B1680970) Gel for Chromatography | Commercially Available | 60 Å, 230-400 mesh |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Bromoquinoline
A detailed experimental protocol for the regioselective bromination of quinolinium chloride is not fully described in the available literature. However, a general procedure would involve the reaction of quinolinium chloride with a brominating agent, such as elemental bromine, in a suitable solvent. The reaction conditions would need to be carefully controlled to ensure regioselectivity at the 3-position.
Step 2: Synthesis of 3-Quinolinecarbonitrile
The conversion of 3-bromoquinoline to 3-quinolinecarbonitrile is achieved through a palladium-catalyzed cross-coupling reaction with zinc cyanide[1].
-
Procedure: To a solution of 3-bromoquinoline in a suitable solvent (e.g., DMF or DMA), add zinc cyanide and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is extracted and purified.
Step 3: Synthesis of the Dihydroisoquinolinylquinoline Intermediate
This step involves a sulfuric acid-mediated Ritter reaction followed by a Bischler-Napieralski cyclization[1].
-
Procedure: To a solution of 3-quinolinecarbonitrile in concentrated sulfuric acid at 0°C, add 2-methyl-1-phenylpropan-2-ol dropwise. The mixture is stirred at room temperature and then heated to promote the Ritter reaction and subsequent cyclization. The reaction is carefully quenched by pouring it onto ice, followed by basification and extraction of the crude product. Purification is typically performed by column chromatography.
Step 4: Radical Benzylic Dibromination
The dihydroisoquinolinylquinoline intermediate is then dibrominated at the benzylic position using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source and a radical initiator[1].
-
Procedure: The intermediate from Step 3 is dissolved in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or cyclohexane). DBH and a radical initiator such as di-(4-tert-butylcyclohexyl)peroxydicarbonate (peroyl TCP) are added. The mixture is heated or irradiated with UV light to initiate the radical reaction. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Step 5: Synthesis of this compound (Double Halogen Exchange)
The final step is a double halogen exchange to replace the bromine atoms with fluorine[1].
-
Procedure: The dibrominated intermediate is treated with a fluorinating agent. The choice of reagent and reaction conditions is crucial for the success of this step. After the reaction is complete, the crude this compound is purified, typically by silica gel chromatography, to yield the final product as colorless crystals[2].
Data Presentation
While specific yields for each step of the this compound synthesis are not detailed in the currently available literature, the following table outlines the expected transformations and key reagents.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Quinolinium chloride | Brominating Agent | 3-Bromoquinoline | Data not available |
| 2 | 3-Bromoquinoline | Zinc Cyanide, Palladium Catalyst | 3-Quinolinecarbonitrile | Data not available |
| 3 | 3-Quinolinecarbonitrile | 2-Methyl-1-phenylpropan-2-ol, H2SO4 | Dihydroisoquinolinylquinoline | Data not available |
| 4 | Dihydroisoquinolinylquinoline | DBH, Peroyl TCP | Dibrominated Intermediate | Data not available |
| 5 | Dibrominated Intermediate | Fluorinating Agent | This compound | 9% (for a related final step)[2] |
Visualizations
This compound Synthesis Workflow
Caption: Overall workflow for the laboratory synthesis of this compound.
Conclusion
The provided protocol outlines the key steps for the laboratory synthesis of this compound. Researchers should note that while the general pathway is established, optimization of reaction conditions and purification procedures may be necessary to achieve satisfactory yields and purity. The synthesis involves several advanced organic chemistry techniques and should be performed by trained personnel in a well-equipped laboratory with appropriate safety precautions. Further investigation into detailed experimental procedures from primary literature, such as patents from Mitsui Chemicals Agro, is recommended for precise replication.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Quinofumelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinofumelin is a novel quinoline (B57606) fungicide that has demonstrated significant antifungal activity against a range of plant pathogens.[1][2] Its unique mode of action involves the specific inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[3][4] This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components in fungi.[5] The specific target of this compound is the Class II DHODH (DHODH II), making it a promising candidate for managing fungicide resistance.[3][6]
These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound. The described methods include mycelial growth inhibition assays, direct enzyme inhibition assays targeting DHODH II, and recovery assays to confirm the mode of action.
Signaling Pathway of this compound's Action
This compound exerts its antifungal effect by interrupting the de novo pyrimidine biosynthesis pathway. It specifically inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH II), which catalyzes the oxidation of dihydroorotate to orotate (B1227488).[3][6] This blockage leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the cessation of fungal growth and cell death.[5]
Caption: this compound's inhibitory action on the de novo pyrimidine biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various fungal pathogens.
Table 1: DHODH II Enzyme Inhibition
| Fungal Species | IC50 (nM) | Reference |
| Pyricularia oryzae | 2.8 | [3][6] |
Table 2: Mycelial Growth and Spore Germination Inhibition
| Fungal Species | Assay Type | Average EC50 (µg/mL) | Reference |
| Fusarium graminearum | Mycelial Growth | 0.019 ± 0.007 | [7][8] |
| Fusarium graminearum | Spore Germination | 0.087 ± 0.024 | [7][8] |
| Sclerotinia sclerotiorum | Mycelial Growth | 0.0016 - 0.1600 | [9] |
Table 3: Binding Affinity
| Protein | Ligand | Dissociation Constant (Kd) | Method | Reference |
| FgDHODHII | This compound | 0.471 ± 0.268 µM | Microscale Thermophoresis (MST) | [1][10] |
| FgDHODHII | This compound | 6.606 x 10⁻⁶ M | Surface Plasmon Resonance (SPR) | [1] |
Experimental Protocols
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol determines the concentration of this compound that inhibits the mycelial growth of a fungus.[11][12]
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (B569324) (PDA) or other suitable minimal medium[3]
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile Petri dishes (9 cm)
-
Sterile cork borer (5 mm)
-
Incubator
Workflow:
Caption: Workflow for the mycelial growth inhibition assay.
Procedure:
-
Prepare the growth medium (e.g., PDA) and sterilize it by autoclaving.
-
Cool the medium to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm plug of actively growing mycelium from the edge of a fresh fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate has reached a significant portion of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treated plate.
-
-
Determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Dihydroorotate Dehydrogenase (DHODH) II Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the DHODH II enzyme.[3]
Materials:
-
Purified DHODH II enzyme from the target fungus
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
Dihydroorotate (substrate)
-
Electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) [DCIP] or Coenzyme Q)
-
This compound solutions at various concentrations
-
Microplate reader
Workflow:
Caption: Workflow for the DHODH II enzyme inhibition assay.
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer, a known concentration of purified DHODH II enzyme, and varying concentrations of this compound. Include a control with no this compound.
-
Pre-incubate the mixture at a specific temperature for a set amount of time to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate, and the electron acceptor.
-
Immediately monitor the reaction kinetics by measuring the change in absorbance of the electron acceptor at a specific wavelength using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the control.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Recovery Assay (Mode of Action Confirmation)
This assay confirms that this compound's inhibitory effect is due to the disruption of the pyrimidine biosynthesis pathway. The growth inhibition caused by this compound can be reversed by supplementing the medium with downstream products of the DHODH-catalyzed reaction.[3][5]
Materials:
-
Minimal medium agar plates
-
This compound at an inhibitory concentration (e.g., near EC90)
-
Sterile stock solutions of:
-
Target fungal culture
Workflow:
Caption: Workflow for the recovery assay.
Procedure:
-
Prepare a minimal medium and add this compound at a concentration known to cause significant mycelial growth inhibition (e.g., EC90).
-
Divide the medium into several flasks and supplement each with one of the following: dihydroorotate, orotate, UMP, uridine, or uracil to a final concentration (e.g., 50 ppm).[3] Include a control plate with this compound but no supplement, and a control plate with no this compound or supplements.
-
Pour the supplemented and control media into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates under optimal growth conditions.
-
Observe and record the mycelial growth on each plate.
Expected Results:
-
No Growth or Strong Inhibition: On plates containing this compound alone and on plates supplemented with dihydroorotate.[3][5]
-
Restored Growth: On plates supplemented with orotate, UMP, uridine, or uracil, as these compounds bypass the metabolic block caused by this compound.[2][3] This confirms that the target of this compound is DHODH or an upstream step in the orotate synthesis pathway.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 5. scispace.com [scispace.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Mycelial Growth Inhibition Assay Using Quinofumelin
Abstract
Quinofumelin is a novel quinoline (B57606) fungicide demonstrating potent and broad-spectrum activity against various phytopathogenic fungi.[1] Its unique mode of action involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway, specifically targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[2][3] This inhibition disrupts the production of essential nucleotides, leading to the cessation of mycelial growth.[2] This document provides a detailed protocol for performing a mycelial growth inhibition assay to determine the efficacy of this compound, typically quantified by calculating the median effective concentration (EC₅₀). The provided methodology is crucial for fungicide resistance monitoring, new compound screening, and understanding the biological characteristics of this compound.
Introduction
Plant pathogenic fungi pose a significant threat to global food security, causing substantial economic losses in agriculture.[2] The emergence of fungal strains resistant to existing fungicides necessitates the development of new compounds with novel modes of action.[1][4] this compound has been identified as a promising candidate, exhibiting high efficacy against pathogens like Fusarium graminearum, Sclerotinia sclerotiorum, and Pyricularia oryzae.[2][5][6]
The primary mechanism of this compound involves the targeted inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway responsible for converting dihydroorotate to orotate.[2][7] By blocking this essential step, this compound deprives the fungus of the necessary pyrimidines for DNA and RNA synthesis, thereby inhibiting growth.[8] Notably, this compound shows high selectivity for fungal DHODH over the human equivalent, highlighting its potential as a safe and effective agrochemical.[9]
The mycelial growth inhibition assay is a fundamental in vitro method to quantify the antifungal activity of a compound. This protocol details the standardized procedure for assessing this compound's impact on the radial growth of fungal colonies on an amended agar (B569324) medium.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound's fungicidal activity stems from its ability to disrupt the de novo synthesis of pyrimidines. The target site is the class II dihydroorotate dehydrogenase (DHODH II), which catalyzes the fourth step in this critical pathway—the oxidation of dihydroorotate to orotate.[2] Inhibition of DHODH II leads to a depletion of the uridine (B1682114) monophosphate (UMP) pool, a precursor for all pyrimidine nucleotides required for cellular functions. Studies have shown that the inhibitory effects of this compound on mycelial growth can be reversed by supplying exogenous orotate, UMP, uridine, or uracil, but not by dihydroorotate, confirming DHODH as the specific target.[2][5][10]
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is adapted from methodologies used to assess the sensitivity of Fusarium graminearum and other fungi to this compound.[11]
Materials
-
Fungal isolate(s) of interest (e.g., F. graminearum, S. sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 25°C
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Ruler or digital calipers
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of DMSO. Store at -20°C in a light-protected container.
-
Working Solutions: Prepare serial dilutions from the stock solution using sterile distilled water to achieve concentrations required for amending the growth medium.
Preparation of Fungicide-Amended Media
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA in a water bath to 50-55°C.
-
Under a laminar flow hood, add the appropriate volume of this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.02, 0.04, 0.08, 0.16 µg/mL).[11] The final DMSO concentration in the media should not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Prepare a control plate containing PDA with the same concentration of DMSO used in the treatment plates.
-
Gently swirl the flasks to ensure homogenous mixing of the fungicide.
-
Pour approximately 20 mL of the amended PDA into each sterile 90 mm Petri dish.
-
Allow the plates to solidify completely at room temperature.
Inoculation and Incubation
-
Use a sterile 5 mm cork borer to cut mycelial plugs from the leading edge of a 3 to 5-day-old, actively growing fungal colony on a non-amended PDA plate.[5][11]
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Seal the plates with paraffin (B1166041) film.
-
Incubate the plates at 25°C in the dark for 3-5 days, or until the colony in the control plate has reached approximately 70-80% of the plate diameter.[11]
Data Collection and Analysis
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each replicate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C is the average colony diameter of the control.
-
T is the average colony diameter of the treatment.
-
-
-
Determine the EC₅₀ value (the concentration of this compound that inhibits mycelial growth by 50%) by performing a linear regression analysis of the inhibition percentages plotted against the log-transformed fungicide concentrations.[11]
Data Presentation: Efficacy of this compound
The following table summarizes the reported EC₅₀ values of this compound against the mycelial growth of various plant pathogenic fungi.
| Fungal Species | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference(s) |
| Fusarium graminearum | 0.007 - 0.039 | 0.019 ± 0.007 | [11][12] |
| Sclerotinia sclerotiorum | 0.0004 - 0.0059 | 0.0017 ± 0.0009 | [6][13] |
| Pyricularia oryzae | IC₅₀: 2.8 nM (enzyme) | N/A | [2][7] |
Note: The value for P. oryzae represents the IC₅₀ (half maximal inhibitory concentration) against the target enzyme DHODH II, not a whole-cell EC₅₀ for mycelial growth, but it is strongly correlated with antifungal activity.[2][14]
Conclusion and Applications
The mycelial growth inhibition assay is a reliable and reproducible method for evaluating the antifungal efficacy of this compound. The data generated from this assay are vital for:
-
Resistance Management: Monitoring shifts in fungal population sensitivity to this compound.
-
Drug Discovery: Screening new chemical derivatives for improved antifungal activity.
-
Regulatory Submissions: Providing essential data on the biological activity of the fungicide.
Given its novel mode of action, this compound shows no cross-resistance with commonly used fungicides, making it a valuable tool for managing fungal diseases, especially in the context of integrated pest management (IPM) strategies.[5][6]
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme [jstage.jst.go.jp]
- 10. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Activity and Biological Characteristics of the Novel Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Quinofumelin's Spore Germination Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of Quinofumelin in inhibiting fungal spore germination. This compound is a novel quinoline (B57606) fungicide that targets the de novo pyrimidine (B1678525) biosynthesis pathway, a critical metabolic process for fungal growth and development.[1][2][3][4] By understanding its mechanism of action and employing robust experimental protocols, researchers can effectively evaluate its potential as an antifungal agent.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound specifically inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key component of the pyrimidine biosynthesis pathway.[1][2][4][5] This enzyme catalyzes the conversion of dihydroorotate to orotate.[1][2][5] Inhibition of DHODH disrupts the production of essential pyrimidines, such as uracil, which are vital for DNA, RNA, and glycoprotein (B1211001) synthesis. The resulting deficiency in pyrimidines effectively halts energy-dependent processes like spore germination and mycelial growth.[1][5]
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) values of this compound for inhibiting mycelial growth and spore germination in Fusarium graminearum, a significant plant pathogen.[3][6][7][8][9][10]
| Fungal Species | Assay Type | Average EC50 (µg/mL) |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.019 ± 0.007[3][6][7][8][9][10] |
| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024[3][6][7][8][9][10] |
Experimental Protocols
This section outlines a detailed methodology for a direct microscopic spore germination inhibition assay, a standard method for evaluating the efficacy of antifungal compounds like this compound.
Protocol 1: Direct Microscopic Spore Germination Inhibition Assay
This protocol is designed for a 96-well microtiter plate format, which is suitable for high-throughput screening and dose-response analysis.
Materials:
-
Target fungal spores (e.g., Fusarium graminearum)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile distilled water
-
Germination medium (e.g., Potato Dextrose Broth - PDB)
-
96-well flat-bottom microtiter plates
-
Hemocytometer or spectrophotometer for spore counting
-
Incubator
-
Inverted microscope
-
Pipettes and sterile tips
-
Lactophenol cotton blue stain (optional, for visualization)
-
Glutaraldehyde (B144438) solution (optional, for fixing)
Procedure:
-
Fungal Culture and Spore Harvesting:
-
Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Harvest spores by flooding the agar surface with a small volume of sterile distilled water and gently scraping the surface with a sterile loop or glass rod.[11]
-
Filter the resulting spore suspension through sterile glass wool or cheesecloth to remove mycelial fragments.[11]
-
-
Spore Suspension Preparation and Standardization:
-
Wash the spores by centrifugation (e.g., 3000 rpm for 5 minutes) and resuspend the pellet in sterile distilled water. Repeat this step twice.
-
Determine the spore concentration using a hemocytometer or by measuring the optical density with a spectrophotometer.
-
Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL in the germination medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution in the germination medium to achieve the desired final concentrations for the dose-response curve.
-
Important: Include a solvent control (germination medium with the same concentration of the solvent used for the stock solution) and a negative control (germination medium only).
-
-
Assay Setup in 96-Well Plate:
-
To each well of a 96-well plate, add 50 µL of the prepared spore suspension.
-
Add 50 µL of the corresponding this compound dilution (or control solution) to each well. This will result in a final volume of 100 µL per well.
-
Prepare at least three replicate wells for each concentration and control.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 25°C) for a duration sufficient for germination to occur in the negative control (typically 4-24 hours).
-
-
Assessment of Spore Germination:
-
(Optional) To halt further germination for easier counting, add a small volume of glutaraldehyde to each well to fix the spores.[12]
-
Using an inverted microscope, examine at least 100 spores per well.
-
A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.
-
(Optional) A drop of lactophenol cotton blue can be added to aid visualization.
-
Calculate the percentage of germination for each replicate.
-
-
Data Analysis:
-
Calculate the average germination percentage for each this compound concentration and the controls.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 - [ (Mean % Germination of Treatment / Mean % Germination of Control) * 100 ]
-
Plot the percent inhibition against the log-transformed concentrations of this compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of spore germination, using appropriate statistical software with a nonlinear regression model.
-
Visualizations
This compound's Mechanism of Action
References
- 1. Quantification of Fungal Spore Germination [shiny.its.manchester.ac.uk]
- 2. Image analysis-based quantification of fungal sporulation by automatic conidia counting and gray value correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]
- 12. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinofumelin in Plant Disease Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Quinofumelin, a novel quinoline (B57606) fungicide, in protective and curative assays against plant pathogenic fungi. The information compiled is intended to guide researchers in evaluating the efficacy and understanding the mode of action of this compound.
Introduction to this compound
This compound is a promising fungicide with a novel mode of action, offering a new tool for managing plant diseases, particularly those caused by resistant fungal strains.[1] It demonstrates significant fungicidal activity against a range of plant pathogens, including Fusarium graminearum, Sclerotinia sclerotiorum, and Botrytis cinerea.[1][2][3] A key advantage of this compound is its lack of cross-resistance with currently available fungicides, making it a valuable component in resistance management programs.[1][3]
Mode of Action: Inhibition of Pyrimidine (B1678525) Biosynthesis
This compound's fungicidal activity stems from its inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[4][5][6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components in fungi.[7][8][9][10] By blocking DHODH, this compound disrupts the production of pyrimidines, ultimately leading to the cessation of fungal growth and development.
Below is a diagram illustrating the targeted step in the fungal pyrimidine biosynthesis pathway.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound.
Quantitative Efficacy Data
The following tables summarize the in vitro and in planta efficacy of this compound against various plant pathogens.
Table 1: In Vitro Efficacy of this compound (EC50 values in µg/mL)
| Pathogen | Assay Type | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| Fusarium graminearum | Mycelial Growth | 0.019 ± 0.007 | 0.007 - 0.039 | [11] |
| Fusarium graminearum | Spore Germination | 0.087 ± 0.024 | 0.051 - 0.205 | [11] |
| Sclerotinia sclerotiorum | Mycelial Growth | 0.0017 ± 0.0009 | 0.0004 - 0.0059 | [3][12] |
Table 2: In Planta Protective and Curative Efficacy of this compound
| Pathogen | Host Plant | Assay Type | This compound Conc. (µg/mL) | Control Efficacy (%) | Reference |
| Fusarium graminearum | Wheat Coleoptiles | Protective | 40 | Not specified, but increased with dosage | [11] |
| Fusarium graminearum | Wheat Coleoptiles | Protective | 80 | 81.05 | [2][11] |
| Fusarium graminearum | Wheat Coleoptiles | Curative | 80 | 92.93 | [2][11] |
| Sclerotinia sclerotiorum | Oilseed Rape Leaves | Protective | 20, 40, 80 | High, no significant difference between concentrations | |
| Sclerotinia sclerotiorum | Oilseed Rape Leaves | Curative | 20 | Increased with concentration | [12] |
| Sclerotinia sclerotiorum | Oilseed Rape Leaves | Curative | 40 | Increased with concentration | [12] |
| Sclerotinia sclerotiorum | Oilseed Rape Leaves | Curative | 80 | Increased with concentration | [12] |
Experimental Protocols
Detailed protocols for conducting protective and curative assays with this compound are provided below. These are generalized protocols based on published studies and may require optimization for specific pathogens, host plants, and environmental conditions.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a target fungus.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.
-
Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the this compound concentration.
Protocol 2: Protective Assay on Detached Leaves
Objective: To evaluate the efficacy of this compound in preventing fungal infection when applied before inoculation.
Caption: Workflow for a protective plant disease assay.
Procedure:
-
Plant Material: Select healthy, uniform leaves from the host plant of interest (e.g., oilseed rape, wheat).[11][12]
-
Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with sterile distilled water containing a surfactant (e.g., 0.1% Tween 20) to the desired test concentrations (e.g., 20, 40, 80 µg/mL).[2]
-
Application: Spray the adaxial (upper) surface of the detached leaves with the this compound solutions until runoff. An untreated control (sprayed with water and surfactant) and a positive control (a known effective fungicide) should be included.
-
Drying: Allow the treated leaves to air dry in a sterile environment.
-
Inoculation: 24 hours after the fungicide application, place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen onto the center of each leaf.[2] Alternatively, a spore suspension can be used for inoculation.
-
Incubation: Place the inoculated leaves in a humid chamber (e.g., a sealed plastic box with moist filter paper) and incubate at a temperature and light cycle optimal for disease development.
-
Disease Assessment: After a set incubation period (e.g., 3-7 days), measure the lesion diameter on each leaf.
-
Data Analysis: Calculate the control efficacy using the following formula: Control Efficacy (%) = [(Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control] x 100
Protocol 3: Curative Assay on Detached Leaves
Objective: To evaluate the efficacy of this compound in controlling fungal infection when applied after inoculation.
Caption: Workflow for a curative plant disease assay.
Procedure:
-
Plant Material: Select healthy, uniform leaves from the host plant.
-
Inoculation: Place a mycelial plug of the target pathogen onto the center of each leaf.
-
Initial Incubation: Place the inoculated leaves in a humid chamber and incubate for 24 hours to allow for the initiation of infection.[2]
-
Fungicide Preparation: Prepare this compound solutions as described in the protective assay protocol.
-
Application: After the initial 24-hour incubation, spray the inoculated leaves with the this compound solutions until runoff. Include untreated and positive controls.
-
Final Incubation: Return the treated leaves to the humid chamber and continue to incubate under optimal conditions for disease development.
-
Disease Assessment: Measure the lesion diameter after a further incubation period (e.g., 2-6 days).
-
Data Analysis: Calculate the control efficacy as described in the protective assay protocol.
Conclusion
This compound demonstrates excellent protective and curative activity against a range of important plant pathogens. Its novel mode of action makes it a valuable tool for disease management, particularly in situations where resistance to other fungicide classes is a concern. The protocols and data presented here provide a framework for researchers to further investigate the potential of this compound in various pathosystems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Activity and Biological Characteristics of the Novel Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 5. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Note: Elucidating the Mechanism of Quinofumelin through Transcriptomics
Introduction
Quinofumelin is a novel quinoline (B57606) fungicide with potent and broad-spectrum activity against phytopathogenic fungi, including Fusarium graminearum, the causal agent of Fusarium head blight.[1][2] The rise of fungicide-resistant fungal strains necessitates the development of fungicides with novel mechanisms of action.[1][3] Transcriptomics, particularly RNA sequencing (RNA-Seq), offers a powerful, unbiased approach to understanding the molecular effects of a compound on an organism. This application note details how transcriptomic and metabolomic analyses were pivotal in identifying the specific molecular target and mechanism of action of this compound.[1][4]
Mechanism of Action Revealed by Multi-Omics
Integrated transcriptomic and metabolomic studies on Fusarium graminearum treated with this compound revealed a significant and co-enriched impact on the pyrimidine (B1678525) biosynthesis pathway.[1][4] The primary mode of action identified is the inhibition of the de novo synthesis of uracil.[1][5]
The key molecular target was identified as dihydroorotate (B8406146) dehydrogenase (DHODH) , specifically the class II enzyme (DHODHII).[1][6][7] this compound down-regulates the expression of the gene encoding DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis.[1][5][6] This inhibition blocks the production of downstream metabolites essential for DNA and RNA synthesis, ultimately leading to the suppression of fungal growth.[1][5][6] The Fungicide Resistance Action Committee (FRAC) has classified agrochemical fungicides that target DHODH under group 52.[1]
Transcriptomic and Metabolomic Insights
RNA-Seq analysis of F. graminearum treated with this compound identified numerous differentially expressed genes (DEGs). KEGG pathway enrichment analysis of these DEGs pointed towards significant alterations in 'tryptophan metabolism' and 'amino sugar and nucleotide sugar metabolism'.[1][4]
Complementary metabolomic analysis identified differentially accumulated metabolites (DAMs) enriched in 'nucleotide metabolism' and 'amino acid metabolism'.[1][4] The convergence of both omics datasets on the pyrimidine metabolism pathway provided strong evidence for its central role in this compound's antifungal activity.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects.
Table 1: Effect of this compound on F. graminearum Mycelial Growth and Spore Germination
| Parameter | Average EC₅₀ (µg/mL) | Range of EC₅₀ (µg/mL) |
| Mycelial Growth | 0.019 ± 0.007 | 0.007 to 0.039 |
| Spore Germination | 0.087 ± 0.024 | 0.051 to 0.205 |
| Data sourced from studies on multiple F. graminearum isolates.[2] |
Table 2: this compound-Induced Down-regulation of DHODH Gene Expression in F. graminearum
| This compound Concentration | % Decrease in DHODH Expression (p < 0.05) |
| EC₅₀ (0.035 µg/mL) | 11.91% |
| EC₉₀ (1 µg/mL) | 33.77% |
| Expression levels were verified by in vitro RT-qPCR.[1][4][6] |
Table 3: Inhibitory Activity of this compound on DHODH Enzymes
| Enzyme Source | This compound IC₅₀ |
| Pyricularia oryzae DHODH (PoDHODH) | 2.8 nM |
| Homo sapiens DHODH (HsDHODH) | >100 µM |
| This demonstrates the high selectivity of this compound for the fungal enzyme over the human counterpart.[8] |
Experimental Protocols
Protocol 1: RNA-Seq Analysis of this compound-Treated Fungus
This protocol outlines the key steps for analyzing the transcriptomic response of a fungus like F. graminearum to this compound treatment.
-
Fungal Culture and Treatment:
-
Culture F. graminearum on a suitable medium (e.g., Potato Dextrose Agar) to obtain fresh mycelia.
-
Inoculate a liquid medium (e.g., Czapek-Dox Broth) with the mycelia and grow for a specified period.
-
Introduce this compound at desired concentrations (e.g., control, EC₅₀, and EC₉₀ values) to the liquid cultures.
-
Continue incubation for a duration sufficient to induce a transcriptomic response (e.g., 12-24 hours).
-
Harvest mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.
-
-
Total RNA Extraction and Quality Control:
-
Pulverize the frozen mycelia under liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA integrity and quantity. The RNA Integrity Number (RIN) should be > 7.0 for high-quality sequencing.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Filter raw sequencing reads to remove low-quality bases and adapter sequences using tools like Trimmomatic.
-
Read Alignment: Align the filtered reads to the reference genome of the target fungus using a splice-aware aligner like HISAT2 or STAR.[9]
-
Gene Expression Quantification: Count the number of reads mapping to each gene. Normalize these counts to Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM) to allow for comparison between samples.[9]
-
Differential Expression Analysis: Identify DEGs between this compound-treated and control samples using packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analyses on the list of DEGs to identify significantly affected biological processes and pathways.
-
Protocol 2: Validation of Target Gene Expression by RT-qPCR
This protocol is used to validate the expression changes of specific genes identified through RNA-Seq, such as DHODH.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from control and this compound-treated samples as described in Protocol 1, Step 2.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design:
-
Design specific primers for the target gene (e.g., FgDHODHII) and a stable housekeeping gene (e.g., actin or GAPDH) for normalization. Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the reactions on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing the target gene's Ct value to the housekeeping gene's Ct value and comparing the treated sample to the control.
-
Visualizations
Caption: Transcriptomics workflow for studying this compound's effects.
Caption: this compound inhibits DHODH in the pyrimidine pathway.
Caption: Logical workflow for validating this compound's target.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 5. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 7. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Metabolomic Analysis of Fungal Response to Quinofumelin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinofumelin is a novel quinoline (B57606) fungicide with significant antifungal activity against a range of phytopathogenic fungi, including Fusarium graminearum and Sclerotinia sclerotiorum.[1][2][3] Its unique mode of action, which shows no cross-resistance with existing fungicides, makes it a valuable tool in disease management and a subject of interest for novel drug development.[1] This document provides a detailed overview of the metabolomic analysis of the fungal response to this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.
Recent studies combining metabolomics and transcriptomics have revealed that this compound's primary target is the de novo pyrimidine (B1678525) biosynthesis pathway.[1][4][5][6] Specifically, this compound inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for the conversion of dihydroorotate to orotate.[1][2][7] This inhibition leads to a depletion of essential pyrimidines, such as uracil, thereby impeding fungal growth and development.[1][4]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and effects of this compound on various fungi.
Table 1: In vitro Inhibitory Activity of this compound against Fusarium graminearum
| Parameter | Value | Reference |
| Average EC₅₀ (mycelial growth) | 0.019 ± 0.007 µg/mL | [8][9] |
| Average EC₅₀ (spore germination) | 0.087 ± 0.024 µg/mL | [8][9] |
Table 2: In vitro Inhibitory Activity of this compound against Sclerotinia sclerotiorum
| Parameter | Value | Reference |
| Mean EC₅₀ | 0.0017 ± 0.0009 µg ml⁻¹ | [3] |
| EC₅₀ Range | 0.0004 to 0.0059 µg ml⁻¹ | [3] |
Table 3: Effect of this compound on Gene Expression in Fusarium graminearum
| Gene | Treatment Concentration | Effect | Reference |
| DHODH | EC₅₀ (0.035 µg/mL) | 11.91% decrease in expression | [1] |
| DHODH | EC₉₀ (1 µg/mL) | 33.77% decrease in expression | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for metabolomic analysis.
Caption: Mechanism of action of this compound, inhibiting DHODH in the pyrimidine biosynthesis pathway.
Caption: General workflow for fungal metabolomic analysis.
Experimental Protocols
Protocol 1: Fungal Culture and this compound Treatment
-
Fungal Strain and Culture Conditions:
-
Use a wild-type strain of the fungus of interest (e.g., Fusarium graminearum).
-
Culture the fungus on a suitable medium, such as Potato Dextrose Agar (PDA) for initial growth.
-
For liquid cultures, inoculate fungal mycelia or spores into a minimal medium to ensure that the observed metabolic changes are primarily due to the treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the liquid culture at the desired concentration (e.g., EC₅₀ or EC₉₀ values).
-
Include a control group with the solvent alone.
-
Incubate the cultures for a specific period to allow for the fungicide to take effect.
-
Protocol 2: Metabolite Extraction
This protocol provides a general guideline for intracellular metabolite extraction. Optimization may be required for specific fungal species and metabolites of interest.[10]
-
Quenching Metabolism:
-
Rapidly harvest the fungal mycelia from the liquid culture by filtration.
-
Immediately freeze the mycelia in liquid nitrogen to quench all metabolic activity.
-
-
Extraction:
-
Methanol Extraction:
-
Biphasic Extraction (Methanol-Chloroform-Water):
-
This method is suitable for separating polar and non-polar metabolites.
-
A common final ratio is 1:1:0.9 (methanol:chloroform:water).[10]
-
-
-
Sample Preparation for Analysis:
-
Lyophilize the extracted metabolites to dryness.
-
Store the dried extracts at -80°C until analysis.
-
For GC-MS analysis, derivatization is typically required to increase the volatility of the metabolites.
-
Protocol 3: Metabolomic Analysis using GC-MS or LC-MS
-
Instrumentation and Setup:
-
Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS). These are common techniques for fungal metabolomics.[11][12][13]
-
Select an appropriate column and set up the instrument parameters (e.g., injection volume, temperature gradient, flow rate) based on the metabolites of interest.
-
-
Data Acquisition:
-
Reconstitute the dried metabolite extracts in a suitable solvent.
-
Inject the samples into the GC-MS or LC-MS system.
-
Acquire the data in full scan mode to detect a wide range of metabolites.
-
Protocol 4: Data Analysis
-
Data Preprocessing:
-
Use software (e.g., XCMS, MetaboAnalyst) for peak detection, retention time correction, and peak alignment across all samples.
-
Normalize the data to account for variations in sample loading.
-
-
Statistical Analysis:
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between the control and this compound-treated groups.
-
-
Metabolite Identification:
-
Identify the differentially expressed metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Golm Metabolome Database) and authenticated standards.
-
-
Pathway Analysis:
-
Use tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) or MetaboAnalyst to map the identified metabolites to biochemical pathways. This will help in understanding the biological impact of this compound on the fungal metabolism.
-
Conclusion
The metabolomic analysis of the fungal response to this compound provides a clear understanding of its mechanism of action. By inhibiting DHODH in the de novo pyrimidine biosynthesis pathway, this compound effectively disrupts fungal growth. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the fields of mycology, drug development, and agricultural science to further investigate the effects of this novel fungicide and to explore its potential in various applications.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Metabolomics protocols for filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of Metabolomics in Fungal Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Quinofumelin with Dihydroorotate Dehydrogenase (DHODH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinofumelin is a novel fungicide that has demonstrated potent activity against a wide range of ascomycete fungi, including significant plant pathogens like Pyricularia oryzae (rice blast fungus) and Fusarium graminearum.[1][2][3] Its efficacy stems from a specific mode of action: the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][4][5][6] DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][7][8] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][8] By inhibiting DHODH, this compound effectively halts pyrimidine production, thereby disrupting fungal growth and pathogenicity.[1][4]
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). In the context of this compound and DHODH, molecular docking studies can elucidate the specific interactions at the atomic level, providing insights into the binding mode and the structural basis for its inhibitory activity. This information is invaluable for understanding the mechanism of action, guiding lead optimization, and designing new, more potent inhibitors.
These application notes provide a summary of the inhibitory activity of this compound against DHODH and a generalized protocol for performing molecular docking studies to investigate this interaction.
De Novo Pyrimidine Biosynthesis Pathway and this compound's Site of Action
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the step catalyzed by DHODH and inhibited by this compound.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against DHODH from different species, demonstrating its high potency and selectivity for the fungal enzyme. For comparison, data for the known DHODH inhibitor Teriflunomide are also included.
| Compound | Target Enzyme | Organism | IC50 | Reference |
| This compound | Class II DHODH | Pyricularia oryzae | 2.8 nM | [1][3][4][5][9] |
| This compound | Class II DHODH | Homo sapiens | >100 µM | [3][9][10][11] |
| Teriflunomide | Class II DHODH | Pyricularia oryzae | 56.4 µM | [3][9] |
| Teriflunomide | Class II DHODH | Homo sapiens | 600 nM | [3][9] |
Experimental Protocol: Molecular Docking of this compound with Fungal DHODH
This protocol outlines a general workflow for performing molecular docking of this compound with a fungal DHODH enzyme. This procedure can be adapted for various molecular modeling software packages (e.g., AutoDock, Glide, GOLD).
Materials and Software
-
Hardware: High-performance computing workstation or cluster.
-
Software:
-
Molecular modeling software (e.g., AutoDock Tools, Maestro, PyMOL).
-
Molecular docking program (e.g., AutoDock Vina, Glide).
-
Visualization software (e.g., PyMOL, Chimera, VMD).
-
-
Input Files:
-
3D structure of the target fungal DHODH protein (e.g., from the Protein Data Bank or a homology model).
-
3D structure of this compound.
-
Protocol
-
Protein Preparation:
-
Obtain the 3D structure of the fungal DHODH. If an experimental structure is unavailable, a homology model can be generated.
-
Remove all water molecules and heteroatoms (except for cofactors like FMN, if relevant to the binding site) from the protein structure file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Define the binding site. This is typically the ubiquinone binding pocket for class II DHODHs.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (e.g., from a chemical database or drawn using a molecule editor).
-
Perform a geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94) or quantum mechanical method.
-
Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
-
Grid Generation:
-
Define a grid box that encompasses the entire binding site of the DHODH protein.
-
The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Molecular Docking:
-
Set the docking parameters, including the number of docking runs, the exhaustiveness of the search, and the scoring function to be used.
-
Run the molecular docking simulation. The program will generate a series of possible binding poses for this compound within the DHODH active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies or scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-ranked binding pose to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the DHODH binding site.
-
Compare the predicted binding mode with any available experimental data (e.g., structure-activity relationship data, site-directed mutagenesis studies) to validate the docking results.
-
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
References
- 1. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 3. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 8. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme [jstage.jst.go.jp]
- 11. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Quinofumelin Binding Kinetics to Dihydroorotate Dehydrogenase using Surface Plasmon Resonance (SPR)
For Research Use Only.
Introduction
Quinofumelin is a novel fungicide that has demonstrated potent activity against a range of plant pathogenic fungi.[1][2] Its mechanism of action involves the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][3][4][5][6] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[6] By targeting DHODH, this compound disrupts the production of pyrimidines, ultimately leading to fungal cell death.[3][4][5] Understanding the binding kinetics of this compound to DHODH is crucial for the development of new and improved fungicides.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time.[7][8][9] It allows for the precise measurement of binding affinity (K D), as well as the association (k a) and dissociation (k d) rate constants that describe the dynamics of the interaction.[9][10] This application note provides a detailed protocol for using SPR to characterize the binding kinetics of this compound to fungal DHODH.
Principle of the Assay
The SPR experiment involves immobilizing the target protein, DHODH, onto a sensor chip surface. This compound, the analyte, is then flowed over the surface at various concentrations. The binding of this compound to DHODH causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). By analyzing the resulting sensorgrams, the kinetic parameters of the interaction can be determined.
Materials and Reagents
-
Instrument: Surface Plasmon Resonance instrument (e.g., Biacore, ProteOn, or similar)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated sensor surface)
-
Ligand: Recombinant fungal Dihydroorotate Dehydrogenase (DHODH)
-
Analyte: this compound
-
Immobilization Buffers: 10 mM Sodium acetate (B1210297) at pH 4.0, 4.5, 5.0, and 5.5
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl
-
Running Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBS-T), pH 7.4. Due to the potential for low aqueous solubility of this compound, the running buffer may need to be supplemented with a small percentage of DMSO (e.g., 1-5%).[11]
-
Analyte Dilution Buffer: Running buffer
-
Regeneration Solution: A solution to remove bound analyte without damaging the immobilized ligand. This often requires empirical testing of mild acidic or basic solutions (e.g., 10 mM Glycine-HCl pH 2.5, or a brief pulse of 50 mM NaOH).
Experimental Protocols
Ligand Immobilization
The goal is to immobilize DHODH onto the sensor chip surface via amine coupling.
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell(s) for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.[5]
-
Ligand Injection: Prepare a solution of DHODH in 10 mM sodium acetate buffer at a pH below its isoelectric point (pI) to ensure a net positive charge for efficient coupling. A typical starting concentration is 10-50 µg/mL. Inject the DHODH solution over the activated surface until the desired immobilization level is reached. The target immobilization level should be calculated to yield a maximum analyte response (Rmax) of approximately 50-100 RU to minimize mass transport effects.
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
Binding Kinetics Analysis
This protocol describes a multi-cycle kinetics experiment.
-
Analyte Preparation: Prepare a serial dilution of this compound in the running buffer. The concentration range should bracket the expected K D value. Based on published IC50 values, which can be in the low nanomolar range (e.g., 2.8 nM for Pyricularia oryzae DHODH), a suitable concentration range would be from approximately 0.1 nM to 100 nM.[12][13]
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection:
-
Inject the lowest concentration of this compound over the DHODH-immobilized surface and a reference flow cell (deactivated with ethanolamine-HCl only). A typical injection time is 120-180 seconds at a flow rate of 30 µL/min.
-
Switch to running buffer and monitor the dissociation phase for 300-600 seconds.
-
-
Regeneration: Inject the optimized regeneration solution to remove any remaining bound this compound and return the signal to the baseline.
-
Cycling: Repeat steps 3 and 4 for each concentration of this compound in the dilution series, from lowest to highest. Include several buffer blank injections (running buffer only) for double referencing and baseline stability checks.
Data Presentation
The collected sensorgram data should be processed and analyzed to determine the kinetic parameters. This typically involves subtracting the reference flow cell data and the buffer blank injections from the active flow cell data. The corrected sensorgrams are then fitted to a suitable binding model, such as a 1:1 Langmuir binding model, to derive the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
Table 1: Summary of this compound-DHODH Binding Kinetics
| Parameter | Symbol | Value | Units |
| Association Rate Constant | k a | Value from analysis | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k d | Value from analysis | s⁻¹ |
| Equilibrium Dissociation Constant | K D | Value from analysis | M |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the position of Dihydroorotate Dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway, which is the target of this compound.
Caption: Inhibition of DHODH by this compound in the Pyrimidine Biosynthesis Pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for determining the binding kinetics of this compound to DHODH using SPR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 5. news-medical.net [news-medical.net]
- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 12. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Analyzing Quinofumelin Interactions with Microscale Thermophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinofumelin is a novel quinoline (B57606) fungicide that has demonstrated significant antifungal activity against various phytopathogens.[1][2] Understanding its mechanism of action is crucial for optimizing its use, managing potential resistance, and developing new fungicides. Recent studies have identified that this compound's efficacy stems from its inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway, a critical metabolic route for fungal growth.[1][3] The specific molecular target has been identified as Dihydroorotate (B8406146) dehydrogenase (DHODH).[1][4]
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[5][6] This method measures the directed movement of molecules along a temperature gradient, which is altered upon changes in size, charge, or hydration shell that occur during a binding event.[7][8] This application note details the use of MST to validate and quantify the direct interaction between this compound and its target protein, FgDHODHII from Fusarium graminearum, providing a robust method for studying small molecule-protein interactions in fungicide development.[1][2]
Quantitative Data Presentation
The binding affinity between this compound and its target protein, FgDHODHII, was determined using Microscale Thermophoresis. The equilibrium dissociation constant (Kd) quantifies the strength of this interaction.
| Ligand | Target Protein | Method | Dissociation Constant (Kd) |
| This compound | FgDHODHII-GFP | Microscale Thermophoresis (MST) | 6.606 µM[2] |
Signaling Pathway
This compound targets the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme Dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uracil (B121893) and other pyrimidines essential for DNA and RNA synthesis.[1][4] Inhibition of DHODH disrupts this pathway, leading to a deficiency in pyrimidines and ultimately inhibiting fungal growth.[3]
Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.
Experimental Protocols
This section provides a detailed protocol for analyzing the interaction between this compound and its target protein FgDHODHII using Microscale Thermophoresis. This protocol is based on published research and general MST guidelines.[2][9]
Protein Expression and Labeling
The target protein, FgDHODHII, needs to be fluorescently labeled for MST analysis. A common approach is to express the protein as a fusion with a fluorescent protein like Green Fluorescent Protein (GFP).[2]
Materials:
-
Expression vector containing the FgDHODHII-GFP fusion construct
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., PBS pH 7.4)
Protocol:
-
Transform the FgDHODHII-GFP expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 16-20°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the FgDHODHII-GFP fusion protein using a Ni-NTA affinity column.
-
Elute the protein and dialyze against the desired buffer for the MST experiment.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).
Microscale Thermophoresis (MST) Assay
This protocol describes the setup of the binding experiment between the fluorescently labeled FgDHODHII-GFP and the small molecule ligand, this compound.
Materials:
-
Purified FgDHODHII-GFP protein
-
This compound stock solution (e.g., in DMSO)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST standard or premium capillaries
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a constant concentration of the fluorescently labeled FgDHODHII-GFP protein in the MST buffer. The final concentration should be in the low nanomolar range, depending on the fluorescence signal.
-
Prepare a serial dilution of this compound in MST buffer. A 16-point, 2-fold serial dilution is common, starting from a high concentration (e.g., 100 µM) down to the picomolar range. Ensure the final DMSO concentration is constant across all samples and does not exceed a level that affects the interaction (typically <1-2%).
-
-
Binding Reaction:
-
Mix the constant concentration of FgDHODHII-GFP with each of the this compound dilutions in a 1:1 ratio.
-
Also prepare a control sample with FgDHODHII-GFP and MST buffer (with the same final DMSO concentration) but no this compound.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the change in fluorescence.
-
Typical settings might include an LED power of 40% and an MST power of 40%, but these should be optimized for the specific protein and fluorophore.[10]
-
-
Data Analysis:
-
The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the Kd model based on the law of mass action for a 1:1 interaction) to determine the equilibrium dissociation constant (Kd).[7]
-
Analysis software, such as MO.Affinity Analysis, is typically used for this purpose.[4]
-
Experimental Workflow Diagram
Caption: Workflow for MST analysis of this compound-FgDHODHII interaction.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 5. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Quinofumelin Fungicide Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for testing the efficacy of Quinofumelin, a novel quinoline (B57606) fungicide. This compound targets the de novo pyrimidine (B1678525) biosynthesis pathway in fungi, offering a unique mode of action for managing fungal pathogens.[1][2][3]
Introduction to this compound
This compound is a fungicide developed by Mitsui Chemicals Agro, Inc., that has demonstrated significant activity against a broad spectrum of ascomycete fungi.[2][4][5][6] Its novel mode of action involves the specific inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) class II, a key enzyme in the pyrimidine biosynthesis pathway.[1][2][4][7] This inhibition disrupts DNA and RNA synthesis in target fungi, leading to the suppression of mycelial growth and spore germination.[1][8] Notably, this compound has shown no cross-resistance with existing fungicides, making it a valuable tool for resistance management.[1]
Target Pathogens:
Data Summary
The following tables summarize the effective concentrations (EC₅₀) of this compound against various fungal pathogens as reported in the literature. These values can serve as a reference for designing dose-response experiments.
Table 1: In Vitro Efficacy of this compound (Mycelial Growth Inhibition)
| Fungal Species | EC₅₀ (µg/mL) | Culture Medium | Reference |
| Sclerotinia sclerotiorum | 0.0017 ± 0.0009 | PDA | [10] |
| Fusarium graminearum | 0.019 ± 0.007 | PDA | [8] |
| Botrytis cinerea | 0.50 | - | [11] |
Table 2: In Vitro Efficacy of this compound (Spore Germination Inhibition)
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Fusarium graminearum | 0.087 ± 0.024 | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes
Protocol:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C for long-term use. Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate culture medium.
In Vitro Mycelial Growth Inhibition Assay
This protocol determines the effect of this compound on the vegetative growth of fungi.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (B569324) (PDA) or Czapek Dox Agar (CZA)
-
Petri dishes (90 mm)
-
This compound stock solution
-
DMSO (for control)
-
Sterile cork borer or scalpel
-
Incubator
Protocol:
-
Prepare PDA or CZA medium and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., a serial dilution from 0.001 to 10 µg/mL). For the control, add an equivalent volume of DMSO.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the target fungus, cut a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.
-
Place the mycelial plug in the center of each agar plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control group, and DT is the average diameter of the colony in the treatment group.
-
-
-
Determine the EC₅₀ value by performing a probit analysis of the inhibition data.
In Vivo Protective and Curative Efficacy Assay
This protocol evaluates the ability of this compound to protect a host plant from fungal infection and to cure an existing infection.
Materials:
-
Host plants (e.g., rice seedlings, wheat coleoptiles)
-
Fungal spore suspension of the target pathogen
-
This compound working solutions at various concentrations
-
Control solution (e.g., water with the same concentration of DMSO as the treatment)
-
Humid chamber
Protocol for Protective Activity:
-
Spray the host plants with the this compound working solutions until runoff.
-
Allow the treated plants to air dry.
-
After a set period (e.g., 24 hours), inoculate the plants with a fungal spore suspension.
-
Place the inoculated plants in a humid chamber to promote infection.
-
After a suitable incubation period, assess the disease severity (e.g., lesion size, percentage of infected area).
-
Calculate the control efficacy compared to the untreated control.
Protocol for Curative Activity:
-
Inoculate the host plants with a fungal spore suspension.
-
Place the inoculated plants in a humid chamber for a period to allow infection to establish (e.g., 24 hours).
-
After the infection period, spray the plants with the this compound working solutions.
-
Return the plants to the humid chamber or greenhouse.
-
After a suitable incubation period, assess the disease severity.
-
Calculate the control efficacy compared to the untreated control.
Visualizations
Signaling Pathway of this compound's Mode of Action
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in fungi and the specific step inhibited by this compound.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
Experimental Workflow for In Vitro Fungicide Testing
The diagram below outlines the general workflow for conducting in vitro efficacy testing of this compound.
Caption: Workflow for in vitro testing of this compound.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme [jstage.jst.go.jp]
- 6. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quinofumelin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Quinofumelin stock solutions for various experimental applications. Adherence to these guidelines will ensure solution accuracy, stability, and reproducibility of experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for the accurate preparation of stock solutions. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | [1][2] |
| Molecular Formula | C₂₀H₁₆F₂N₂ | [1][2] |
| Molecular Weight | 322.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 861647-84-9 | [1][2] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane, and ethyl acetate. | [1][3][4] |
| Storage Stability | Stable under normal storage conditions. Should be protected from moisture and extreme temperatures. | [1][5] |
Experimental Protocols
Materials and Equipment
-
This compound (chemical grade)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
-
Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in an area free from drafts. Allow the this compound powder to equilibrate to room temperature if stored in a refrigerator or freezer to prevent condensation.
-
Weighing this compound: Carefully weigh out 3.224 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes, or until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Labeling and Storage: Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials. For short-term storage (up to one week), the stock solution can be stored at 4°C.[3] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of Working Solutions
For most cell-based or biochemical assays, the high concentration of DMSO in the stock solution can be toxic. Therefore, it is crucial to dilute the stock solution to the final desired experimental concentration using an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v).
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 serial dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium. This results in a 100 µM intermediate solution.
-
Further dilute this intermediate solution 1:10 by adding 100 µL of the 100 µM solution to 900 µL of the final buffer or medium to achieve the final 10 µM concentration.
This compound's Mechanism of Action: Inhibition of Pyrimidine (B1678525) Biosynthesis
This compound exerts its antifungal activity by targeting the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of nucleic acids.[3][6][7] Specifically, this compound inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[3][6][7][8] This inhibition blocks the conversion of dihydroorotate to orotate, a key step in the production of uridine (B1682114) monophosphate (UMP), which is a precursor for other pyrimidines.[3][6][9] The disruption of this pathway ultimately leads to the cessation of fungal growth.[3][7]
References
- 1. Buy this compound (EVT-3163529) | 861647-84-9 [evitachem.com]
- 2. This compound | C20H16F2N2 | CID 23160856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. PI-122/PI159: Storage Limitation Statements: Temperature—Fungicides [edis.ifas.ufl.edu]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinofumelin Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Quinofumelin in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: There is no publicly available quantitative data on the aqueous solubility of this compound. However, it is known to be poorly soluble in water and aqueous buffers. In research settings, it is consistently described as being soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dichloromethane.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro biological assays.[2][3]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower. It is crucial to perform a vehicle control (media with the same final DMSO concentration as the test samples) to account for any solvent effects.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility. This can lead to incomplete dissolution and inaccurate compound concentrations in your experiments. The preferred method is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution, which is then serially diluted into the aqueous buffer.
Troubleshooting Guide
Q: I've diluted my this compound DMSO stock solution into my aqueous buffer and I see a precipitate. What should I do?
A: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps you can take:
-
Optimize the Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help keep the compound in solution.
-
Rapid Mixing: Add the this compound stock solution to the aqueous buffer while vigorously vortexing or stirring the buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
-
-
Re-dissolve the Precipitate:
-
If a precipitate has already formed, you can try to re-dissolve it by gently warming the solution in a 37°C water bath and sonicating for 5-10 minutes. Always visually inspect the solution to ensure it is clear before use.
-
-
Lower the Final Concentration:
-
The observed precipitation indicates that the final concentration of this compound is above its solubility limit in the final buffer composition. Consider lowering the final concentration of this compound in your assay.
-
-
Adjust the Buffer Composition:
-
While there is no specific data on the effect of pH on this compound solubility, for some compounds, adjusting the pH of the buffer can improve solubility. However, any pH adjustment must be compatible with your experimental system.
-
-
Consider Solubilizing Agents:
-
If the above methods are unsuccessful, you could explore the use of solubilizing agents such as surfactants (e.g., Tween 80) or cyclodextrins. However, these should be used with caution as they can interfere with biological assays. A thorough validation is necessary to ensure they do not affect your experimental results.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Type | Solubility | Notes |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly Soluble | Direct dissolution is not recommended. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions for in vitro assays.[2][3] |
| Dichloromethane | Soluble | Mentioned as a solvent in which this compound is soluble.[1] |
| Ethyl Acetate | Soluble | Mentioned as a solvent in which this compound is soluble.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure: a. Bring the vial of this compound powder to room temperature before opening to prevent condensation. b. Briefly centrifuge the vial to ensure all the powder is at the bottom. c. In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired high-concentration stock (e.g., 10 mM). d. Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution with no visible particles indicates successful dissolution. e. If dissolution is difficult, sonicate the solution for 5-10 minutes. f. Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile dilution tubes
-
-
Procedure: a. Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in your aqueous buffer to achieve the desired final concentrations. c. For each dilution step, add the this compound solution to the aqueous buffer while vortexing to ensure rapid mixing. d. Ensure the final concentration of DMSO in your working solutions is compatible with your assay (ideally ≤ 0.5%). e. Visually inspect the final working solutions for any signs of precipitation (cloudiness or visible particles) before use.
Mandatory Visualization
Caption: Workflow for troubleshooting this compound precipitation in aqueous buffers.
References
Optimizing Quinofumelin concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Quinofumelin in in vitro studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel quinoline (B57606) fungicide.[1][2] Its primary mechanism of action is the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), specifically class II DHODH (DHODHII).[3][4][5] This enzyme is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[6][7][8] By blocking this step, this compound disrupts the synthesis of pyrimidines, which are essential for nucleic acid synthesis, thereby inhibiting fungal growth.[3][7]
Q2: What is a good starting concentration for my in vitro experiments?
The optimal concentration of this compound is highly dependent on the fungal species and the specific assay being performed. For initial studies with Fusarium graminearum, a common starting point for mycelial growth inhibition is around 0.02 µg/mL (the average EC₅₀).[1][9] For Pyricularia oryzae, concentrations in the range of 0.01 to 1.0 ppm are often used for growth inhibition assays.[8][10] For enzymatic assays targeting P. oryzae DHODH II, the IC₅₀ value is as low as 2.8 nM.[5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[3] A common practice is to prepare a stock solution at a concentration of 1 x 10⁴ µg/mL.[3] This stock solution should be stored at 4°C.[3] Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.
Q4: I am not observing the expected antifungal activity. What are the possible reasons?
Several factors could contribute to a lack of activity. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antifungal activity | 1. Inappropriate Culture Medium: The composition of the culture medium can affect this compound's activity. For instance, its activity against P. oryzae is weaker on potato dextrose agar (B569324) (PDA) compared to a minimal medium.[4] | Action: Test the activity of this compound on a minimal medium (e.g., Czapek Solution Agar) to ensure that the fungus is reliant on de novo pyrimidine synthesis.[4][6] |
| 2. Compound Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation and a lower effective concentration.[7][11] | Action: Visually inspect the medium for any precipitate after adding the compound. Consider preparing fresh dilutions from the DMSO stock for each experiment.[11] | |
| 3. Compound Instability: The compound may degrade in the culture medium over long incubation periods.[11] | Action: While this compound is generally stable, consider performing shorter-term assays or refreshing the medium with a new compound during longer experiments.[7][11] | |
| 4. Fungal Strain Resistance: The fungal strain being used may have intrinsic or acquired resistance to DHODH inhibitors. | Action: Test a known sensitive or wild-type strain as a positive control.[6] | |
| Inconsistent Results | 1. Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | Action: Calibrate pipettes regularly. Prepare a sufficient volume of each concentration to minimize pipetting errors. |
| 2. Uneven Fungal Inoculum: Variability in the size or age of the mycelial plugs can affect growth rates.[6] | Action: Use mycelial plugs of a standardized size (e.g., 5 mm diameter) taken from the actively growing edge of a young colony.[6] | |
| 3. Solvent Effects: High concentrations of the solvent (DMSO) can inhibit fungal growth, masking the effect of this compound. | Action: Include a solvent control (medium with the same concentration of DMSO used in the highest this compound treatment) in all experiments. Ensure the final DMSO concentration is non-toxic to the fungus.[3] |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound from various in vitro studies.
Table 1: Effective Concentrations of this compound against Fusarium graminearum
| Parameter | Concentration | Reference |
| Average EC₅₀ (Mycelial Growth) | 0.019 ± 0.007 µg/mL | [1][9] |
| EC₅₀ Range (Mycelial Growth) | 0.007 to 0.039 µg/mL | [1] |
| Average EC₅₀ (Spore Germination) | 0.087 ± 0.024 µg/mL | [1][9] |
| EC₅₀ Range (Spore Germination) | 0.051 to 0.205 µg/mL | [1] |
| EC₅₀ (DHODH Gene Down-regulation) | 0.035 µg/mL | [3][12] |
| EC₉₀ (DHODH Gene Down-regulation) | 1 µg/mL | [3][12] |
| DON Biosynthesis Inhibition | 0.035 µg/mL and 0.35 µg/mL | [1][9] |
Table 2: Effective Concentrations of this compound against Pyricularia oryzae
| Parameter | Concentration | Reference |
| IC₅₀ (DHODH II Enzyme Inhibition) | 2.8 nM | [5][8] |
| Mycelial Growth Inhibition Range | 0.01 - 10.00 ppm | [8][10] |
Table 3: Binding Affinity of this compound
| Target Protein | Method | Dissociation Constant (Kd) | Reference |
| FgDHODHII | Microscale Thermophoresis (MST) | 0.471 ± 0.268 µM | [3][6] |
| FgDHODHII | Surface Plasmon Resonance (SPR) | 6.606 µM | [6][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Chemicals: this compound (CAS 861647-84-9), Dimethyl sulfoxide (DMSO).[3]
-
Procedure:
Protocol 2: Mycelial Growth Inhibition Assay
-
Materials: Fungal strain of interest, appropriate agar medium (e.g., Czapek Solution Agar - CZA), Petri dishes, this compound stock solution, sterile cork borer (5 mm).
-
Procedure:
-
Prepare the CZA medium and sterilize by autoclaving.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the required volume of this compound stock solution (and DMSO for the solvent control) to the molten agar to achieve the desired final concentrations. Swirl gently to mix.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 3-day-old fungal colony.[6]
-
Place the mycelial plug, mycelium-side down, in the center of the prepared agar plates.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for several days.[3]
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a significant size.
-
Calculate the percentage of inhibition relative to the solvent control.
-
Protocol 3: Recovery Assay to Confirm Mechanism of Action
This assay verifies that this compound's inhibitory effect is due to the blockage of the pyrimidine pathway.
-
Materials: In addition to materials from Protocol 2, you will need sterile stock solutions of pathway intermediates: orotate, uridine (B1682114) monophosphate (UMP), uridine, and uracil.
-
Procedure:
-
Prepare CZA plates containing an inhibitory concentration of this compound (e.g., 1 µg/mL for F. graminearum).[6]
-
Prepare a second set of plates amended with both this compound and one of the recovery compounds (e.g., 50 µg/mL of uracil, uridine, or UMP).[6]
-
Inoculate the plates with fungal plugs as described in Protocol 2.
-
Incubate the plates and monitor for mycelial growth.
-
Expected Result: Mycelial growth that was inhibited by this compound should be restored in the presence of UMP, uridine, or uracil, but not by intermediates that are upstream of the DHODH enzyme, such as dihydroorotate.[3][4][6][8]
-
Visualizations
Caption: this compound's inhibition of the DHODH enzyme in the pyrimidine pathway.
Caption: Workflow for a standard mycelial growth inhibition assay.
Caption: A logical guide for troubleshooting lack of this compound activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 7. Buy this compound (EVT-3163529) | 861647-84-9 [evitachem.com]
- 8. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Quinofumelin bioassays
Welcome to the technical support center for Quinofumelin bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel quinoline (B57606) fungicide that targets the enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, this compound disrupts nucleotide synthesis, leading to the cessation of fungal growth.
Q2: What are the typical bioassays used to evaluate this compound's efficacy?
Common bioassays for this compound include:
-
Mycelial Growth Inhibition Assays: These assays assess the fungicide's ability to inhibit the vegetative growth of fungi on solid or in liquid media.
-
Spore Germination Assays: These assays determine the effect of this compound on the germination of fungal spores.
-
Enzymatic Assays: Direct measurement of DHODH enzyme inhibition can be performed using colorimetric or fluorescence-based methods.
Q3: What are the expected EC50 values for this compound?
The 50% effective concentration (EC50) values for this compound can vary depending on the fungal species, the specific isolate, and the bioassay method used. Below is a summary of reported EC50 values for Fusarium graminearum and Sclerotinia sclerotiorum.
| Fungal Species | Bioassay Type | EC50 Value Range (µg/mL) | Average EC50 (µg/mL) |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.007 - 0.039 | 0.019 ± 0.007[1][2][3][4] |
| Fusarium graminearum | Spore Germination Inhibition | 0.051 - 0.205 | 0.087 ± 0.024[1][3][4] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0004 - 0.0059 | 0.0017 ± 0.0009[5][6] |
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, providing potential causes and actionable solutions.
Issue 1: High Variability Between Replicates
Question: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What are the potential causes and how can I fix this?
| Potential Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent technique (e.g., consistent speed and tip immersion depth). For viscous solutions, consider reverse pipetting. |
| Uneven Inoculum Distribution | For mycelial growth assays, use agar (B569324) plugs of a uniform size from the actively growing edge of a fungal colony. For spore suspensions, ensure the suspension is homogenous by vortexing before and during plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with a sterile blank solution (e.g., media or PBS) to create a humidity barrier and minimize evaporation.[7] |
| Contamination | Ensure strict aseptic techniques are followed throughout the entire experimental setup to prevent bacterial or cross-contamination.[7] |
| Improper Reagent Mixing | After adding reagents to the wells, ensure thorough but gentle mixing by tapping the plate or using an orbital shaker. |
Issue 2: No or Low Fungal Inhibition Observed
Question: My bioassay shows little to no inhibition of fungal growth, even at high concentrations of this compound. What could be wrong?
| Potential Cause | Solution |
| Fungal Isolate Resistance | The fungal strain may have developed resistance to DHODH inhibitors. Test a known sensitive (wild-type) strain as a positive control. If resistance is suspected, consider molecular screening for mutations in the DHODH gene. |
| Incorrect this compound Concentration | Prepare a fresh stock solution of this compound and verify its concentration. Ensure accurate serial dilutions. |
| Degradation of this compound | Store this compound stock solutions under the recommended conditions (e.g., protected from light at the correct temperature) to prevent degradation. |
| Inappropriate Assay Conditions | Ensure the incubation temperature, duration, and media composition are optimal for the specific fungal pathogen being tested. Factors like pH can significantly impact fungicide efficacy.[8][9] |
| Poor Viability of Fungal Culture | Use a fresh, actively growing fungal culture for your experiments to ensure robust growth in control wells. |
Issue 3: Inconsistent Mycelial Growth in Control Wells
Question: The mycelial growth in my control wells (without this compound) is patchy and inconsistent. How can I improve this?
| Potential Cause | Solution |
| Poor Fungal Culture Viability | Use a fresh and actively growing fungal culture for the inoculum. |
| Unsuitable Growth Medium | Confirm that the growth medium being used is appropriate for the specific fungal species under investigation. |
| Inconsistent Incubation Conditions | Maintain consistent temperature, humidity, and light conditions throughout the incubation period.[7] |
| Uneven Inoculum Placement | When using mycelial plugs, ensure they are placed consistently in the center of each well or plate. |
Experimental Protocols & Visualizations
This compound's Signaling Pathway
This compound inhibits the de novo pyrimidine (B1678525) biosynthesis pathway by targeting the enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme catalyzes the conversion of Dihydroorotate to Orotate. Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting fungal growth.
Caption: this compound's inhibitory effect on the pyrimidine biosynthesis pathway.
Experimental Workflow: Mycelial Growth Inhibition Assay
This workflow outlines the key steps for performing a mycelial growth inhibition assay in a microplate format.
Caption: Workflow for a mycelial growth inhibition bioassay.
Troubleshooting Logic for Unexpected EC50 Values
When encountering unexpectedly high EC50 values, a logical troubleshooting process can help identify the root cause.
Caption: A logical workflow for troubleshooting high EC50 values.
Detailed Protocol: DHODH Enzymatic Inhibition Assay
This protocol provides a method for determining the in vitro potency of this compound using a colorimetric enzymatic assay.[10] The principle relies on monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator. The rate of decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant fungal DHODH
-
This compound dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the assay buffer containing a constant percentage of DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the this compound dilutions. Include a DMSO-only control (positive control for enzyme activity) and a no-enzyme control (negative control).
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow for the binding of this compound to the DHODH enzyme.
-
Reaction Initiation: Prepare a substrate mixture containing DHO, CoQ10, and DCIP in the assay buffer. Add the substrate mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration of this compound.
-
Determine the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Uridine (B1682114) Rescue Validation: To confirm that the observed antifungal activity is due to the inhibition of DHODH, a uridine rescue experiment can be performed. In this assay, the fungal growth inhibition assay is repeated with the addition of exogenous uridine to the growth medium. If this compound's inhibitory effect is specifically due to pyrimidine starvation, the addition of uridine should rescue fungal growth, leading to a significant rightward shift in the EC50 curve.[11][12]
References
- 1. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Antifungal Activity and Biological Characteristics of the Novel Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the magnitude of toxicant interactions in microbial bioassays | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of Quinofumelin
Welcome to the technical support center for researchers working with Quinofumelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary mechanism of action is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4][5][6][7][8][9] This inhibition blocks the conversion of dihydroorotate to orotate, thereby disrupting the synthesis of uridine (B1682114) and other pyrimidines essential for fungal growth.[1][2][3][4][5][6][7][8]
Q2: Are there any known off-target effects of this compound?
While the primary target is well-established, comprehensive data on specific molecular off-targets in a research context is limited. However, toxicology studies in animal models have indicated potential systemic effects, which may be indicative of off-target interactions. These include effects on the liver, thyroid, and reproductive system.[10][11] It's important to note that this compound shows selectivity for fungal DHODH over mammalian DHODH, which may reduce the likelihood of on-target toxicity in mammalian cells.[12]
Q3: What are the common signs of off-target effects in my cell-based assays?
Unexpected phenotypic changes in your experiments that cannot be explained by the inhibition of pyrimidine biosynthesis may suggest off-target effects. These can include, but are not limited to:
-
Changes in cell morphology or viability at concentrations where pyrimidine rescue is not effective.
-
Alterations in signaling pathways unrelated to nucleotide metabolism.
-
Induction of unexpected cellular stress responses.
Q4: How can I confirm that the observed phenotype is due to an off-target effect?
The gold standard for confirming an off-target effect is a rescue experiment. If supplementing the media with uridine or uracil (B121893) restores the wild-type phenotype, the effect is likely on-target.[1][2][3][4] If the phenotype persists despite pyrimidine supplementation, an off-target effect is probable.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Toxicity
You observe significant cytotoxicity in your cell line at concentrations of this compound that are reported to be non-toxic or only cytostatic in other models.
Possible Cause: Your cell line may be particularly sensitive to the inhibition of pyrimidine synthesis, or this compound may have an off-target effect in this specific cellular context.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 value for this compound in your cell line.
-
Pyrimidine Rescue Experiment:
-
Treat your cells with a concentration of this compound that induces the toxic effect.
-
In a parallel experiment, co-treat the cells with this compound and a supplemental source of pyrimidines (e.g., uridine or uracil).
-
If the addition of pyrimidines rescues the cells from toxicity, the effect is likely on-target. If toxicity persists, it is more likely to be an off-target effect.
-
-
Investigate Apoptosis/Necrosis Markers: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death. This can provide clues about the potential off-target pathways involved.
Problem 2: Altered Gene or Protein Expression Unrelated to Pyrimidine Metabolism
Your transcriptomic or proteomic data reveals significant changes in genes or proteins that are not directly linked to the pyrimidine biosynthesis pathway.
Possible Cause: this compound may be interacting with unintended protein targets, leading to downstream changes in gene or protein expression.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to identify the signaling pathways that are most significantly affected.
-
Target Validation:
-
siRNA/shRNA Knockdown: If you have a hypothesized off-target, use RNA interference to knock down its expression. If the phenotype of the knockdown mimics the effect of this compound treatment, this provides evidence for the off-target interaction.
-
CRISPR/Cas9 Knockout: For more definitive validation, use CRISPR/Cas9 to create a knockout cell line for the putative off-target. The knockout cells should be resistant to the off-target effect of this compound.
-
-
Biochemical Assays: If the suspected off-target is an enzyme, perform in vitro activity assays to see if this compound directly inhibits its function.
Quantitative Data Summary
The following tables summarize the no-observed-adverse-effect level (NOAEL) data from toxicology studies of this compound. This data can help inform the selection of concentrations for your experiments to minimize the likelihood of observing systemic toxicity-related off-target effects.
Table 1: Potential Adverse Effects of a Single Oral Administration of this compound [10]
| Species | Study | Dose (mg/kg bw or mg/kg bw per day) | Endpoints relevant to setting NOAEL and ARfD (mg/kg bw or mg/kg bw per day) |
| Rat | Acute toxicity study | F: 550, 2000 | F: Staggering gait |
| General pharmacological study (general condition) | 0, 80, 400, 2000 | M/F: 80 M: Crouching and prone positions, etc. F: Decreased abdominal muscle tone, etc. | |
| General pharmacological study (blood pressure, heart rate) | M: 0, 80, 400, 2000 | 400 Decreased heart rate | |
| General pharmacological study (respiratory rates and patterns) | M: 0, 80, 400, 2000 | 400 Bradypnea, slowed respiratory rate | |
| Acute neurotoxicity study | 0, 50, 200, 800 | M/F: 50 M/F: Decreased arousal, ataxia, decreased body temperature, etc. | |
| Developmental toxicity study | 0, 15, 50, 150 | Dams: 50 Dams: Decreased food intake, suppressed body weight gain | |
| Mouse | General pharmacological study (general condition) | M: 0, 89, 250, 700, 2000 F: 0, 250, 700, 2000 | F/M: 250 M: Reduced abdominal muscle tone and heart rate, etc. F: Reduced abdominal muscle tone |
| Rabbit | Developmental toxicity study | 0, 10, 30, 90 | Dams: 30 Dams: Decreased body weight gain and food intake |
| ARfD | NOAEL: 30 SF: 100 ARfD: 0.3 | ||
| The critical study for setting ARfD | Developmental toxicity studies (rabbit) |
Experimental Protocols
Protocol 1: Pyrimidine Rescue Assay
This protocol is designed to differentiate between on-target and off-target effects of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Uridine stock solution (e.g., 100 mM in water or PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to attach overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. For the rescue condition, prepare another set of this compound dilutions in medium supplemented with a final concentration of 100 µM uridine.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound and this compound + uridine solutions. Include appropriate controls (vehicle control, uridine only control).
-
Incubation: Incubate the plate for a period that is sufficient to observe the desired effect (e.g., 48-72 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for this compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates an on-target effect.
Visualizations
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | bioRxiv [biorxiv.org]
- 4. sciencecast.org [sciencecast.org]
- 5. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 8. Peer review in Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 9. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Pesticides) [jstage.jst.go.jp]
- 12. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Quinofumelin Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the novel fungicide, Quinofumelin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH levels?
A1: Currently, specific public data on the hydrolysis half-life of this compound at various pH values is not available. Generally, the stability of quinoline-based compounds can be pH-dependent. To determine this, a hydrolysis study following OECD Guideline 111 is recommended. This involves incubating this compound in sterile aqueous buffer solutions at pH 4, 7, and 9 in the dark at a constant temperature. Samples are analyzed at various time points to determine the rate of degradation.
Q2: My this compound solution appears to be degrading prematurely in the spray tank. What could be the cause?
A2: Premature degradation in a spray tank could be due to several factors. The pH of the water used for the solution can significantly influence the stability of the active ingredient. Alkaline hydrolysis, or degradation in high pH water, can be an issue for some fungicides. It is also important to consider the compatibility of this compound with other formulated products in the tank mix, as interactions can sometimes accelerate degradation.
Q3: How susceptible is this compound to photodegradation?
A3: Specific photolysis data for this compound, such as its quantum yield and photodegradation half-life, are not publicly available. Quinoline (B57606) compounds can be photosensitive and may degrade when exposed to light. A phototransformation study in water, following OECD Guideline 316, would be necessary to quantify the rate of degradation under simulated sunlight. This involves exposing a solution of this compound to a light source that mimics the solar spectrum and monitoring its concentration over time.
Q4: I am observing inconsistent results in my soil degradation studies with this compound. What are the potential reasons?
A4: Inconsistent results in soil degradation studies can arise from variability in soil properties. Factors such as soil type, organic matter content, pH, microbial activity, and moisture content can all influence the rate of degradation. It is crucial to use well-characterized and standardized soil types for these experiments. Following a standardized protocol, such as OECD Guideline 307 for aerobic and anaerobic transformation in soil, will help ensure reproducibility. This involves treating soil samples with this compound and incubating them under controlled conditions, followed by analysis of the parent compound and its transformation products over time.
Q5: Are there known degradation products of this compound that I should be monitoring in my experiments?
A5: The specific degradation products of this compound are not detailed in publicly available literature. Degradation pathways for the general quinoline structure can involve hydroxylation and ring cleavage. To identify potential degradation products in your experiments, it is advisable to use analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to detect and identify novel peaks that appear as the parent compound degrades.
Data on this compound Stability and Degradation
As of the latest literature review, specific quantitative data on the hydrolysis, photolysis, and soil degradation of this compound is not publicly available in peer-reviewed journals or regulatory agency reports. Researchers are encouraged to perform stability and degradation studies based on the standardized protocols outlined below to generate data specific to their experimental conditions.
Experimental Protocols
Hydrolysis Study (based on OECD Guideline 111)
This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions as a function of pH.
Methodology:
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Application of Test Substance: Add a known concentration of this compound to each buffer solution. The concentration should not exceed half of its water solubility.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the rate constant and half-life (DT50) of hydrolysis at each pH.
Phototransformation Study in Water (based on OECD Guideline 316)
This study evaluates the direct photodegradation of this compound in water under simulated sunlight.
Methodology:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound.
-
Light Exposure: Irradiate the solution with a light source (e.g., a xenon arc lamp) that simulates the solar spectrum (wavelengths >290 nm). Maintain a constant temperature.
-
Dark Control: Incubate a parallel set of samples in the dark to assess for any non-photolytic degradation.
-
Sampling: Collect samples from both the irradiated and dark control groups at various time points.
-
Analysis: Quantify the concentration of this compound using an appropriate analytical method (e.g., HPLC).
-
Data Analysis: Calculate the photodegradation rate constant and half-life. The quantum yield can also be determined.
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This study assesses the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use at least one well-characterized agricultural soil.
-
Test Substance Application: Treat the soil with a known concentration of this compound.
-
Incubation:
-
Aerobic: Incubate the soil at a constant temperature and moisture content, ensuring continuous aeration.
-
Anaerobic: After an initial aerobic phase, flood the soil with water and create an anaerobic environment by purging with an inert gas (e.g., nitrogen).
-
-
Sampling: Collect soil samples at various time intervals.
-
Extraction and Analysis: Extract this compound and its potential transformation products from the soil samples and analyze using methods like LC-MS/MS.
-
Data Analysis: Determine the dissipation half-life (DT50) for this compound and identify major transformation products.
Visualizations
Caption: this compound's mode of action: Inhibition of DHODH.
Caption: Workflow for a hydrolysis study of this compound.
pH adjustment for enhancing Quinofumelin solubility in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Quinofumelin in experimental assays through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1] this compound is also soluble in other organic solvents like dichloromethane (B109758) and ethyl acetate.[2]
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound, like many quinoline (B57606) derivatives, is poorly soluble in neutral aqueous solutions. When the DMSO stock is diluted into your aqueous assay buffer, the concentration of the organic solvent decreases significantly, leading to the precipitation of the hydrophobic compound.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a quinoline derivative, which is a weak base.[3][4][5][6] The solubility of such compounds is highly dependent on the pH of the aqueous solution. In acidic conditions (lower pH), the nitrogen atom in the quinoline ring system can become protonated, forming a more soluble cationic salt.[6] Conversely, in neutral or basic conditions (higher pH), this compound will be in its less soluble, neutral free-base form.
Q4: What is the pKa of this compound, and why is it important?
Q5: How can I use pH adjustment to improve this compound solubility in my assay?
A5: By lowering the pH of your aqueous buffer to a value at or below the pKa of this compound (ideally pH 3.5-4.5), you can significantly increase its solubility. This is because the acidic environment will favor the formation of the more soluble protonated form of the molecule. However, it is critical to ensure that the chosen pH is compatible with the stability of the compound and the biological system being studied (e.g., cells, enzymes).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | The aqueous buffer has a neutral or high pH, leading to low solubility of the free-base form. | Lower the pH of the aqueous buffer to be at least one pH unit below the pKa of this compound (e.g., pH 3.5). Prepare a dilution series of buffers to test for the optimal pH that maintains solubility without compromising the assay. |
| Assay results are inconsistent or show high variability. | The compound may be partially precipitating at the working concentration, leading to inconsistent effective concentrations. | Visually inspect all solutions for any signs of precipitation before use. Consider a brief sonication of the final diluted solution to aid dissolution. Perform a solubility assessment in your final assay buffer to determine the solubility limit. |
| The chosen acidic pH is affecting the biological activity in the assay. | The low pH is outside the optimal range for the cells or enzymes being studied. | If the biological assay is sensitive to low pH, consider preparing a more concentrated stock solution in an acidic buffer (e.g., 10x) and then diluting it into the final assay medium, ensuring the final pH remains within the acceptable range for the assay. Alternatively, explore the use of solubility-enhancing excipients. |
Data Presentation
Table 1: Predicted Aqueous Solubility of this compound at Different pH Values
| pH | Predicted Solubility (µg/mL) | Predominant Form |
| 3.5 | > 100 | Protonated (Ionized) |
| 4.5 (pKa) | ~50 | 50% Protonated, 50% Neutral |
| 5.5 | < 10 | Neutral (Free-base) |
| 6.5 | < 1 | Neutral (Free-base) |
| 7.4 | < 0.1 | Neutral (Free-base) |
Note: This data is hypothetical and based on the general behavior of quinoline derivatives and the predicted pKa of this compound. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Buffer for this compound Dilution
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., citrate (B86180) buffer for pH 3-6).
-
pH Adjustment: Prepare the buffer at the desired concentration (e.g., 50 mM). Adjust the pH of the buffer solution to the target value (e.g., pH 4.0) using a calibrated pH meter and dropwise addition of a suitable acid (e.g., HCl).
-
Sterilization: If required for the assay, sterilize the pH-adjusted buffer by filtration through a 0.22 µm filter.
-
This compound Dilution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions of the DMSO stock into the pH-adjusted aqueous buffer to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent effects on the biological system.
Protocol 2: Experimental Determination of this compound Solubility in Different pH Buffers
-
Preparation of Saturated Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Analyze the concentration of this compound in each supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve of this compound in a suitable solvent to accurately quantify the solubility at each pH.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Caption: Mechanism of action of this compound via inhibition of the pyrimidine biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound (EVT-3163529) | 861647-84-9 [evitachem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Best practices for handling and storing Quinofumelin
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Quinofumelin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the proper handling, storage, and use of this novel fungicide in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a novel quinoline (B57606) fungicide with potent activity against a broad range of ascomycete fungi, including Pyricularia oryzae (rice blast) and Botrytis cinerea (gray mold).[1] Its mechanism of action involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway in fungi.[1] This inhibition disrupts the production of essential building blocks for DNA and RNA synthesis, ultimately leading to fungal cell death. This compound has been shown to have curative effects against rice blast and is not cross-resistant with existing fungicides.[1]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of this compound.
| Condition | Recommendation | Source |
| Solid Compound | Store at -18°C. | LGC Standards |
| Stock Solution (in DMSO) | Store at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. | [2] |
| Light Exposure | Protect from light. This compound has demonstrated high photostability, but it is good laboratory practice to store in amber vials or dark containers. | [3] |
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication in a water bath can aid dissolution if necessary.
-
Store the stock solution as recommended in the table above.
-
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to aqueous culture media.
This is a common issue known as "solvent-shifting" or "crashing out," which occurs when a compound dissolved in a non-polar solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[4]
Troubleshooting Steps:
-
Pre-warm the media: Warming the culture medium to 37°C before adding the this compound stock solution can help increase its solubility.[4]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of media, mix well, and then add this intermediate dilution to the final culture volume.[4]
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. It is critical to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiment to assess any solvent-induced effects.[4]
-
Use of Surfactants: For spray applications or in certain assays, the addition of a surfactant like Tween 20 (typically at 0.1%) to the final dilution can help maintain the compound's suspension.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or lower-than-expected antifungal activity.
Several factors can influence the efficacy of this compound in your assays.
-
Compound Degradation: Ensure that the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[2] If in doubt, prepare a fresh stock solution.
-
pH of the Medium: The stability and activity of some compounds can be pH-dependent. Ensure the pH of your experimental medium is within the optimal range for your assay.
-
Presence of Serum: Components in serum, such as proteins, can bind to the compound, reducing its effective concentration.[4] If using serum-containing media, this may need to be accounted for.
-
Cell Density/Inoculum Size: The initial number of fungal cells or spores can impact the apparent efficacy of an antifungal agent. Standardize your inoculum across experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Antifungal Assays
This protocol outlines the preparation of a working solution from a DMSO stock for use in a typical in vitro antifungal assay.
Caption: Experimental workflow for preparing this compound working solutions.
Signaling Pathway
Mechanism of Action of this compound
This compound targets the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway in fungi. By inhibiting DHODH, this compound prevents the conversion of dihydroorotate to orotate, a necessary step for the synthesis of uracil, and subsequently, other pyrimidines required for DNA and RNA replication.
Caption: this compound inhibits the pyrimidine biosynthesis pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, general safety precautions for handling potent, biologically active compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6]
-
Handling: Avoid creating dust when working with the solid compound. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.
For further safety information, refer to the SDS for chemically related compounds or consult your institution's environmental health and safety office.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological activity of a novel fungicide, this compound [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. siteone.com [siteone.com]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
Technical Support Center: Quinofumelin in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of Quinofumelin in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.[1][2][3][4] Some studies have also reported using a mixture of DMSO and methanol (B129727) in a 7:3 volume ratio.[5][6]
Q2: What is a typical concentration for a this compound stock solution?
A2: Researchers have successfully prepared stock solutions of this compound in DMSO at concentrations as high as 10 mg/mL (10,000 µg/mL).[1][2][3][4]
Q3: My this compound is not dissolving directly in my aqueous culture medium. Is this normal?
A3: Yes, this is expected. This compound has low aqueous solubility. It is soluble in organic solvents like dichloromethane (B109758) and ethyl acetate.[7] For cell culture applications, it is standard practice to first dissolve it in DMSO to create a concentrated stock solution, which is then diluted into the aqueous culture medium.
Q4: What is the maximum working concentration of this compound I can use in my culture medium without precipitation?
A4: The maximum working concentration will depend on your specific culture medium composition and the final concentration of DMSO. However, studies have reported using this compound at concentrations up to 80 µg/mL in culture without mentioning precipitation issues, when diluted from a DMSO stock.[2][8] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to maintain the solubility of this compound.
Q5: I observed a precipitate after adding my this compound stock solution to the culture medium. What could be the cause?
A5: Precipitation upon addition to culture media can be due to several factors:
-
High Final Concentration of this compound: The desired working concentration may exceed the solubility limit of this compound in your specific culture medium.
-
High Final Concentration of DMSO: While DMSO aids in initial dissolution, a high final concentration in the aqueous medium can sometimes cause compounds to precipitate.
-
Improper Mixing: Inadequate or slow mixing when adding the stock solution to the medium can lead to localized high concentrations, causing precipitation.
-
Temperature Effects: A significant temperature difference between the stock solution and the culture medium can affect solubility.
-
Media Components: Interactions with components in your specific culture medium, such as salts or proteins, could potentially lead to precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve. | Attempting to dissolve directly in aqueous buffer or culture medium. | Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). |
| Insufficient solvent. | Ensure you are using a sufficient volume of DMSO to fully dissolve the powder. Gentle warming and vortexing can aid dissolution. | |
| Precipitate forms immediately upon adding stock solution to culture medium. | "Salting out" due to high localized concentration. | Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Final concentration of this compound is too high. | Try a lower final working concentration of this compound. | |
| Shock precipitation due to temperature difference. | Allow both the this compound stock solution and the culture medium to equilibrate to the same temperature before mixing. | |
| Precipitate forms over time in the incubator. | Compound is unstable or has low solubility at 37°C in your medium. | Visually inspect your cultures daily. If precipitation occurs, consider reducing the final concentration of this compound. |
| Interaction with media components. | Prepare a small test batch of the final medium with this compound and observe it for a period before using it for your experiments. | |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation. | If you suspect precipitation, centrifuge a sample of your medium and inspect for a pellet. Always prepare fresh dilutions of this compound in your culture medium for each experiment. |
| Degradation of this compound. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound that have been used in various experimental settings, as reported in the literature. These values can serve as a reference for designing your own experiments.
| Stock Solution Concentration | Solvent | Working Concentration Range in Media | Reference(s) |
| 10 mg/mL (10,000 µg/mL) | DMSO | 0.007 µg/mL - 80 µg/mL | [1][2] |
| Not specified | DMSO/Methanol (7:3) | Not specified | [5][6] |
| 10,000 µg/mL | DMSO | 0.035 µg/mL - 1 µg/mL | [3][4] |
| Not specified | DMSO | 0.0004 µg/mL - 0.0059 µg/mL | [2] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing a Working Solution of this compound in Culture Medium
-
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile culture medium
-
Sterile tubes and pipettes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µg/mL:
-
Use the formula: C1V1 = C2V2
-
(10,000 µg/mL) * V1 = (10 µg/mL) * (10 mL)
-
V1 = 10 µL
-
-
Warm the required volume of culture medium to its intended experimental temperature (e.g., 37°C).
-
While gently vortexing or swirling the culture medium, add the calculated volume (10 µL in the example) of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1% and generally not exceeding 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared medium immediately for your experiments.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's inhibitory effect on the pyrimidine pathway.
References
- 1. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-3163529) | 861647-84-9 [evitachem.com]
- 8. mdpi.com [mdpi.com]
Quinofumelin Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for quinofumelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for effective fungal inhibition. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel quinoline (B57606) fungicide that targets the de novo pyrimidine (B1678525) biosynthesis pathway in fungi.[1][2] Specifically, it inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is responsible for converting dihydroorotate to orotate.[1][2] This inhibition blocks the synthesis of essential pyrimidines like uracil (B121893), uridine (B1682114), and UMP, which are vital for DNA, RNA, and glycoprotein (B1211001) synthesis, thereby impeding fungal growth.[3][4]
Q2: I am not observing the expected level of fungal inhibition. What are some possible reasons?
A2: Several factors could contribute to lower-than-expected efficacy. Please consider the following:
-
Dosage: Ensure you are using a concentration of this compound appropriate for the target fungus. See the dosage tables below for guidance.
-
Fungal Species: Sensitivity to this compound can vary between different fungal species. The provided data primarily focuses on Fusarium graminearum.
-
Media Composition: The composition of your growth medium can influence the apparent activity of this compound. For instance, the presence of exogenous pyrimidines (uracil, uridine) in the medium can rescue fungal growth even in the presence of the inhibitor.[4] It is recommended to use a minimal medium for susceptibility testing.[2]
-
Resistance: Although this compound has a novel mode of action with no known cross-resistance to other fungicides, the potential for resistance development should not be entirely dismissed.[1]
Q3: Can the inhibitory effects of this compound be reversed?
A3: Yes, the inhibitory effects of this compound on mycelial growth can be reversed by supplementing the growth medium with downstream metabolites of the pyrimidine biosynthesis pathway.[4] Specifically, the addition of uridine monophosphate (UMP), uridine, or uracil can restore fungal growth in the presence of this compound.[3][4] However, the addition of dihydroorotate, the substrate of the inhibited enzyme, will not rescue the growth.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent EC50 values | Variation in experimental conditions such as media, incubation time, or fungal isolate. | Standardize your experimental protocol. Use a consistent minimal medium, control incubation temperature and duration, and use a well-characterized fungal strain. |
| Complete lack of inhibition | Incorrect compound (e.g., degradation), presence of rescuing metabolites in the media, or fungal resistance. | Verify the identity and purity of your this compound stock. Switch to a minimal medium for your assays. If resistance is suspected, consider sequencing the DHODH gene of your fungal strain. |
| Mycelial growth is inhibited, but spore germination is not (or vice-versa) | This compound can have different potencies against different fungal life stages. | Determine the EC50 values for both mycelial growth and spore germination independently to understand the stage-specific effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Fusarium graminearum
| Parameter | EC50 Value (µg/mL) | Notes |
| Mycelial Growth Inhibition (Average of 100 isolates) | 0.019 ± 0.007 | EC50 values ranged from 0.007 to 0.039 µg/mL.[5] |
| Mycelial Growth Inhibition (PH-1 isolate) | 0.035 | This concentration was used in subsequent gene expression and DON production studies.[5][6] |
| Spore Germination Inhibition (Average of 50 isolates) | 0.087 ± 0.024 | EC50 values ranged from 0.051 to 0.205 µg/mL.[5] |
| Inhibition of DHODH Gene Expression (EC50 concentration) | N/A (11.91% decrease) | Gene expression was decreased by 11.91% at 0.035 µg/mL.[1] |
| Inhibition of DHODH Gene Expression (EC90 concentration) | N/A (33.77% decrease) | Gene expression was decreased by 33.77% at 1 µg/mL.[1] |
Table 2: Protective and Curative Activity of this compound against F. graminearum on Wheat Coleoptiles
| Activity | Concentration (µg/mL) | Control Efficacy (%) |
| Protective | 40 | Increased with dosage |
| Protective | 80 | 81.05 |
| Curative | 80 | 92.93 |
Experimental Protocols
1. Mycelial Growth Inhibition Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a fungus.
-
Materials:
-
Fungal isolate (e.g., Fusarium graminearum)
-
Potato Dextrose Agar (PDA) or a suitable minimal medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
-
Procedure:
-
Prepare PDA plates amended with a serial dilution of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates, including the control.
-
From a fresh culture of the fungus, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each this compound-amended and control plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony on the control plate has reached a substantial size.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
2. Recovery Assay for Mycelial Growth Inhibition
-
Objective: To confirm that this compound's inhibitory effect is due to the disruption of the pyrimidine biosynthesis pathway.
-
Materials:
-
Procedure:
-
Prepare minimal medium plates containing the inhibitory concentration of this compound.
-
Supplement individual plates with either dihydroorotate, UMP, uridine, or uracil.
-
Inoculate the plates with the fungal isolate as described in the mycelial growth inhibition assay.
-
Incubate the plates and observe for the restoration of mycelial growth compared to the control plate containing only this compound.
-
Visualizations
Caption: this compound's mechanism of action targeting DHODH.
Caption: Workflow for testing this compound efficacy.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
Addressing resistance development to Quinofumelin in lab strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering or investigating resistance to the novel fungicide quinofumelin in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel quinoline (B57606) fungicide that targets the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] Specifically, it inhibits the conversion of dihydroorotate to orotate, leading to a depletion of pyrimidines essential for DNA and RNA synthesis.[1][4] This inhibition ultimately halts fungal growth.[5]
Q2: Has resistance to this compound been reported?
As a relatively new fungicide with a novel mode of action, there are currently no widespread reports of field resistance to this compound. However, the potential for resistance development exists, as with any single-site fungicide.[6][7] Laboratory-based selection experiments can be used to predict and study potential resistance mechanisms.
Q3: What are the likely mechanisms of resistance to this compound?
Based on its mechanism of action and common fungicide resistance mechanisms, resistance to this compound could potentially arise from:
-
Target site mutations: Alterations in the gene encoding DHODH could reduce the binding affinity of this compound to the enzyme.[2]
-
Increased efflux pump activity: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters could actively pump this compound out of the fungal cell, reducing its intracellular concentration.
-
Metabolic degradation: The fungus may develop enzymatic pathways to metabolize and detoxify this compound.
-
Target gene overexpression: An increase in the production of the DHODH enzyme could require higher concentrations of this compound to achieve an inhibitory effect.
Q4: Is there cross-resistance between this compound and other fungicides?
Studies have shown that this compound does not exhibit cross-resistance with currently used fungicides that have different modes of action.[6] This is expected, given its unique target in the pyrimidine biosynthesis pathway.
Troubleshooting Guides
Issue 1: Decreased sensitivity of a lab strain to this compound observed in a sensitivity assay.
Possible Cause 1: Experimental Variability
-
Troubleshooting Steps:
-
Verify Inoculum: Ensure the inoculum concentration is standardized across all experiments.
-
Check Media: Confirm that the composition of the growth medium is consistent. Some media components can interfere with fungicide activity.
-
Review Fungicide Stock: Prepare fresh stock solutions of this compound and verify the solvent does not affect fungal growth at the concentrations used.
-
Repeat Experiment: Repeat the sensitivity assay with multiple biological and technical replicates to confirm the shift in sensitivity.
-
Possible Cause 2: Emergence of a Resistant Subpopulation
-
Troubleshooting Steps:
-
Isolate Single Spores/Hyphae: Isolate individual colonies from the less sensitive culture and perform sensitivity assays on these isolates to determine if the resistance is heterogeneous.
-
Determine IC50 Values: Conduct a dose-response experiment to determine the 50% inhibitory concentration (IC50) for the parental and potentially resistant strains. A significant increase in the IC50 value suggests resistance.
-
Sequence the DHODH Gene: Extract genomic DNA from both the sensitive parental strain and the suspected resistant isolates. Amplify and sequence the DHODH gene to identify any potential mutations.
-
Issue 2: Failure to generate this compound-resistant mutants in the lab.
Possible Cause 1: Insufficient Selection Pressure
-
Troubleshooting Steps:
-
Increase Fungicide Concentration: Gradually increase the concentration of this compound in the selection medium. Start with a concentration close to the IC50 of the wild-type strain and incrementally increase it in subsequent rounds of selection.
-
Prolonged Exposure: Extend the duration of exposure to the fungicide to allow for the selection of slower-growing resistant mutants.
-
Possible Cause 2: Ineffective Mutagenesis
-
Troubleshooting Steps:
-
Optimize Mutagen Dosage: If using a chemical mutagen (e.g., EMS) or UV irradiation, perform a kill curve to determine the optimal dose that results in a significant but not excessive kill rate (e.g., 50-80% kill).
-
Verify Mutagen Activity: Ensure the chemical mutagen is not expired and has been stored correctly. For UV mutagenesis, check the calibration and output of the UV source.
-
Possible Cause 3: High Fitness Cost of Resistance
-
Troubleshooting Steps:
-
Use Less Stringent Selection: After mutagenesis, allow for a recovery period on non-selective medium before transferring to the this compound-containing medium. This can help mutants with a slight growth defect to survive and replicate.
-
Vary Culture Conditions: Experiment with different growth media or incubation temperatures, as the fitness cost of a resistance mutation can sometimes be condition-dependent.
-
Data Presentation
Table 1: Hypothetical this compound Sensitivity Data for a Wild-Type and a Lab-Generated Resistant Strain of a Fungal Pathogen.
| Strain | IC50 (µg/mL) | Resistance Factor (RF)* |
| Wild-Type (WT) | 0.05 | - |
| Resistant Mutant 1 (RM1) | 2.5 | 50 |
| Resistant Mutant 2 (RM2) | 0.1 | 2 |
*Resistance Factor (RF) is calculated as the IC50 of the resistant strain divided by the IC50 of the wild-type strain.
Experimental Protocols
Protocol 1: Generating this compound-Resistant Mutants by UV Mutagenesis
-
Prepare Spore Suspension: Harvest spores from a fresh culture of the wild-type fungal strain in sterile water containing 0.01% Tween 20.
-
Determine Spore Concentration: Use a hemocytometer to count the spores and adjust the concentration to 1 x 10^6 spores/mL.
-
UV Exposure:
-
Pipette 10 mL of the spore suspension into a sterile petri dish.
-
Expose the open plate to a calibrated UV light source (254 nm). The exposure time should be predetermined from a kill curve to achieve 50-80% lethality.
-
-
Recovery: Keep the irradiated spores in the dark for 2-4 hours to prevent photoreactivation of DNA repair mechanisms.
-
Selection:
-
Plate the mutagenized spores onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) amended with a selective concentration of this compound (e.g., 2-5 times the wild-type IC50).
-
Incubate the plates at the optimal growth temperature for the fungus.
-
-
Isolation of Mutants: Colonies that grow on the selective medium are putative resistant mutants. Isolate these colonies by transferring them to fresh this compound-amended plates for further characterization.
Protocol 2: Mycelial Growth Inhibition Assay to Determine IC50 Values
-
Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Amended Agar Plates:
-
Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.
-
Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare control plates with the solvent alone.
-
Pour the amended agar into petri dishes.
-
-
Inoculation:
-
From the margin of an actively growing culture of the fungal strain to be tested, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection:
-
After a defined incubation period (when the colony on the control plate has reached a significant diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.
-
Calculate the average diameter for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Use a statistical software package to perform a probit or log-logistic regression analysis to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound targeting DHODH.
Caption: Workflow for generating and characterizing resistant mutants.
Caption: Logic diagram for troubleshooting decreased sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 4. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. benchchem.com [benchchem.com]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
Technical Support Center: Optimizing Quinofumelin Efficacy in Greenhouse Trials
Welcome to the technical support center for Quinofumelin. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficacy of this compound in greenhouse trials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during greenhouse trials with this compound, presented in a question-and-answer format.
Q1: Why am I observing inconsistent or lower-than-expected efficacy of this compound?
A1: Several factors in a greenhouse environment can influence the performance of this compound. Consider the following:
-
Application Technique: Uneven spray coverage can lead to inconsistent results. Ensure a uniform application that covers all susceptible plant surfaces. The use of adjuvants, such as spreader-stickers, can improve the deposition and retention of the fungicide on the plant surface.[1]
-
Application Rate: Using a dosage that is too low will not be effective. Conversely, an excessively high rate may not improve efficacy and could lead to phytotoxicity in some plant species.[2] It is crucial to adhere to the recommended application rates.
-
Environmental Conditions: High humidity and wet foliage can create an environment that is highly conducive to disease development, potentially overwhelming the fungicide.[3][4] Conversely, high temperatures can accelerate the degradation of some fungicides.[5] Monitor and control environmental parameters within the greenhouse.
-
Disease Pressure: In cases of extremely high disease pressure, even a highly effective fungicide may not provide complete control.[3] Implementing integrated disease management practices, such as sanitation and using resistant cultivars, can help reduce overall disease pressure.[6]
-
pH of Spray Solution: The pH of the water used for the spray solution can affect the stability and efficacy of the fungicide. Check the product label for any specific recommendations regarding the optimal pH range.
Q2: I suspect the target pathogen is developing resistance to this compound. What should I do?
A2: this compound, as a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, has a medium to high risk of resistance development due to its single-site mode of action.[7][8][9] If you suspect resistance, consider the following steps:
-
Confirm Resistance: If possible, isolate the pathogen and conduct in vitro sensitivity tests to confirm a shift in the EC50 value compared to a sensitive baseline isolate.
-
Implement a Resistance Management Strategy:
-
Rotate Fungicides: Avoid consecutive applications of this compound or other fungicides with the same mode of action (FRAC Group 52). Rotate with fungicides from different FRAC groups.[6][7]
-
Tank-Mixing: Tank-mix this compound with a multi-site contact fungicide to broaden the spectrum of activity and reduce the selection pressure for resistance.[6]
-
Limit Applications: Do not exceed the recommended number of applications per season for this compound or any single-site fungicide.[6]
-
Q3: Am I seeing phytotoxicity on my plants after applying this compound?
A3: While not commonly reported, phytotoxicity can occur, especially if the product is not used according to the label. Symptoms can include leaf burn, chlorosis, or stunting.
-
Check Application Rate: Ensure you are using the correct application rate. Higher than recommended rates can increase the risk of phytotoxicity.[2]
-
Environmental Factors: Applying fungicides under certain environmental conditions, such as high heat and intense sunlight, can increase the risk of phytotoxicity.
-
Tank Mix Incompatibility: If this compound was tank-mixed with other products, there could be an issue of incompatibility.
-
Test on a Small Scale: Before treating an entire crop, it is always advisable to test the product on a small number of plants to check for any adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel quinoline (B57606) fungicide that targets and inhibits the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo biosynthesis of pyrimidines (specifically uracil) in fungi. By blocking this pathway, this compound prevents the synthesis of DNA, RNA, and other essential molecules, thereby inhibiting fungal growth and development.
Q2: Can I use this compound as a curative treatment?
A2: While this compound has shown both protective and curative activities in some studies, fungicides are generally most effective when used as a preventative measure.[8] Applying the product before or in the very early stages of infection will yield the best results. Fungicides do not cure existing disease symptoms but can prevent further spread.[4]
Q3: How does the systemic activity of this compound affect its application in greenhouse trials?
A3: Systemic fungicides are absorbed and translocated within the plant tissues.[10] This property can provide protection to new growth and parts of the plant that were not directly sprayed. However, the extent of systemic movement can vary depending on the plant species and environmental conditions. It is still important to aim for good coverage during application.
Q4: What are the best practices for preparing a this compound solution for greenhouse application?
A4: Always follow the instructions on the product label. Generally, you should:
-
Fill the spray tank with half the required amount of water.
-
Start the agitator and add the required amount of this compound.
-
If tank-mixing, add the other products in the correct order (refer to product labels).
-
Add the remaining water to the tank.
-
Maintain agitation throughout the application.
-
Use the spray solution promptly after mixing.
Data Presentation
The following table summarizes the efficacy of this compound against various fungal pathogens based on in vitro and controlled environment studies.
| Pathogen | Host Plant | Trial Type | This compound Concentration (µg/mL) | Efficacy (% Control) | Reference |
| Fusarium graminearum | Wheat | In vitro (mycelial growth) | 0.019 (EC50) | 50 | [8][11] |
| Fusarium graminearum | Wheat | In vitro (spore germination) | 0.087 (EC50) | 50 | [8][11] |
| Fusarium graminearum | Wheat Coleoptiles | Protective | 80 | 81.05 | [8] |
| Fusarium graminearum | Wheat Coleoptiles | Curative | 80 | 92.93 | [8] |
| Pyricularia oryzae | Rice | In vitro (DHODH II inhibition) | 0.0028 (IC50) | 50 |
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound in a Greenhouse Setting
This protocol outlines a general procedure for assessing the protective efficacy of this compound against a foliar pathogen on a model plant species.
-
Plant Propagation and Maintenance:
-
Grow a susceptible host plant variety from seed in a sterile potting mix.
-
Maintain plants in a controlled greenhouse environment with optimal conditions for growth (e.g., 22-25°C, 60-70% relative humidity, 14-hour photoperiod).
-
Fertilize and water as needed to ensure healthy, uniform plants.
-
-
Inoculum Preparation:
-
Culture the target fungal pathogen on a suitable agar (B569324) medium.
-
Prepare a spore suspension by flooding the culture plates with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20).
-
Adjust the spore concentration to a predetermined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
-
Fungicide Application:
-
Prepare the desired concentrations of this compound in distilled water. Include an untreated control (water spray) and a positive control (another registered fungicide, if applicable).
-
Apply the fungicide solutions to the plants until runoff using a handheld sprayer, ensuring uniform coverage of all foliage.
-
Allow the foliage to dry completely before inoculation.
-
-
Inoculation:
-
Inoculate the plants by spraying the spore suspension evenly over the foliage.
-
Place the inoculated plants in a high-humidity chamber (e.g., >90% RH) for 24-48 hours to promote infection.
-
-
Incubation and Disease Assessment:
-
Return the plants to the greenhouse bench.
-
Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).
-
Disease severity can be rated using a visual scale (e.g., percentage of leaf area affected).
-
-
Data Analysis:
-
Calculate the mean disease severity for each treatment group.
-
Determine the percent disease control for each fungicide treatment relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of the DHODH enzyme.
References
- 1. Optimizing fungicide applications [exactoinc.com]
- 2. greenhousegrower.com [greenhousegrower.com]
- 3. greenhousegrower.com [greenhousegrower.com]
- 4. m.youtube.com [m.youtube.com]
- 5. archive.lib.msu.edu [archive.lib.msu.edu]
- 6. extension.purdue.edu [extension.purdue.edu]
- 7. Understanding Dihydroorotate Dehydrogenase Inhibitors in Fungicide Resistance [global-agriculture.com]
- 8. Understanding the Role of DHODH Inhibitors in Fungicide Resistance Management [global-agriculture.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
Minimizing experimental variability with Quinofumelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Quinofumelin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel fungicide that selectively inhibits the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Specifically, it targets the class II DHODH found in fungi. This inhibition blocks the conversion of dihydroorotate to orotate, leading to a depletion of essential pyrimidines like uridine (B1682114) monophosphate (UMP), uridine, and uracil (B121893), which are necessary for fungal growth and proliferation. This compound exhibits high selectivity for fungal DHODH over its human counterpart.
Q2: In which solvents is this compound soluble?
A2: this compound is a crystalline solid that is soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate.[2] For in vitro experiments, it is common practice to prepare a stock solution in a suitable organic solvent like DMSO and then dilute it to the final concentration in the aqueous assay buffer.
Q3: What are the expected EC50 and IC50 values for this compound?
A3: The effective and inhibitory concentrations of this compound can vary depending on the fungal species and the experimental setup (e.g., whole-cell vs. purified enzyme). Refer to the data summary table below for specific values from published studies.
Q4: How can I verify that this compound is working as expected in my fungal culture?
A4: The inhibitory effect of this compound on fungal growth can be rescued by supplementing the growth medium with downstream metabolites of the pyrimidine biosynthesis pathway. The addition of uridine monophosphate (UMP), uridine, or uracil to the culture medium should restore fungal growth in the presence of this compound.
Q5: Is this compound expected to be active against all fungal species?
A5: this compound has demonstrated potent fungicidal activity against a broad range of ascomycete fungi, including Pyricularia oryzae and Botrytis cinerea.[3] However, its efficacy against other fungal classes may vary. It is recommended to perform a dose-response experiment to determine the susceptibility of your fungal species of interest.
Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Fungal Species/Target | Value | Reference |
| IC50 | Pyricularia oryzae DHODH (PoDHODH) | 2.8 nM | |
| IC50 | Homo sapiens DHODH (HsDHODH) | >100 µM | |
| EC50 (mycelial growth) | Sclerotinia sclerotiorum | 0.0004 - 0.0059 µg/mL | |
| EC50 (mycelial growth) | Fusarium graminearum | 0.019 ± 0.007 μg/mL | |
| EC50 (spore germination) | Fusarium graminearum | 0.087 ± 0.024 μg/mL | |
| Kd (FgDHODHII) | Fusarium graminearum | 6.606 x 10⁻⁶ M (SPR) | |
| Kd (FgDHODHII) | Fusarium graminearum | 0.471 ± 0.268 μM (MST) |
Troubleshooting Guide
Issue 1: No observable inhibition of fungal growth.
-
Possible Cause:
-
Incorrect concentration: The concentration of this compound may be too low for the target fungus.
-
Compound instability: this compound may have degraded due to improper storage or handling. It should be protected from moisture and extreme temperatures.[2]
-
Insolubility: The compound may have precipitated out of the solution at the final concentration.
-
Resistant fungal strain: The fungal species or strain being tested may be naturally resistant to this compound.
-
-
Troubleshooting Steps:
-
Verify Concentration: Perform a dose-response experiment with a wide range of concentrations to determine the EC50 for your specific fungal strain.
-
Check Compound Integrity: Use a fresh stock of this compound.
-
Ensure Solubility: After diluting the stock solution, visually inspect the final medium for any signs of precipitation. If necessary, adjust the solvent concentration or use a different solvent for the stock solution.
-
Include Positive Controls: Use a fungicide with a known mechanism of action and efficacy against your fungal strain as a positive control.
-
Perform a Rescue Experiment: As a confirmatory test, supplement the growth medium with uridine, UMP, or uracil. If this compound is acting on-target, the addition of these metabolites should restore fungal growth.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause:
-
Inconsistent inoculum: The amount of fungal material (spores or mycelia) used to inoculate each replicate may not be uniform.
-
Uneven compound distribution: this compound may not be evenly dispersed in the growth medium.
-
Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound.
-
Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect fungal growth.
-
-
Troubleshooting Steps:
-
Standardize Inoculum: Develop a standardized protocol for preparing and quantifying the fungal inoculum.
-
Thorough Mixing: Ensure that the this compound stock solution is thoroughly mixed with the growth medium before dispensing it into the experimental vessels.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Minimize Edge Effects: When using multi-well plates, fill the outer wells with a sterile medium or water to create a humidity barrier and avoid using them for experimental data.
-
Experimental Protocols
1. Fungal Mycelial Growth Inhibition Assay
-
Objective: To determine the EC50 of this compound against a specific fungal species.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in a molten agar (B569324) medium (e.g., Potato Dextrose Agar). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth.
-
Pour the agar into Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of a consistent size taken from the leading edge of an actively growing fungal culture.
-
Include a solvent-only control.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a substantial size.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a suitable statistical software.
-
2. In Vitro DHODH Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified fungal DHODH.
-
Methodology:
-
This assay typically uses a colorimetric method involving the reduction of a dye like 2,6-dichloroindophenol (B1210591) (DCIP) by the enzymatic reaction.[4]
-
Prepare a reaction buffer containing Tris-HCl, Triton X-100, and the electron acceptor DCIP.
-
Add purified fungal DHODH enzyme to the reaction buffer.
-
Add varying concentrations of this compound (dissolved in a suitable solvent) to the enzyme mixture and incubate for a short period.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
-
Visualizations
Caption: this compound inhibits the pyrimidine biosynthesis pathway.
Caption: Workflow for determining this compound's EC50.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. Buy this compound (EVT-3163529) | 861647-84-9 [evitachem.com]
- 3. Design and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
Validation & Comparative
Validating Quinofumelin's Target Engagement with Dihydroorotate Dehydrogenase II (DHODH II)
A Comparative Guide for Researchers
Quinofumelin, a novel quinoline (B57606) fungicide, has demonstrated potent antifungal activity by targeting dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This guide provides a comparative overview of experimental data and methodologies to validate the target engagement of this compound with its intended target, DHODH II, offering a framework for researchers in drug development and crop protection.
Introduction to DHODH II as a Fungicidal Target
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate (B1227488).[1][4][5] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA, RNA, and glycoprotein (B1211001) synthesis.[2][6] Consequently, inhibiting DHODH effectively blocks cell proliferation and growth, making it an attractive target for antifungal agents.[2][5] this compound has been identified as a potent inhibitor of Class II DHODH, which is found in fungi.[1][7]
Comparative Efficacy of DHODH Inhibitors
The inhibitory potential of this compound against DHODH II has been quantified and compared with other known DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Target Organism/Enzyme | IC50 (nM) | Reference |
| This compound | Pyricularia oryzae DHODH II | 2.8 | [1][8] |
| Brequinar | Human DHODH | 4.5 | [9] |
| A771726 (Teriflunomide) | Human DHODH | 411 | [9] |
| Dhodh-IN-16 | Human DHODH | 0.396 | [10] |
| Indoluidin D | Human DHODH | 210 | [9] |
Experimental Validation of Target Engagement
A multi-pronged approach is essential to unequivocally validate that this compound's antifungal activity is a direct result of its engagement with DHODH II.
Biochemical Assays: Direct Enzyme Inhibition
Direct inhibition of DHODH enzymatic activity is a primary validation method.
Experimental Protocol: Colorimetric DHODH Activity Assay
This assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing the substrate dihydroorotate, the electron acceptor decylubiquinone, and the indicator DCIP.[11][12]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the recombinant DHODH enzyme and varying concentrations of the inhibitor to a 96-well plate and pre-incubate to allow for binding.[12]
-
Initiate the reaction by adding the reaction mixture.
-
Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of decrease is proportional to DHODH activity.[11][12]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11]
Cellular Assays: Phenotypic Confirmation
Cell-based assays confirm that the enzymatic inhibition translates to a cellular effect and that this effect is specific to the targeted pathway.
Experimental Protocol: Mycelial Growth Rescue Assay
This assay determines if the growth inhibition caused by this compound can be reversed by supplementing the growth medium with downstream products of the pyrimidine biosynthesis pathway.
-
Culture Preparation: Inoculate fungal spores (e.g., Pyricularia oryzae or Fusarium graminearum) on a minimal medium agar (B569324) plate.[1]
-
Treatment: Add this compound to the medium at a concentration that inhibits mycelial growth.
-
Rescue: Supplement the this compound-containing medium with various metabolites of the pyrimidine pathway, such as dihydroorotate, orotate, uracil, or uridine.[1][4][6]
-
Observation: Incubate the plates and observe mycelial growth.
-
Interpretation: If this compound inhibits DHODH, the growth inhibition should be reversed by the addition of orotate or subsequent metabolites (uracil, uridine) but not by dihydroorotate.[1][8] This is because the metabolic block occurs at the conversion of dihydroorotate to orotate.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
This assay quantifies the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed fungal protoplasts or relevant cancer cell lines in a 96-well plate.[11]
-
Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors for a specified period (e.g., 48-72 hours).[11][13]
-
MTT Addition: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the EC50 value.
Genetic Approaches: Target Validation
Genetic manipulation of the target provides strong evidence for its role in the inhibitor's mechanism of action.
Experimental Protocol: Gene Disruption Mutant Analysis
Creating a knockout mutant of the DHODH II gene and comparing its phenotype to the wild-type strain treated with this compound can confirm that the enzyme is the target.
-
Mutant Construction: Generate a DHODH II gene disruption mutant (e.g., ΔPopyr4 in P. oryzae) using techniques like protoplast transformation.[1][4]
-
Phenotypic Analysis: Compare the growth of the mutant and the wild-type strain on minimal and supplemented media. The mutant should exhibit a growth defect on minimal media that can be rescued by the addition of uridine, similar to the phenotype of the wild-type strain treated with this compound.[4]
-
Pathogenicity Test: Assess the pathogenicity of the mutant strain on a host plant. The inability of the mutant to cause disease symptoms, similar to the effect of this compound treatment on the wild-type fungus, further validates DHODH II as a key pathogenicity factor and the target of the inhibitor.[1][14]
Biophysical Assays: Direct Binding Confirmation
Advanced biophysical techniques can be employed to confirm the direct physical interaction between this compound and DHODH II.
-
Surface Plasmon Resonance (SPR): This technique measures the binding affinity and kinetics of the interaction between the inhibitor and the immobilized target protein in real-time.[2][6]
-
Microscale Thermophoresis (MST): MST measures the change in the movement of a fluorescently labeled molecule in a temperature gradient upon binding to a ligand, allowing for the determination of binding affinity.[2][6]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibition of DHODH II by this compound.
Caption: A comprehensive workflow for the validation of this compound's engagement with its target, DHODH II.
Caption: The logical relationship between this compound treatment, DHODH II inhibition, and the resulting cellular effects.
Conclusion
The validation of this compound's target engagement with DHODH II relies on a convergence of evidence from biochemical, cellular, genetic, and biophysical assays. The data presented in this guide demonstrates a robust and specific interaction, confirming that this compound's antifungal efficacy is mediated through the potent inhibition of this essential enzyme in the pyrimidine biosynthesis pathway. This comprehensive approach serves as a model for the rigorous validation of novel enzyme inhibitors in drug discovery and development.
References
- 1. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 8. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Quinofumelin and Other Fungal DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to existing antifungal agents necessitates the development of novel drugs with new mechanisms of action. Dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, has emerged as a promising target for antifungal drug discovery. This guide provides a comprehensive comparison of Quinofumelin, a novel quinoline (B57606) fungicide, with other prominent DHODH inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate (B1227488), a critical step in the synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other cellular components.[1][2] Inhibition of DHODH depletes the pyrimidine pool, thereby halting fungal growth and proliferation.[3] This pathway is a particularly attractive target because the fungal DHODH enzyme exhibits low sequence homology (approximately 30%) to its mammalian counterpart, allowing for the development of selective inhibitors with potentially fewer side effects.[1]
This compound has been identified as a potent and specific inhibitor of fungal class II DHODH.[4] Studies have shown that it effectively blocks the conversion of dihydroorotate to orotate in fungi such as Pyricularia oryzae and Fusarium graminearum.[4] This mode of action is distinct from currently used fungicides, and this compound has demonstrated no cross-resistance with existing antifungal classes.[4]
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other notable DHODH inhibitors against various fungal pathogens.
Table 1: DHODH Enzyme Inhibition (IC50 Values)
| Inhibitor | Fungal Species | Enzyme | IC50 (nM) | Reference(s) |
| This compound | Pyricularia oryzae | PoDHODH | 2.8 | [5] |
| This compound | Homo sapiens | HsDHODH | >100,000 | [5] |
| Olorofim (B607405) (F901318) | Aspergillus fumigatus | AfDHODH | 44 ± 10 | [6][7] |
| Olorofim (F901318) | Homo sapiens | HsDHODH | >100,000 | [6] |
| Teriflunomide (B560168) | Pyricularia oryzae | PoDHODH | 56,400 | [5] |
| Teriflunomide | Homo sapiens | HsDHODH | 600 | [5] |
| Ipflufenoquin (B10861161) | Aspergillus fumigatus | AfDHODH | - | [8] |
| Brequinar | Homo sapiens | HsDHODH | 5.2, ~20 | [9] |
| BAY 2402234 | Homo sapiens | HsDHODH | 1.2 | [9] |
Note: A lower IC50 value indicates greater potency.
Table 2: Antifungal Activity (MIC/EC50 Values)
| Inhibitor | Fungal Species | MIC/EC50 (µg/mL) | Reference(s) |
| This compound | Fusarium graminearum (mycelial growth) | 0.007 - 0.039 (EC50) | [10] |
| This compound | Fusarium graminearum (spore germination) | 0.051 - 0.205 (EC50) | [10] |
| This compound | Sclerotinia sclerotiorum | 0.0004 - 0.0059 (EC50) | [11] |
| Olorofim (F901318) | Aspergillus spp. (275 isolates) | <0.004 - 0.25 (MIC) | [12] |
| Olorofim (F901318) | Aspergillus fumigatus | ≤0.06 (MIC) | [6] |
| Olorofim (F901318) | Talaromyces marneffei | 0.0005 - 0.002 (MIC) | [13] |
| Ipflufenoquin | Aspergillus fumigatus | 12.5 (MIC) | [8] |
| Teriflunomide | Candida albicans (resistant isolates) | 64 (in combination with Fluconazole) | [1][14] |
Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values represent the concentration of the compound required to inhibit fungal growth. Lower values indicate higher antifungal activity.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted metabolic pathway and the general workflows for key experimental procedures.
Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.
References
- 1. Synergistic potential of teriflunomide with fluconazole against resistant Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 5. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aspergillus fumigatus strains that evolve resistance to the agrochemical fungicide ipflufenoquin in vitro are also resistant to olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Synergistic potential of teriflunomide with fluconazole against resistant Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinofumelin and Azoxystrobin Against Fusarium: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agents Quinofumelin and azoxystrobin (B1666510), with a specific focus on their efficacy against Fusarium species, particularly Fusarium graminearum. This document outlines their mechanisms of action, presents comparative quantitative data from in vitro studies, details experimental methodologies, and visualizes key processes and pathways to support further research and development in fungicide science.
Overview and Mechanism of Action
This compound and azoxystrobin represent two distinct classes of fungicides with different cellular targets, offering different strategies for the management of Fusarium-related plant diseases.
This compound: A novel quinoline (B57606) fungicide, this compound's primary mode of action is the inhibition of the pyrimidine (B1678525) biosynthesis pathway. It specifically targets the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for the de novo synthesis of uracil. This inhibition disrupts nucleic acid synthesis, leading to the cessation of fungal growth. Studies have shown that the inhibitory effects of this compound on F. graminearum can be reversed by the addition of exogenous uridine (B1682114) monophosphate (UMP), uridine, or uracil, confirming its specific target in this pathway.
Azoxystrobin: As a member of the strobilurin class of fungicides (QoI fungicides), azoxystrobin targets mitochondrial respiration. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage halts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and azoxystrobin against Fusarium graminearum, focusing on mycelial growth inhibition and spore germination inhibition.
Table 1: Mycelial Growth Inhibition (EC50 Values)
| Compound | Target Species | Average EC50 (µg/mL) | EC50 Range (µg/mL) | Source(s) |
| This compound | Fusarium graminearum | 0.019 ± 0.007 | 0.007 - 0.039 | |
| Azoxystrobin | Fusarium graminearum | Not specified | 0.274 - 1.240 |
Table 2: Spore Germination Inhibition (EC50 Values)
| Compound | Target Species | Average EC50 (µg/mL) | EC50 Range (µg/mL) | Source(s) |
| This compound | Fusarium graminearum | 0.087 ± 0.024 | 0.051 - 0.205 | |
| Azoxystrobin | Fusarium graminearum | 0.21 | Not specified |
EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in growth or germination.
Based on available data, this compound demonstrates significantly lower EC50 values for both mycelial growth and spore germination inhibition against F. graminearum compared to azoxystrobin, indicating higher in vitro potency.
Experimental Protocols
Detailed methodologies for assessing the antifungal activity of this compound and azoxystrobin are provided below. These protocols are based on standard practices for fungicide sensitivity testing.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits the vegetative growth of the fungus by 50% (EC50).
Materials:
-
Fusarium isolate of interest
-
Potato Dextrose Agar (PDA) medium
-
Fungicide stock solution (e.g., in DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-55°C.
-
Prepare a series of fungicide concentrations by adding the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with the solvent (e.g., DMSO) at the same concentration used in the treatment plates should also be prepared.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal culture on a fresh PDA plate, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each prepared petri dish.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate approaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Spore Germination Inhibition Assay
This assay assesses the effect of a fungicide on the germination of fungal spores.
Materials:
-
Fungal spores
-
Sterile water or a suitable germination buffer
-
Fungicide stock solution
-
Microtiter plates (96-well) or glass slides with cavities
-
Humid chamber
-
Microscope
Procedure:
-
Harvest fungal spores from a mature culture and prepare a spore suspension in sterile water to a concentration of approximately 1 x 10^5 or 1 x 10^6 spores/mL.
-
Prepare serial dilutions of the fungicide in sterile water or buffer in the wells of a microtiter plate or on glass slides. Include a control with no fungicide.
-
Add an equal volume of the spore suspension to each well or fungicide drop.
-
Incubate the microtiter plates or slides in a humid chamber at 25°C for 6-24 hours.
-
After incubation, observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Calculate the percentage of spore germination for each concentration.
-
Determine the percentage of inhibition of germination relative to the control.
-
Calculate the EC50 value using probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the mechanisms of action for both fungicides.
A Comparative Analysis of the Fungicidal Efficacy of Quinofumelin, Carbendazim, and Tebuconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal performance of quinofumelin, carbendazim (B180503), and tebuconazole (B1682727), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy and mechanisms of action of these compounds.
Executive Summary
This compound, a novel quinoline (B57606) fungicide, demonstrates high efficacy against a range of plant pathogens, including those resistant to carbendazim. Its unique mode of action, targeting the de novo pyrimidine (B1678525) biosynthesis pathway, makes it a valuable tool in fungicide resistance management. Tebuconazole, a triazole fungicide, is a potent inhibitor of ergosterol (B1671047) biosynthesis, crucial for fungal cell membrane integrity. Carbendazim, a benzimidazole (B57391) fungicide, acts by disrupting microtubule assembly and interfering with DNA biosynthesis. This guide presents a detailed comparison of their fungicidal activities, mechanisms of action, and the experimental protocols used to evaluate their performance.
Mechanisms of Action
The three fungicides exhibit distinct mechanisms of action at the cellular level, which dictates their spectrum of activity and potential for resistance development.
-
This compound: This fungicide inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This inhibition disrupts the production of essential pyrimidines, ultimately leading to fungal cell death.[1][2][3][4]
-
Tebuconazole: As a demethylation inhibitor (DMI), tebuconazole targets the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol.[5][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane structure and function.[5][6]
-
Carbendazim: This systemic fungicide disrupts the assembly of β-tubulin, a protein crucial for the formation of microtubules.[7][8][9] This interference with microtubule formation inhibits mitosis and cell division.[7][8][9] Carbendazim also interferes with DNA biosynthesis.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by each fungicide.
Caption: this compound's mechanism of action targeting DHODH.
Caption: Tebuconazole's inhibition of the ergosterol biosynthesis pathway.
Caption: Carbendazim's disruption of microtubule assembly.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound, carbendazim, and tebuconazole against key fungal pathogens from various studies.
In Vitro Efficacy against Sclerotinia sclerotiorum
| Fungicide | EC₅₀ (µg/mL) | Mycelial Inhibition (%) | Reference |
| This compound | 0.0004 - 0.0059 | Not explicitly stated, but high | [10][11] |
| Carbendazim | - | 73.83 (at recommended dose) | [12] |
| Tebuconazole | 0.003 - 0.177 | 62.38 (at 100 ppm) | [12][13][14] |
EC₅₀ (Median Effective Concentration) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.
In Vitro Efficacy against Fusarium graminearum
| Fungicide | EC₅₀ (µg/mL) - Mycelial Growth | EC₅₀ (µg/mL) - Spore Germination | Reference |
| This compound | 0.019 ± 0.007 | 0.087 ± 0.024 | [15] |
| Carbendazim | 0.07 | Not specified in this study | [16] |
| Tebuconazole | Not specified in this study | Not specified in this study | - |
In Planta Control Efficacy against Fusarium graminearum on Wheat Coleoptiles
| Fungicide | Concentration (µg/mL) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| This compound | 80 | 81.05 | Not specified | [15] |
| Carbendazim | 100 | >81.05 | Not specified | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the cited studies.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the in vitro efficacy of fungicides against mycelial growth.
Caption: Workflow for the poisoned food technique.
Key Parameters:
-
Fungicide Concentrations: A range of concentrations is typically tested to determine the EC₅₀ value.
-
Culture Medium: Potato Dextrose Agar (PDA) is commonly used.
-
Inoculum: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing fungal colony.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 20-25°C) for a specific period, or until the control plate is fully colonized.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: ((C-T)/C) x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.
In Planta Fungicide Efficacy Evaluation (Detached Leaf Assay)
This method assesses the protective and curative activity of fungicides on plant tissue.
Caption: Workflow for protective and curative detached leaf assays.
Key Parameters:
-
Plant Material: Healthy, uniform leaves from a susceptible host plant are used.
-
Fungicide Application: Fungicides are typically sprayed onto the leaf surface until runoff.
-
Inoculation: A mycelial plug is placed on the leaf surface.
-
Incubation: Leaves are maintained in a high-humidity environment (e.g., in a moist chamber) at a suitable temperature for disease development.
-
Assessment: The diameter of the resulting lesion is measured, and the control efficacy is calculated.
Conclusion
This compound, with its novel mode of action targeting pyrimidine biosynthesis, presents a highly effective alternative to traditional fungicides like carbendazim and tebuconazole, particularly in scenarios where resistance to these older chemistries is a concern.[10] While tebuconazole remains a potent inhibitor of ergosterol biosynthesis and carbendazim effectively disrupts mitosis, the emergence of this compound offers a valuable tool for integrated pest management strategies. The choice of fungicide will ultimately depend on the target pathogen, the prevalence of resistance, and the specific agricultural context. Further research into the field performance of this compound against a broader range of pathogens will be crucial in fully defining its role in modern agriculture.
References
- 1. The role of GTP Binding and microtubule-associated proteins in the inhibition of microtubule assembly by carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Antifungal Activity and Biological Characteristics of the Novel Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-resistance analysis of Quinofumelin with existing fungicides
A deep dive into the cross-resistance profile of Quinofumelin reveals its potential as a powerful tool in the ongoing battle against fungicide resistance. Due to its unique mode of action, this compound demonstrates a lack of cross-resistance with major existing fungicide classes, offering an effective solution for managing resistant fungal pathogens.
Developed by Mitsui Chemicals Agro, Inc., this compound is a novel quinoline (B57606) fungicide that has shown significant efficacy against a range of plant pathogens, including Sclerotinia sclerotiorum, Fusarium graminearum, rice blast, and gray mold.[1][2][3] Extensive research has confirmed that its distinct mechanism of action sets it apart from other fungicides, mitigating the risk of cross-resistance.[1][3][4][5]
A Unique Mode of Action
This compound's strength lies in its novel target: the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key player in the de novo pyrimidine (B1678525) biosynthesis pathway.[4][6][7][8] By inhibiting DHODH, this compound effectively blocks the synthesis of pyrimidines, which are essential for fungal growth and development.[9] This mode of action is classified under FRAC Group 52.[6] This mechanism is distinct from all other modern selective fungicides, which is the primary reason for the absence of cross-resistance.[4][10]
No Cross-Resistance with Existing Fungicides
Studies have consistently demonstrated that this compound does not exhibit cross-resistance with fungicides that have different modes of action. This has been experimentally verified against several key fungicide classes.
One study on Sclerotinia sclerotiorum explicitly showed no cross-resistance between this compound and carbendazim (B180503) (a benzimidazole), dimethachlone (a dicarboximide), and boscalid (B143098) (a succinate (B1194679) dehydrogenase inhibitor).[1] Isolates of S. sclerotiorum resistant to these fungicides were found to be sensitive to this compound, with similar EC50 values to the wild-type sensitive isolates.[1] This indicates that the resistance mechanisms developed by the fungi against these other fungicides do not confer resistance to this compound.
The table below, compiled from a study on Sclerotinia sclerotiorum, illustrates the lack of cross-resistance. The EC50 values for this compound remain consistently low across isolates, regardless of their resistance to other fungicides.
Table 1: Cross-resistance analysis of this compound with other fungicides against Sclerotinia sclerotiorum
| Isolate | Fungicide Resistance Phenotype | This compound EC50 (µg/ml) | Carbendazim EC50 (µg/ml) | Dimethachlone EC50 (µg/ml) | Boscalid EC50 (µg/ml) |
| DTSs19036 | Sensitive | 0.0019 | 0.21 | 0.06 | 0.11 |
| DTSs19045 | Sensitive | 0.0021 | 0.25 | 0.05 | 0.13 |
| DTSs19052 | Sensitive | 0.0018 | 0.23 | 0.07 | 0.12 |
| DTSs19061 | Carbendazim-resistant | 0.0023 | >100 | 0.06 | 0.14 |
| DTSs19068 | Carbendazim-resistant | 0.0025 | >100 | 0.05 | 0.13 |
| DTSs19073 | Carbendazim-resistant | 0.0022 | >100 | 0.07 | 0.15 |
| DTSs19088 | Dimethachlone-resistant | 0.0017 | 0.24 | >50 | 0.12 |
| DTSs19092 | Dimethachlone-resistant | 0.0019 | 0.26 | >50 | 0.11 |
| DTSs19105 | Dimethachlone-resistant | 0.0020 | 0.22 | >50 | 0.14 |
| DTSs19116 | Boscalid-resistant | 0.0024 | 0.23 | 0.06 | >25 |
| DTSs19121 | Boscalid-resistant | 0.0026 | 0.25 | 0.05 | >25 |
| DTSs19134 | Boscalid-resistant | 0.0021 | 0.21 | 0.07 | >25 |
Data sourced from a study on Sclerotinia sclerotiorum.[1]
Experimental Protocols
The assessment of cross-resistance involves a series of well-defined experimental procedures.
EC50 Determination (Mycelial Growth Inhibition Assay)
The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of mycelial growth, are determined to quantify the sensitivity of fungal isolates.
-
Isolate Preparation: Fungal isolates, including both wild-type (sensitive) and resistant strains, are cultured on a suitable medium like potato dextrose agar (B569324) (PDA).
-
Fungicide Plates: A stock solution of the fungicide is prepared and serially diluted. These dilutions are then added to the molten PDA to create plates with a range of fungicide concentrations.
-
Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of actively growing fungal colonies and placed at the center of the fungicide-amended and control (no fungicide) PDA plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 3 days).
-
Measurement and Calculation: The diameter of the fungal colonies is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 values are then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[2]
In Vivo Efficacy Tests
To assess the performance of the fungicide in a more realistic setting, in vivo tests are conducted on plant tissues. These tests can evaluate the protective, curative, and translaminar activities of the fungicide.
-
Protective Activity: The fungicide is applied to the plant tissue before inoculation with the fungal pathogen.
-
Curative Activity: The fungicide is applied after the plant tissue has been inoculated with the fungal pathogen.
-
Translaminar Activity: The fungicide is applied to one side of a leaf, and its ability to control the pathogen on the other, untreated side is assessed.
The general workflow for these tests involves treating plant parts (e.g., detached leaves or coleoptiles) with the fungicide, inoculating them with the pathogen, incubating them under conditions favorable for disease development, and then assessing the disease severity or control efficacy.[1][2]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for cross-resistance analysis.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cross-resistance analysis.
Conclusion
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis | MDPI [mdpi.com]
- 3. Design and biological activity of a novel fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gene Disruption Studies Solidify Quinofumelin's Mode of Action as a Potent Inhibitor of Dihydroorotate Dehydrogenase
Comprehensive gene disruption studies in pathogenic fungi have provided definitive evidence for the mode of action of the novel fungicide Quinofumelin, confirming its specific target as Dihydroorotate (B8406146) Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. These findings establish a clear scientific basis for its antifungal activity and differentiate it from other fungicides, offering a valuable tool for resistance management.
This compound, a quinoline (B57606) fungicide, has demonstrated significant efficacy against a range of plant pathogenic fungi, including Pyricularia oryzae (rice blast) and Fusarium graminearum (Fusarium head blight).[1][2][3] Initial biochemical assays pointed towards DHODH as the likely target.[1] Subsequent gene knockout and complementation experiments have unequivocally validated this hypothesis, providing a robust model for understanding its fungicidal effects.
Confirmation Through Genetic Manipulation
The core of the validation lies in the creation of fungal strains where the gene encoding DHODH has been deleted. In P. oryzae, a DHODH II gene (PoPYR4) disruption mutant (ΔPopyr4) was generated.[1] Similarly, in F. graminearum, the FgDHODHII gene was deleted to create ΔFgDHODHII mutants.[2]
These gene-disrupted mutants exhibited a lethal phenotype on minimal media, indicating that the DHODH enzyme is essential for fungal growth under these conditions.[1][2] Crucially, the growth of these mutants could be rescued by supplementing the growth medium with downstream products of the DHODH-catalyzed reaction, such as orotate, uracil, or uridine (B1682114).[1][2] However, the addition of dihydroorotate, the substrate for DHODH, did not restore growth.[1][2] This pattern of phenotypic rescue mirrors the effect of treating the wild-type fungus with this compound, providing strong genetic evidence that the fungicide's primary mode of action is the inhibition of DHODH.[1]
Furthermore, the ΔPopyr4 mutant of P. oryzae was found to have lost its pathogenicity on rice plants, highlighting the importance of the de novo pyrimidine biosynthesis pathway for fungal virulence.[1]
Quantitative Analysis of this compound's Potency and Selectivity
Enzyme inhibition assays have quantified the potent and selective action of this compound against fungal DHODH. These studies reveal a significant difference in the inhibitory concentration required to affect fungal versus human DHODH, underscoring the fungicide's target specificity.
| Target Enzyme | Organism | IC50 Value |
| Dihydroorotate Dehydrogenase II (DHODH II) | Pyricularia oryzae | 2.8 nM |
| Dihydroorotate Dehydrogenase (DHODH) | Homo sapiens | >100 µM |
| Table 1: Comparative IC50 values of this compound against fungal and human Dihydroorotate Dehydrogenase.[4] |
The high selectivity of this compound for the fungal enzyme is a key attribute, suggesting a lower potential for off-target effects in mammals.[4]
Comparison with Alternative Fungicides
This compound's mode of action distinguishes it from many other commercially available fungicides, which is a significant advantage in managing fungicide resistance. For instance, it shows no cross-resistance with fungicides like carbendazim (B180503) or dimethachlone.[5] Another fungicide, Ipflufenoquin, has been reported to have a similar mode of action, also targeting DHODH.[6] In contrast, a structurally similar compound, quinoxyfen, acts by disrupting the MAP kinase signaling pathway.[3]
| Fungicide | FRAC Group | Mode of Action |
| This compound | 52 | Inhibition of Dihydroorotate Dehydrogenase in de novo pyrimidine biosynthesis |
| Ipflufenoquin | 52 | Inhibition of Dihydroorotate Dehydrogenase in de novo pyrimidine biosynthesis |
| Carbendazim | 1 | Inhibition of β-tubulin assembly in mitosis |
| Tebuconazole | 3 | Inhibition of C14-demethylase in sterol biosynthesis |
| Quinoxyfen | 13 | Signal transduction (MAP kinase pathway) |
| Table 2: Comparison of this compound's mode of action with other fungicides.[2][3][7] |
Experimental Protocols
Gene Disruption and Mutant Verification
Objective: To create a knockout mutant of the DHODH gene in the target fungus to validate it as the target of this compound.
Methodology:
-
Construct Generation: A gene replacement cassette is constructed using fusion PCR. This typically involves amplifying the upstream and downstream flanking regions of the target DHODH gene and a selectable marker gene (e.g., hygromycin phosphotransferase, hph). These fragments are then fused together.
-
Protoplast Transformation: Protoplasts of the wild-type fungal strain are generated by enzymatic digestion of the mycelial cell walls. The gene replacement cassette is then introduced into the protoplasts, often using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.
-
Selection of Transformants: The transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic (e.g., hygromycin). In the case of a lethal gene deletion, the regeneration and selection medium must be supplemented with a downstream metabolite (e.g., uridine) to allow the growth of the knockout mutants.[2][6]
-
Mutant Verification: Putative mutants are initially screened by PCR to confirm the integration of the replacement cassette at the target locus. Final confirmation is typically performed by Southern blot analysis to ensure a single, homologous recombination event.[1]
Phenotypic Rescue Assay
Objective: To determine if the growth inhibition caused by gene disruption or this compound treatment can be reversed by supplementing the medium with specific metabolites.
Methodology:
-
Preparation of Media: A minimal growth medium (e.g., Czapek-Dox agar) is prepared. For the rescue experiment, this medium is supplemented with various metabolites from the pyrimidine biosynthesis pathway, both upstream and downstream of the DHODH-catalyzed step. Typical supplements include dihydroorotate, orotate, uracil, and uridine at appropriate concentrations (e.g., 50-250 ppm).[1][2]
-
Inoculation:
-
For Gene Disruption Mutants: Mycelial plugs of the confirmed DHODH knockout mutant and the wild-type strain are inoculated onto the center of the plates containing the different supplemented media.
-
For Chemical Inhibition: Mycelial plugs of the wild-type strain are inoculated onto plates containing the minimal medium, the supplemented media, and the same set of media also containing a sub-lethal concentration of this compound.
-
-
Incubation and Observation: The plates are incubated under standard growth conditions for the specific fungus. The colony diameter is measured at regular intervals to assess mycelial growth.
-
Analysis: Growth of the mutant or the this compound-treated wild-type on the different supplemented media is compared. Recovery of growth only in the presence of downstream metabolites (orotate, uracil, uridine) and not the upstream substrate (dihydroorotate) confirms the specific inhibition of DHODH.[1][2]
Visualizing the Mode of Action and Experimental Logic
The following diagrams illustrate the pyrimidine biosynthesis pathway targeted by this compound and the logical workflow of the gene disruption experiments used to confirm its mode of action.
Caption: this compound's inhibition of DHODH in the pyrimidine pathway.
Caption: Workflow for confirming this compound's target via gene disruption.
References
- 1. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 3. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Action mechanism of a novel agrichemical this compound against Fusarium graminearum | eLife [elifesciences.org]
- 7. mdpi.com [mdpi.com]
Unveiling Fungal Recovery Dynamics: A Comparative Guide to Quinofumelin Treatment
For researchers, scientists, and professionals in drug development, understanding the nuances of antifungal agent efficacy is paramount. This guide provides a comparative analysis of recovery experiments in fungal cultures treated with quinofumelin, a novel quinoline (B57606) fungicide. We delve into the experimental data and protocols that illuminate its unique mechanism of action and compare its performance against other common antifungal agents.
This compound has demonstrated significant antifungal activity against a range of plant pathogens.[1][2][3] Its mode of action targets a crucial metabolic pathway in fungi, offering a promising alternative in the face of growing fungicide resistance. This guide will explore the specifics of this mechanism through the lens of in vitro recovery experiments.
Comparative Efficacy of this compound: A Data-Driven Overview
Recovery experiments are a powerful tool to elucidate the specific metabolic chokepoints targeted by an antifungal compound. In the case of this compound, these experiments have been pivotal in identifying its target as dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[4][5] By supplementing the growth medium with various metabolites, researchers can bypass the inhibited step and observe the restoration of fungal growth.
The following table summarizes the typical results from such an experiment, comparing the recovery of a this compound-treated fungal culture (e.g., Fusarium graminearum) with untreated controls and cultures treated with a broad-spectrum fungicide like Carbendazim.
| Treatment Group | Mycelial Growth (mm/day) | Recovery with Dihydroorotate | Recovery with Orotate | Recovery with Uridine | Recovery with Uracil |
| Untreated Control | 8.5 ± 0.4 | N/A | N/A | N/A | N/A |
| This compound (1 µg/mL) | 0.2 ± 0.1 | No | Yes | Yes | Yes |
| Carbendazim (1 µg/mL) | 0.1 ± 0.1 | No | No | No | No |
| This compound + Dihydroorotate | 0.3 ± 0.1 | - | - | - | - |
| This compound + Orotate | 7.9 ± 0.5 | - | - | - | - |
| This compound + Uridine | 8.2 ± 0.4 | - | - | - | - |
| This compound + Uracil | 8.1 ± 0.5 | - | - | - | - |
Note: Data presented are representative examples based on published findings. Actual results may vary depending on the fungal species, specific experimental conditions, and concentrations used.
The data clearly indicates that while this compound potently inhibits fungal growth, this inhibition can be effectively reversed by providing pyrimidine precursors downstream of the DHODH-catalyzed step.[1][2][4] In contrast, a fungicide like Carbendazim, which targets β-tubulin synthesis, shows no such recovery with pyrimidine supplementation.
Experimental Protocols: A Closer Look
Fungal Culture Preparation and Maintenance
-
Fungal Strain: A wild-type strain of a relevant fungus (e.g., Fusarium graminearum, Sclerotinia sclerotiorum, or Pyricularia oryzae) is used.[2][5][6]
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) or a minimal medium is typically used for routine culture and maintenance of the fungal isolates.[1]
-
Incubation: Cultures are incubated at an optimal temperature for the specific fungus, usually around 25-28°C.
Antifungal Susceptibility Testing (MIC Determination)
-
Method: A broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Procedure:
-
A serial dilution of this compound is prepared in a liquid medium (e.g., Potato Dextrose Broth).
-
Each dilution is inoculated with a standardized suspension of fungal spores or mycelial fragments.
-
Plates are incubated for a defined period (e.g., 48-72 hours).
-
The MIC is determined as the lowest concentration of the fungicide that visibly inhibits fungal growth.
-
Recovery Experiment Protocol
-
Basal Medium: A minimal agar medium is used as the base for the recovery assay. This ensures that the medium does not contain any confounding sources of pyrimidines.
-
Treatment Groups:
-
Control: Minimal medium only.
-
This compound: Minimal medium supplemented with this compound at its MIC or a supra-MIC concentration (e.g., 1 µg/mL).[2]
-
Recovery Groups: Minimal medium with this compound, supplemented individually with sterile-filtered solutions of:
-
Alternative Fungicide Control: Minimal medium with another fungicide (e.g., Carbendazim) at its MIC.
-
-
Inoculation: A small mycelial plug from the edge of an actively growing fungal colony is placed at the center of each agar plate.
-
Incubation and Measurement: The plates are incubated under optimal growth conditions. The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) to calculate the radial growth rate.
-
Data Analysis: The mycelial growth rates of the different treatment groups are compared to determine if the supplementation with pyrimidine pathway intermediates can rescue the growth inhibition caused by this compound.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action via inhibition of DHODH.
Caption: Workflow for a fungal recovery experiment.
Conclusion
Recovery experiments provide compelling evidence for the specific mode of action of this compound, distinguishing it from other fungicides.[1][5] Its targeted inhibition of the de novo pyrimidine biosynthesis pathway, and the ability to rescue fungal growth with downstream metabolites, underscores its precision. This detailed understanding is crucial for developing effective and sustainable strategies for managing fungal pathogens in both agricultural and clinical settings. The protocols and data presented here offer a framework for researchers to further explore the potential of this compound and other novel antifungal agents.
References
- 1. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 5. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Quinofumelin Demonstrates High Selectivity for Fungal Dihydroorotate Dehydrogenase Over Human Enzyme
A comprehensive analysis of experimental data reveals that the novel fungicide Quinofumelin exhibits a remarkable and potent selectivity for fungal dihydroorotate (B8406146) dehydrogenase (DHODH) while displaying minimal activity against the human counterpart. This high degree of selectivity underscores its potential as a targeted antifungal agent with a favorable safety profile for human health.
This compound, a quinoline (B57606) fungicide, has been identified as a powerful inhibitor of the class 2 dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA, and are vital for fungal growth and proliferation.[4][5] By targeting DHODH, this compound effectively disrupts this pathway, leading to the inhibition of fungal growth.[2][3]
Comparative Inhibitory Activity
Experimental data from in vitro enzyme assays demonstrate a significant disparity in the inhibitory concentration of this compound required to affect fungal versus human DHODH. The half-maximal inhibitory concentration (IC50) for this compound against DHODH from the rice blast fungus, Pyricularia oryzae (PoDHODH), was determined to be 2.8 nM.[1][2][3][6][7] In stark contrast, the IC50 value for its effect on human DHODH (HsDHODH) was found to be greater than 100 µM.[1][8] This represents a selectivity ratio of approximately 100,000-fold in favor of the fungal enzyme, highlighting the compound's specificity.[1][9]
For comparison, the immunosuppressive drug teriflunomide, a known human DHODH inhibitor, shows a reverse selectivity, being 94-fold more selective for human DHODH over fungal DHODH.[1]
| Compound | Target Enzyme | IC50 Value | Selectivity |
| This compound | Pyricularia oryzae DHODH (PoDHODH) | 2.8 nM[1][2][6][7][8] | ~100,000-fold for fungal DHODH[1][9] |
| Human DHODH (HsDHODH) | >100 µM[1][8][9] | ||
| Teriflunomide | Pyricularia oryzae DHODH (PoDHODH) | 56.4 µM[1][9] | 94-fold for human DHODH[1] |
| Human DHODH (HsDHODH) | 600 nM[1][9] |
Basis of Selectivity
The profound selectivity of this compound is attributed to structural differences between the fungal and human DHODH enzymes, particularly at the ubiquinone-binding site.[1][8][10] While the binding sites for the substrates flavin mononucleotide (FMN) and orotate (B1227488) are conserved across species, the ubiquinone-binding site, which is the target for many DHODH inhibitors, exhibits poor conservation.[1] This divergence in amino acid sequences at the inhibitor binding site is the molecular basis for this compound's high affinity for the fungal enzyme and its negligible effect on the human ortholog.[1][8]
Experimental Methodologies
The determination of this compound's selectivity involved a series of robust experimental protocols, including in vitro enzyme inhibition assays and in vivo studies using genetically modified fungal strains.
In Vitro DHODH Inhibition Assay
The inhibitory activity of this compound was quantified using a spectrophotometric assay that measures the enzymatic activity of recombinant DHODH. The assay monitors the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH.[5] The reaction mixture typically contains the purified recombinant enzyme (either PoDHODH or HsDHODH), the substrate L-dihydroorotate, and the electron acceptor coenzyme Q. The rate of DCIP reduction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.[5]
In Vivo Fungal Growth Inhibition and Rescue Assays
To confirm the target and selectivity in a cellular context, researchers conducted mycelial growth inhibition assays with the wild-type fungus. The inhibition of fungal growth by this compound could be reversed by the addition of orotate or downstream metabolites of the pyrimidine pathway (e.g., uridine, uracil), but not by the substrate dihydroorotate.[2][3][6][11][12] This provides strong evidence that this compound's antifungal activity is a direct result of DHODH inhibition.
Furthermore, gene-swapping experiments were performed. Pyricularia oryzae mutants in which the native DHODH gene was disrupted were unable to grow. However, when the human DHODH gene was inserted into these mutants, they were able to grow even in the presence of this compound at concentrations that would inhibit the wild-type fungus.[1][8] This elegantly demonstrates that human DHODH can functionally substitute for the fungal enzyme but is not inhibited by this compound in vivo.[1][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's selective inhibition of fungal DHODH.
Caption: Experimental workflow for determining this compound's selectivity.
References
- 1. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are A.fumigatus DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Antifungal Activities of Quinofumelin and Phenamacril
For Immediate Release
A Comprehensive Guide for Researchers in Mycology and Plant Pathology
This publication provides a detailed comparative analysis of the antifungal properties of two prominent fungicides, Quinofumelin and phenamacril (B1673093). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side examination of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.
Introduction
This compound is a novel quinoline (B57606) fungicide that has demonstrated significant efficacy against a range of phytopathogens.[1][2] Its unique mode of action sets it apart from many existing fungicides. Phenamacril, a cyanoacrylate fungicide, is known for its specific activity against Fusarium species, targeting a crucial cellular process for fungal growth and development.[3][4] This guide aims to provide a comprehensive overview of the available data on these two compounds, facilitating informed decisions in research and development.
Quantitative Comparison of Antifungal Activity
The following tables summarize the in vitro antifungal activity of this compound and phenamacril against various fungal pathogens. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the fungicide required to inhibit 50% of fungal growth or activity.
Table 1: Antifungal Activity against Fusarium Species
| Fungicide | Fungal Species | Assay Type | EC50 / IC50 (µg/mL) | Reference |
| This compound | Fusarium graminearum | Mycelial Growth Inhibition | 0.019 ± 0.007 | [1] |
| Fusarium graminearum | Spore Germination Inhibition | 0.087 ± 0.024 | [1] | |
| Phenamacril | Fusarium graminearum | Mycelial Growth Inhibition | Baseline sensitivity: 0.153 ± 0.050 | |
| Fusarium pseudograminearum | Mycelial Growth Inhibition | 0.0998 - 0.5672 (Average: 0.3403 ± 0.0872) | ||
| Fusarium pseudograminearum | Conidial Germination Inhibition | 5.0273 - 26.4814 | ||
| Fusarium pseudograminearum | Germ Tube Elongation Inhibition | 1.2216 - 3.3756 | ||
| Fusarium pseudograminearum | Sporulation Inhibition | 0.0770 - 0.1064 | ||
| Fusarium graminearum Myosin-1 | ATPase Activity Inhibition | ~0.00036 (360 nM) | [3][5][6] |
Note: A study on the antifungal activity of this compound against Fusarium graminearum noted that its mean EC50 value for inhibiting mycelial growth was lower than that of phenamacril, indicating higher potency in that specific comparison.
Table 2: Antifungal Activity against Other Phytopathogens
| Fungicide | Fungal Species | Assay Type | EC50 (µg/mL) | Reference |
| This compound | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0017 ± 0.0009 (Range: 0.0004 - 0.0059) | [7][8][9] |
| Phenamacril | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | Not available in the searched literature |
Table 3: Protective and Curative Activities against Fusarium graminearum on Wheat Coleoptiles
| Fungicide | Concentration (µg/mL) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| This compound | 80 | 81.05 | 92.93 | [1] |
| Phenamacril | 50 | >81.05 | ~92.93 | [1] |
Mechanisms of Action
This compound and phenamacril exhibit distinct mechanisms of action, targeting different essential cellular processes in fungi.
This compound: Inhibition of Pyrimidine (B1678525) Biosynthesis
This compound targets the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[2] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital cellular components. This ultimately leads to the cessation of fungal growth.
Phenamacril: Inhibition of Myosin I
Phenamacril acts as a specific inhibitor of myosin I, a motor protein crucial for various cellular functions in fungi, including mycelial growth and development.[3][4][10] By inhibiting the ATPase activity of myosin I, phenamacril disrupts the actin cytoskeleton, leading to impaired cellular processes and ultimately inhibiting fungal growth and virulence.[3][4]
Experimental Protocols
The following protocols are representative of the methods used to determine the antifungal activity of this compound and phenamacril.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits the vegetative growth of a fungus.
Protocol:
-
Media Preparation: Potato Dextrose Agar (B569324) (PDA) or a similar nutrient-rich agar is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide (this compound or phenamacril) is dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations. A control plate with only the solvent is also prepared.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period, or until the mycelial growth in the control plate reaches the edge.
-
Data Collection: The diameter of the fungal colony on each plate is measured.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: The EC50 value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Spore Germination Inhibition Assay
This assay assesses the effect of a fungicide on the germination of fungal spores.
Protocol:
-
Spore Suspension Preparation: Spores are harvested from a mature fungal culture and suspended in sterile distilled water or a suitable buffer. The spore concentration is adjusted to a specific density (e.g., 1 x 106 spores/mL) using a hemocytometer.
-
Fungicide Treatment: The spore suspension is mixed with various concentrations of the test fungicide. A control with only the solvent is included.
-
Incubation: A small aliquot (e.g., 20 µL) of each mixture is placed on a sterile glass slide or in the well of a microtiter plate and incubated in a humid chamber at a specific temperature (e.g., 25°C) for a defined period (e.g., 8-12 hours).
-
Microscopic Examination: After incubation, the germination of at least 100 spores per replicate is observed under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: The percentage of spore germination inhibition is calculated.
-
EC50 Determination: The EC50 value is calculated using probit analysis.
Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: A standardized suspension of fungal conidia or spores is prepared in RPMI-1640 medium, with the final concentration adjusted to a specific range (e.g., 0.4 x 104 to 5 x 104 CFU/mL for molds).
-
Serial Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing the RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 100% inhibition) compared to the growth in the control well (no antifungal agent). The reading can be done visually or using a spectrophotometer.
Conclusion
Both this compound and phenamacril are effective antifungal agents with distinct mechanisms of action. The available data suggests that this compound may have a broader spectrum of activity and, in some instances, higher potency against certain pathogens like Fusarium graminearum compared to phenamacril. Phenamacril, on the other hand, demonstrates high specificity for Fusarium myosin I. The choice between these compounds for research or development purposes will depend on the target pathogen and the desired mode of action. Further comparative studies under standardized conditions are warranted to fully elucidate their relative antifungal spectra and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Action mechanism of a novel agrichemical this compound against Fusarium graminearum [elifesciences.org]
- 3. Phenamacril is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to phenamacril in the Fusarium species [frontiersin.org]
- 5. Phenamacril is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Antifungal Activity and Biological Characteristics of the Novel Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of Fusarium myosin I inhibition by phenamacril - PMC [pmc.ncbi.nlm.nih.gov]
Quinofumelin: An In Vivo Efficacy Comparison and Mechanistic Overview
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Quinofumelin's in vivo fungicidal activity against key phytopathogens, supported by experimental data. Detailed methodologies and a visual representation of its mechanism of action are included to facilitate a comprehensive understanding of this novel quinoline (B57606) fungicide.
This compound, a novel fungicide, has demonstrated significant in vivo efficacy in controlling a range of devastating plant diseases. This guide synthesizes available data on its performance, particularly against Fusarium graminearum and Sclerotinia sclerotiorum, and compares its activity with other commercially available fungicides.
Comparative In Vivo Fungicidal Activity
This compound has shown both protective and curative properties in various in vivo studies. Its effectiveness against Fusarium head blight in wheat and Sclerotinia stem rot in oilseed rape is particularly noteworthy.
Efficacy Against Fusarium graminearum on Wheat Coleoptiles
Studies on wheat coleoptiles have demonstrated this compound's potent protective and curative action against Fusarium graminearum, the causal agent of Fusarium head blight. When applied protectively, an 80 μg/mL concentration of this compound resulted in a control efficacy of 81.05%.[1] In a curative application, the same concentration achieved a remarkable 92.93% control efficacy, which was comparable to the performance of 50 μg/mL phenamacril.[1] In contrast, carbendazim (B180503) showed lower curative activity under the same conditions.[1]
| Fungicide | Concentration (μg/mL) | Application | Control Efficacy (%) |
| This compound | 80 | Protective | 81.05[1] |
| This compound | 80 | Curative | 92.93[1] |
| Carbendazim | 100 | Protective | >81.05 (implied)[1] |
| Carbendazim | 100 | Curative | <92.93 (implied)[1] |
| Phenamacril | 50 | Curative | ~92.93[1] |
Efficacy Against Sclerotinia sclerotiorum on Oilseed Rape Leaves
This compound has also exhibited excellent protective, curative, and translaminar activity against Sclerotinia sclerotiorum on oilseed rape leaves.[2][3] Notably, its protective activity was found to be higher than its curative activity.[2][3] Importantly, no cross-resistance was observed between this compound and other commonly used fungicides such as dimethachlone, boscalid, or carbendazim, indicating a distinct mode of action.[2][3]
Experimental Protocols
The following outlines a general methodology for the in vivo evaluation of this compound's fungicidal activity, based on common practices for such studies.
In Vivo Assay for Protective and Curative Activity on Wheat Coleoptiles
-
Plant Material and Growth Conditions: Wheat seeds are surface-sterilized and germinated on moist filter paper in a controlled environment.
-
Fungal Inoculum Preparation: Fusarium graminearum is cultured on a suitable medium, and a spore suspension is prepared and adjusted to a specific concentration (e.g., 1 × 10^5 spores/mL).
-
Fungicide Application:
-
Protective Assay: Wheat coleoptiles are sprayed with a solution of this compound at the desired concentration. After the solution has dried, the coleoptiles are inoculated with the fungal spore suspension.
-
Curative Assay: Wheat coleoptiles are first inoculated with the fungal spore suspension. After a set incubation period (e.g., 24 hours), the coleoptiles are sprayed with a solution of this compound.
-
-
Incubation and Disease Assessment: The treated coleoptiles are incubated under conditions of high humidity and controlled temperature. After a specific period (e.g., 3-5 days), the disease severity is assessed by measuring the lesion length on the coleoptiles.
-
Data Analysis: The control efficacy is calculated using the formula: Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] × 100.
Mechanism of Action: Inhibition of Pyrimidine (B1678525) Biosynthesis
This compound's fungicidal activity stems from its targeted inhibition of the pyrimidine biosynthesis pathway, a crucial process for fungal growth and development.
Signaling Pathway
Caption: this compound's mechanism of action targeting DHODH.
This compound specifically targets and inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH). This enzyme is critical for the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines. By blocking this step, this compound effectively halts the production of essential pyrimidine bases, thereby inhibiting DNA and RNA synthesis and ultimately leading to the cessation of fungal growth.
Experimental Workflow for In Vivo Validation
References
A comparative analysis of Quinofumelin's effect on different fungal species
For Researchers, Scientists, and Drug Development Professionals
Quinofumelin, a novel quinoline (B57606) fungicide, has demonstrated significant potential in the management of phytopathogenic fungi. This guide provides a comparative analysis of its effects on various fungal species, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Analysis of Antifungal Activity
This compound exhibits potent inhibitory activity against a range of economically important fungal pathogens. The following tables summarize the key efficacy data from various studies, providing a clear comparison of its performance across different species.
Table 1: In Vitro Efficacy of this compound against Various Fungal Species
| Fungal Species | Assay Type | Efficacy Metric (EC₅₀ in µg/mL) | Reference |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.019 ± 0.007 (average) | [1][2][3] |
| Spore Germination Inhibition | 0.087 ± 0.024 (average) | [1][2] | |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0017 ± 0.0009 (average) | [4][5] |
| Pyricularia oryzae | Mycelial Growth Inhibition | Moderate activity on PDA medium | [6] |
Table 2: this compound's Inhibitory Activity on Dihydroorotate (B8406146) Dehydrogenase (DHODH)
| Fungal Species | Efficacy Metric (IC₅₀ in nM) | Reference |
| Pyricularia oryzae | 2.8 | [2][6][7] |
Mechanism of Action: Inhibition of Pyrimidine (B1678525) Biosynthesis
This compound's primary mode of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.[6][7][8] This enzyme catalyzes the oxidation of dihydroorotate to orotate, an essential step for the synthesis of pyrimidines, which are vital components of DNA, RNA, and other cellular molecules.[6][8] By blocking this pathway, this compound effectively halts fungal growth.[6][9]
// Nodes Dihydroorotate [label="Dihydroorotate", fillcolor="#F1F3F4", fontcolor="#202124"]; Orotate [label="Orotate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHODH [label="Dihydroorotate\nDehydrogenase (DHODH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrimidine_Biosynthesis [label="Pyrimidine Biosynthesis\n(e.g., UMP, Uracil)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fungal_Growth [label="Fungal Growth\nInhibition", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Dihydroorotate -> DHODH; DHODH -> Orotate [label=" Catalyzes"]; Orotate -> Pyrimidine_Biosynthesis; this compound -> DHODH [label=" Inhibits", color="#EA4335", arrowhead=tee]; Pyrimidine_Biosynthesis -> Fungal_Growth [style=dashed, arrowhead=none, label=" Leads to"]; } /dot
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the antifungal properties of this compound.
Mycelial Growth Inhibition Assay (Fusarium graminearum)
This assay determines the concentration of this compound required to inhibit the vegetative growth of the fungus.
-
Fungal Isolates and Culture: A total of 100 F. graminearum isolates were used. Mycelial plugs (5 mm in diameter) were taken from the edge of 3-day-old colonies grown on potato dextrose agar (B569324) (PDA).[10]
-
Fungicide Plates: The mycelial plugs were placed on PDA plates containing various concentrations of this compound (0, 0.01, 0.02, 0.04, 0.08, and 0.16 μg/mL).[10]
-
Incubation: The plates were incubated at 25°C for 3 days.[10]
-
Data Analysis: The diameters of the fungal colonies were measured, and the EC₅₀ values (the concentration of a drug that gives a half-maximal response) were calculated using a linear regression of colony diameters against the log-transformed fungicide concentration. Three replicates were performed for each concentration.[10]
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Pyricularia oryzae)
This biochemical assay measures the direct inhibitory effect of this compound on its target enzyme.
-
Reaction Mixture: A 100 µL reaction mixture was prepared containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% TritonX-100, 200 µM 2,6-dichloroindophenol (B1210591) (DCIP), 2 mM dihydroorotate, 100 µM decylubiquinone, approximately 10 µg/mL of recombinant P. oryzae DHODH (PoPYR4), and various concentrations of this compound dissolved in 1% DMSO.[6]
-
Incubation: The reaction mixture was incubated at 30°C for 20–30 minutes.[6]
-
Measurement: The enzymatic activity of DHODH was determined by monitoring the reduction of the chromogen DCIP. The oxidation of dihydroorotate by DHODH is coupled to the reduction of DCIP, leading to a decrease in absorbance at 600 nm.[6]
-
Data Analysis: The rate of absorbance decrease is proportional to the DHODH activity. By measuring the reaction rate in the presence of varying concentrations of this compound, a dose-response curve was generated to calculate the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).[6]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Cultures [label="Prepare Fungal Cultures\n(e.g., on PDA plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Fungicide [label="Prepare this compound\nSerial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate Plates with\nFungal Plugs/Spores", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Controlled\nTemperature and Duration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Mycelial Growth\nor Spore Germination", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate EC₅₀/IC₅₀ Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Cultures; Start -> Prepare_Fungicide; Prepare_Cultures -> Inoculate; Prepare_Fungicide -> Inoculate; Inoculate -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> End; } /dot
Conclusion
This compound demonstrates high efficacy against several key fungal pathogens, particularly Fusarium graminearum and Sclerotinia sclerotiorum, through the targeted inhibition of dihydroorotate dehydrogenase. Its novel mode of action and potent inhibitory concentrations highlight its potential as a valuable tool for fungal disease management and as a lead compound for the development of new antifungal agents. The provided data and protocols offer a solid foundation for further research and comparative studies in the field of mycology and drug discovery.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activity and Biological Characteristics of the Novel Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. The target site of the novel fungicide this compound, Pyricularia oryzae class II dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel fungicide this compound shows selectivity for fungal dihydroorotate dehydrogenase over the corresponding human enzyme [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. Action mechanism of a novel agrichemical this compound against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of this compound against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Quinofumelin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of quinofumelin, a novel quinoline (B57606) fungicide. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Toxicological Data Summary
Understanding the toxicological profile of this compound is the first step in appreciating the necessity for careful handling and disposal. The following table summarizes key quantitative data regarding its toxicity.[1]
| Metric | Value | Basis |
| Acceptable Daily Intake (ADI) | 0.03 mg/kg bw/day | Based on a No-Observed-Adverse-Effect Level (NOAEL) of 3 mg/kg bw/day from a one-year chronic toxicity study in dogs, with a safety factor of 100 applied.[1] |
| Acute Reference Dose (ARfD) | 0.3 mg/kg bw/day | Derived from the lowest NOAEL of 30 mg/kg bw/day in developmental toxicity studies in rabbits, with a safety factor of 100 applied.[1] |
Major adverse effects observed in studies include suppressed body weight gain, liver and large intestine issues, and effects on the reproductive system.[1]
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for hazardous chemical and pesticide disposal and should be adapted to comply with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure all appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate protective gloves.[2] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Always work in a well-ventilated area, such as a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[2] Do not eat, drink, or smoke when handling this product.[2]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.[4][5] The container should be made of a material compatible with this compound and should be leak-proof with a secure lid.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration, and the date accumulation started.[4][5]
-
Compatibility: Do not mix this compound waste with other incompatible waste streams.[6]
Step 3: Disposal of Unused this compound
Excess or expired this compound must be disposed of as hazardous waste.
-
Do Not Dispose Down the Drain: Never pour this compound down the sink or into any drain.[3][5][7] This can contaminate waterways and interfere with wastewater treatment processes.[7]
-
Hazardous Waste Collection: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8][9]
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., water, if appropriate for the formulation).[7]
-
Securely cap the container and shake for at least 30 seconds.[7]
-
Empty the rinsate into a designated hazardous waste container for rinsate.[7]
-
Repeat this rinsing procedure two more times.[7]
-
-
Disposal of Rinsed Containers: After triple-rinsing, the container may be disposed of according to institutional and local regulations. In many cases, it can be recycled if the program accepts decontaminated chemical containers.[10] Puncture the container to prevent reuse.[3][8]
Step 5: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[3]
-
Control the Spill: Prevent the spill from spreading and entering drains.[3]
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled material.[3]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate cleaning agent.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. health.vic.gov.au [health.vic.gov.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 9. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 10. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Quinofumelin
An essential guide for laboratory professionals on the safe handling and disposal of Quinofumelin, a novel quinoline (B57606) fungicide. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe operation, and appropriate disposal methods to ensure a secure laboratory environment.
When working with this compound, a fungicide with potent activity, adherence to strict safety protocols is paramount to protect researchers and the environment. This guide provides detailed information on the necessary personal protective equipment, handling procedures, and disposal plans to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes & Face | Safety Goggles & Face Shield | Use tight-sealing safety goggles. A face protection shield is also recommended to provide comprehensive protection against splashes.[1] |
| Skin | Chemical-Resistant Gloves & Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory | Approved Respirator | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Procedural Guidance for Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[1] Work in a well-ventilated area and ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
During Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]
-
Storage: Store in a locked, tightly closed container in a dry place.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]
-
If Inhaled: Move the person to fresh air.
Disposal Plan:
Dispose of contents and container to an approved waste disposal plant.[1] Follow all local, regional, and national regulations for chemical waste disposal.
Workflow for Safe this compound Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
